molecular formula C26H20O B033493 Benzopinacolone CAS No. 466-37-5

Benzopinacolone

Número de catálogo: B033493
Número CAS: 466-37-5
Peso molecular: 348.4 g/mol
Clave InChI: CFBBKHROQRFCNZ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

2,2,2-Triphenylacetophenone is a highly efficient Type I photoinitiator of significant interest in polymer and materials science research. Its primary research value lies in its ability to undergo rapid alpha-cleavage (Norrish Type I reaction) upon exposure to UV light, generating free radical species that initiate the polymerization of monomers, such as acrylates and methacrylates. This mechanism is extensively utilized in the study and development of UV-curable coatings, inks, adhesives, and resins for 3D printing (e.g., in stereolithography). The presence of four phenyl groups in its structure contributes to its strong absorption in the UV-A and UV-B ranges and enhances the stability of the generated benzoyl and triphenylmethyl radical pairs. Researchers value this compound for investigating polymerization kinetics, network formation, and the final properties of cross-linked polymeric materials. It is provided as a high-purity solid, ensuring consistent performance and reproducibility in experimental settings.

Propiedades

IUPAC Name

1,2,2,2-tetraphenylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H20O/c27-25(21-13-5-1-6-14-21)26(22-15-7-2-8-16-22,23-17-9-3-10-18-23)24-19-11-4-12-20-24/h1-20H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFBBKHROQRFCNZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H20O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50196881
Record name 1,2,2,2-Tetraphenylethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50196881
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

348.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

466-37-5
Record name 1,2,2,2-Tetraphenylethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=466-37-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,2,2-Triphenylacetophenone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000466375
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethanone, tetraphenyl-
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2820
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Ethanone, tetraphenyl-
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=194
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,2,2,2-Tetraphenylethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50196881
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2,2-triphenylacetophenone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.006.706
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Tetraphenylethanone
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7E2R2AL4JY
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Mechanism of Benzopinacolone

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis of benzopinacolone, a classic two-step process involving the photochemical preparation of a precursor, benzopinacol (B1666686), followed by its acid-catalyzed rearrangement. The document outlines detailed experimental protocols, reaction mechanisms, and quantitative data to support researchers in the lab.

Overall Experimental Workflow

The synthesis is a sequential two-step process. Initially, benzophenone (B1666685) undergoes a photochemical reduction in the presence of a hydrogen donor to form the 1,2-diol, benzopinacol. Subsequently, benzopinacol is subjected to an acid-catalyzed dehydration and rearrangement to yield the final product, this compound.

G cluster_0 Starting Material cluster_1 Intermediate cluster_2 Final Product A Benzophenone B Benzopinacol A->B Sunlight (hν) 2-Propanol Acetic Acid (cat.) C This compound B->C Iodine (cat.) Glacial Acetic Acid Reflux G benzophenone Benzophenone (Ground State) excited_singlet Benzophenone* (Excited Singlet S1) benzophenone->excited_singlet hν (UV Light) ketyl_radical Diphenyl Ketyl Radical benzophenone->ketyl_radical H• Transfer acetone Acetone benzophenone->acetone H• Transfer excited_triplet Benzophenone** (Excited Triplet T1) excited_singlet->excited_triplet Intersystem Crossing excited_triplet->ketyl_radical H• Abstraction isopropanol_radical Propan-2-ol Radical excited_triplet->isopropanol_radical H• Abstraction isopropanol 2-Propanol isopropanol->ketyl_radical H• Abstraction isopropanol->isopropanol_radical H• Abstraction invis1 ketyl_radical->invis1 invis2 ketyl_radical->invis2 isopropanol_radical->ketyl_radical H• Transfer isopropanol_radical->acetone H• Transfer benzopinacol Benzopinacol invis1->benzopinacol Dimerization invis2->benzopinacol G A Benzopinacol B Protonated Diol A->B + H⁺ (Protonation) C Tertiary Carbocation + H₂O B->C - H₂O (Dehydration) D Resonance-Stabilized Carbocation C->D 1,2-Phenyl Shift (Rearrangement) E This compound + H⁺ D->E - H⁺ (Deprotonation)

An In-Depth Technical Guide to the Benzopinacolone Rearrangement

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Benzopinacolone rearrangement is a classic and synthetically valuable acid-catalyzed reaction in organic chemistry that transforms 1,2-diols (vicinal diols) into ketones or aldehydes. This guide provides a comprehensive overview of the reaction, including its core mechanism, detailed experimental protocols, quantitative data, and applications in drug development, tailored for a technical audience.

Core Principles: The Reaction Mechanism

The this compound rearrangement proceeds through the formation of a carbocation intermediate, followed by a 1,2-migratory shift of an alkyl or aryl group. The driving force for this rearrangement is the formation of a more stable carbocation, which is resonance-stabilized by an adjacent oxygen atom.[1][2]

The reaction is initiated by the protonation of one of the hydroxyl groups of the benzopinacol (B1666686) (1,1,2,2-tetraphenyl-1,2-ethanediol) by an acid catalyst. This is followed by the elimination of a water molecule to form a tertiary carbocation. A subsequent 1,2-shift of a phenyl group leads to a resonance-stabilized oxonium ion. Deprotonation of this intermediate yields the final product, this compound (2,2,2-triphenylacetophenone).[3][4][5] The migratory aptitude of different groups generally follows the order: aryl > hydride > alkyl.[2]

Benzopinacolone_Rearrangement benzopinacol Benzopinacol (1,2-diol) protonated_diol Protonated Diol benzopinacol->protonated_diol Protonation H_plus H+ (Acid Catalyst) carbocation Carbocation protonated_diol->carbocation Loss of H2O H2O H2O oxonium_ion Resonance-Stabilized Oxonium Ion carbocation->oxonium_ion 1,2-Phenyl Shift This compound This compound (Ketone) oxonium_ion->this compound Deprotonation

Caption: The reaction mechanism of the this compound rearrangement.

Quantitative Data Summary

The yield of the this compound rearrangement is influenced by the choice of acid catalyst and reaction conditions. Below is a summary of reported yields for the rearrangement of benzopinacol to this compound under various catalytic systems.

Catalyst SystemReagentsReaction ConditionsYield (%)Reference(s)
Iodine in Acetic AcidBenzopinacol, Iodine, Glacial Acetic AcidReflux, 5 minutes95-96[6]
Formic AcidBenzopinacol, Formic AcidReflux95
Iodine in Acetic AcidBenzopinacol, Iodine, Glacial Acetic AcidHeating88.24[7]
Sulfuric AcidBenzopinacol, Dilute H2SO4180-200 °CNot specified[6]
Acetyl ChlorideBenzopinacol, Acetyl ChlorideHeatingNot specified[6]
Benzoyl ChlorideBenzopinacol, Benzoyl ChlorideHeatingNot specified[6]
Hydrochloric AcidBenzopinacol, Concentrated HCl200 °CNot specified[6]

Experimental Protocols

This section provides a detailed methodology for the commonly employed synthesis of this compound from benzopinacol using an iodine-acetic acid catalytic system.[6][8]

Materials and Reagents
  • Benzopinacol

  • Glacial Acetic Acid

  • Iodine

  • Ethanol (B145695) (for washing)

  • Round-bottom flask (25 mL or appropriate size)

  • Reflux condenser

  • Heating mantle or hot plate

  • Büchner funnel and filter flask

  • Filter paper

Procedure
  • Reaction Setup: In a 25-mL round-bottom flask, combine 1.0 g of benzopinacol with 5 mL of a 0.015 M solution of iodine in glacial acetic acid.[8]

  • Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux using a heating mantle or hot plate. Continue refluxing for approximately 5 minutes. During this time, the solid benzopinacol should dissolve.[6][8]

  • Crystallization: Remove the heat source and allow the solution to cool to room temperature. Crystals of this compound will begin to form.[8]

  • Isolation: Collect the crystalline product by vacuum filtration using a Büchner funnel.[9]

  • Washing: Wash the crystals with small portions of cold glacial acetic acid, followed by cold ethanol to remove any residual iodine.[8][9]

  • Drying: Air-dry the purified this compound.

  • Characterization: Determine the melting point of the product (literature value for β-benzopinacolone is 182 °C) and obtain infrared (IR) and nuclear magnetic resonance (NMR) spectra to confirm its identity.[8]

Spectroscopic Characterization
  • Benzopinacol:

    • IR (KBr, cm⁻¹): A broad O-H stretching band is typically observed in the region of 3417-3460 cm⁻¹.[10]

    • ¹H NMR (CDCl₃, δ): A signal for the hydroxyl protons is observed around 3.02 ppm, and the aromatic protons appear as a multiplet between 6.98 and 7.45 ppm.[11]

  • This compound:

    • IR (KBr, cm⁻¹): The characteristic C=O stretching frequency of the ketone appears around 1680 cm⁻¹. The broad O-H band of the starting material is absent.

    • ¹H NMR (CDCl₃, δ): The spectrum is characterized by the absence of the hydroxyl proton signal and a complex multiplet for the aromatic protons.

Applications in Drug Development

The pinacol (B44631) rearrangement and its products are valuable in the synthesis of various organic molecules, including those with biological activity. The resulting ketones can serve as key intermediates in the synthesis of more complex molecules.

Synthesis of Pinacidil

Pinacolone (B1678379), the product of the pinacol rearrangement of pinacol, is a precursor in the synthesis of the antihypertensive drug Pinacidil. Pinacidil is a potassium channel opener that causes vasodilation. The synthesis involves the conversion of pinacolone to its corresponding cyanoguanidine derivative.

Pinacidil_Synthesis_Workflow cluster_start Starting Material cluster_rearrangement Core Reaction cluster_intermediate Intermediate cluster_functionalization Further Functionalization cluster_final_product Final Product Pinacol Pinacol Pinacol_Rearrangement Pinacol Rearrangement (Acid-Catalyzed) Pinacol->Pinacol_Rearrangement Pinacolone Pinacolone Pinacol_Rearrangement->Pinacolone Functionalization Multi-step Conversion Pinacolone->Functionalization Pinacidil Pinacidil Functionalization->Pinacidil

Caption: Synthetic workflow for Pinacidil highlighting the Pinacol rearrangement.

Synthesis of Substituted Indenols

The pinacol rearrangement has also been employed in the synthesis of di- and tri-substituted indenols, which are structural motifs found in various biologically active compounds and are of interest in medicinal chemistry.

This in-depth guide provides a solid foundation for understanding and utilizing the this compound rearrangement in a research and development setting. Its reliability, high yields under specific conditions, and the synthetic utility of its ketone products ensure its continued relevance in modern organic synthesis.

References

An In-depth Technical Guide to Benzopinacolone: Structure, Properties, and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Benzopinacolone, also known as 2,2,2-triphenylacetophenone, is a crystalline organic compound that serves as a classic example of the pinacol (B44631) rearrangement, a carbon-carbon bond migration reaction of significant interest in synthetic organic chemistry. This technical guide provides a comprehensive overview of the structure, physicochemical properties, and synthesis of this compound. Detailed experimental protocols for its preparation from benzopinacol (B1666686), including reaction monitoring and purification techniques, are presented. Spectroscopic data for the characterization of this compound are summarized, and the mechanism of its formation via the acid-catalyzed pinacol rearrangement is elucidated.

Structure and Properties of this compound

This compound is a ketone with the chemical formula C₂₆H₂₀O. Its structure consists of a trityl group (a triphenylmethyl group) and a benzoyl group attached to the same carbonyl carbon. This sterically hindered ketone exists as a white to off-white crystalline solid.[1]

Physical Properties

This compound is known to exist in at least two crystalline forms, an alpha (α) and a beta (β) form, which exhibit different melting points. The β-form is the more commonly encountered polymorph.[2] Quantitative physical properties of this compound are summarized in Table 1.

PropertyValueReference
Molecular Formula C₂₆H₂₀O[1]
Molecular Weight 348.44 g/mol [1]
Appearance White to off-white crystalline powder[1]
Melting Point (β-form) 179-182 °C[2][3]
Melting Point (α-form) 206-207 °C[2]
Boiling Point 498.4 ± 14.0 °C at 760 mmHg
Density 1.1 ± 0.1 g/cm³
Solubility Insoluble in water; soluble in organic solvents such as hot benzene (B151609), ligroin, and ethanol (B145695).[4]
Spectroscopic Properties

The structural characterization of this compound is typically achieved through spectroscopic methods such as Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS). Key spectroscopic data are presented in Tables 2, 3, and 4.

Table 2: Infrared (IR) Spectroscopy Data for this compound

Wavenumber (cm⁻¹)IntensityAssignment
~3060MediumAromatic C-H stretch
~1680StrongC=O stretch (ketone)
~1600, 1490, 1450Medium-StrongAromatic C=C stretches
~700-750StrongC-H out-of-plane bending (monosubstituted benzene)

Table 3: ¹H and ¹³C NMR Spectral Data for this compound in CDCl₃

¹H NMR Chemical Shift (δ, ppm) Multiplicity Integration Assignment
~7.1-7.3Multiplet15HAromatic protons (trityl group)
~7.6-7.8Multiplet5HAromatic protons (benzoyl group)
¹³C NMR Chemical Shift (δ, ppm) Assignment
~71.0Quaternary carbon (C(Ph)₃)
~126.6, 127.7, 130.8, 131.0, 131.6, 137.4, 143.1Aromatic carbons
~198.8Carbonyl carbon (C=O)

Note: Specific chemical shifts can vary slightly depending on the solvent and concentration.[2]

Table 4: Mass Spectrometry Fragmentation Data for this compound

m/zProposed Fragment Ion
348[M]⁺ (Molecular ion)
243[M - C₆H₅CO]⁺ (Loss of benzoyl radical)
165[C₁₃H₉]⁺ (Fluorenyl cation)
105[C₆H₅CO]⁺ (Benzoyl cation)
77[C₆H₅]⁺ (Phenyl cation)

Synthesis of this compound via Pinacol Rearrangement

This compound is classically synthesized through the acid-catalyzed pinacol rearrangement of benzopinacol (1,1,2,2-tetraphenyl-1,2-ethanediol). This reaction involves the 1,2-migration of a phenyl group.

Reaction Mechanism

The pinacol rearrangement of benzopinacol is an acid-catalyzed reaction that proceeds through the formation of a carbocation intermediate. The accepted mechanism involves the following steps:

  • Protonation of a hydroxyl group: One of the hydroxyl groups of benzopinacol is protonated by the acid catalyst (e.g., iodine in acetic acid or sulfuric acid) to form a good leaving group (water).

  • Loss of water to form a carbocation: The protonated hydroxyl group departs as a water molecule, generating a tertiary carbocation.

  • 1,2-Phenyl shift: A phenyl group from the adjacent carbon migrates to the positively charged carbon. This rearrangement results in a more stable, resonance-stabilized carbocation where the positive charge is delocalized onto the oxygen atom.

  • Deprotonation: A proton is removed from the oxygen atom to yield the final product, this compound.

pinacol_rearrangement benzopinacol Benzopinacol protonated_diol Protonated Diol benzopinacol->protonated_diol + H⁺ carbocation Tertiary Carbocation protonated_diol->carbocation - H₂O rearranged_carbocation Resonance-Stabilized Carbocation carbocation->rearranged_carbocation 1,2-Phenyl Shift This compound This compound rearranged_carbocation->this compound - H⁺

Caption: The acid-catalyzed pinacol rearrangement of benzopinacol to this compound.

Experimental Protocols

Synthesis of this compound from Benzopinacol

This protocol is adapted from established literature procedures.[4]

Materials:

  • Benzopinacol

  • Glacial acetic acid

  • Iodine

  • Ethanol

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Büchner funnel and filter flask

  • Beakers

  • Stirring rod

Procedure:

  • In a 100 mL round-bottom flask, dissolve 4.0 g of benzopinacol in 20 mL of glacial acetic acid.

  • Add a few crystals of iodine to the flask to act as the catalyst.

  • Attach a reflux condenser and heat the mixture to a gentle reflux using a heating mantle.

  • Maintain the reflux for approximately 5-10 minutes. The benzopinacol should dissolve completely, and the solution will turn a reddish-brown color due to the iodine.

  • After the reflux period, remove the heating mantle and allow the solution to cool slowly to room temperature.

  • As the solution cools, this compound will crystallize. The cooling can be completed in an ice bath to maximize crystal formation.

  • Collect the crystalline product by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of cold ethanol to remove any residual acetic acid and iodine.

  • Allow the crystals to air dry completely.

synthesis_workflow start Dissolve Benzopinacol in Acetic Acid add_catalyst Add Iodine Catalyst start->add_catalyst reflux Reflux the Mixture (5-10 min) add_catalyst->reflux cool Cool to Room Temperature reflux->cool crystallize Crystallization of this compound cool->crystallize filter Vacuum Filtration crystallize->filter wash Wash with Cold Ethanol filter->wash dry Air Dry the Product wash->dry end Pure this compound dry->end

Caption: Experimental workflow for the synthesis of this compound.

Purification by Recrystallization

If further purification is required, this compound can be recrystallized.

Procedure:

  • Dissolve the crude this compound in a minimum amount of hot benzene or a mixture of hot benzene and ligroin.[4]

  • Gravity filter the hot solution to remove any insoluble impurities.

  • Allow the filtrate to cool slowly to room temperature, followed by cooling in an ice bath to induce crystallization.

  • Collect the purified crystals by vacuum filtration.

  • Wash the crystals with a small amount of cold ligroin or hexane (B92381).

  • Dry the crystals to obtain pure this compound.

Reaction Monitoring by Thin-Layer Chromatography (TLC)

The progress of the pinacol rearrangement can be monitored by TLC to ensure the complete consumption of the starting material, benzopinacol.

TLC Conditions:

  • Stationary Phase: Silica gel 60 F₂₅₄

  • Mobile Phase: A mixture of ethyl acetate (B1210297) and hexane (e.g., 1:4 or 1:9 v/v). The optimal ratio may require some experimentation.

  • Visualization: UV light (254 nm)

Procedure:

  • Prepare a TLC plate by drawing a baseline in pencil approximately 1 cm from the bottom.

  • Spot the TLC plate with a sample of the starting material (benzopinacol) and a sample of the reaction mixture at different time intervals. A co-spot (spotting both the starting material and the reaction mixture on the same lane) is also recommended for better comparison.

  • Develop the TLC plate in a chamber containing the mobile phase.

  • After the solvent front has reached near the top of the plate, remove the plate and visualize the spots under a UV lamp.

  • Benzopinacol is more polar than this compound and will therefore have a lower Rƒ value. The reaction is complete when the spot corresponding to benzopinacol is no longer visible in the reaction mixture lane.

Safety and Handling

This compound is a chemical compound and should be handled with appropriate safety precautions in a laboratory setting.

  • Wear personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Work in a well-ventilated area or a fume hood, especially when working with organic solvents.

  • Avoid inhalation of dust and contact with skin and eyes.

  • Consult the Safety Data Sheet (SDS) for detailed information on hazards and handling procedures.

Conclusion

This compound is a valuable compound for both pedagogical and research purposes in organic chemistry. Its synthesis via the pinacol rearrangement provides a clear and reliable example of a carbocation-mediated molecular rearrangement. The detailed structural, physical, and spectroscopic properties, along with the experimental protocols provided in this guide, offer a comprehensive resource for researchers and professionals working with this and related compounds. The straightforward synthesis and characterization make it an excellent model system for studying reaction mechanisms and developing synthetic methodologies.

References

The Pinacol-Pinacolone Rearrangement: A Technical Guide to its History and Core Principles

Author: BenchChem Technical Support Team. Date: December 2025

The pinacol-pinacolone rearrangement, a cornerstone of organic chemistry, represents a classic example of a 1,2-rearrangement reaction. This acid-catalyzed conversion of a 1,2-diol (pinacol) to a ketone (pinacolone) has a rich history dating back to the mid-19th century and continues to be a valuable tool for synthetic chemists. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the rearrangement's history, mechanism, stereochemistry, and the factors governing its outcome, supported by quantitative data, detailed experimental protocols, and visual diagrams.

A Journey Through Time: The Discovery and Elucidation of the Pinacol (B44631) Rearrangement

The story of the pinacol-pinacolone rearrangement begins in 1860 with the German chemist Wilhelm Rudolph Fittig.[1][2][3][4] While investigating the reaction of acetone (B3395972) with potassium metal, Fittig isolated a product he named "paraceton," which he believed to be a dimer of acetone.[1] In a subsequent publication in 1860, he described the treatment of this "paraceton" (which was, in fact, pinacol) with sulfuric acid, leading to the formation of a new, isomeric compound.[1][5] However, due to the prevailing uncertainty in atomic weights and the nascent understanding of chemical structures, Fittig was unable to correctly determine the molecular structure of the product.[1]

The true nature of the product, pinacolone (B1678379), and the underlying skeletal rearrangement remained a puzzle for over a decade. It was the brilliant Russian chemist Aleksandr Butlerov who, in 1873, finally elucidated the correct structures of both pinacol and pinacolone.[1] Butlerov's work was pivotal, as it introduced the revolutionary concept of carbon skeletal rearrangements, a phenomenon previously unknown to chemists.[1] By independently synthesizing trimethylacetic acid (pivalic acid), which could be obtained by the oxidation of the rearrangement product, Butlerov provided unequivocal proof for the structure of pinacolone and, in doing so, unraveled the mystery of this intriguing molecular transformation.[1]

The Heart of the Reaction: A Stepwise Mechanistic Pathway

The pinacol-pinacolone rearrangement proceeds through a well-established, acid-catalyzed, multi-step mechanism. The key features of this pathway are the generation of a carbocation intermediate and a subsequent 1,2-migratory shift.

  • Protonation of a Hydroxyl Group: The reaction is initiated by the protonation of one of the hydroxyl groups of the 1,2-diol by an acid catalyst, such as sulfuric acid.[1][2][4][5] This converts the hydroxyl group into a good leaving group (water).

  • Formation of a Carbocation: The protonated hydroxyl group departs as a water molecule, generating a carbocation intermediate.[1][2][4][5] In the case of unsymmetrical diols, the hydroxyl group that leaves is the one that forms the more stable carbocation. For instance, a hydroxyl group attached to a tertiary carbon will be preferentially protonated and eliminated over one on a secondary carbon.

  • The 1,2-Migratory Shift: This is the crucial rearrangement step. An alkyl or aryl group from the adjacent carbon migrates to the positively charged carbon.[1] This migration is the driving force of the reaction, as it leads to a more stable, resonance-stabilized oxonium ion where the positive charge is delocalized onto the oxygen atom.

  • Deprotonation to Yield the Carbonyl Compound: Finally, deprotonation of the oxonium ion by a water molecule or the conjugate base of the acid catalyst regenerates the catalyst and yields the final ketone or aldehyde product.

Pinacol_Mechanism_Flowchart start 1,2-Diol (Pinacol) protonation Protonation of -OH group start->protonation + H⁺ carbocation Formation of Carbocation protonation->carbocation - H₂O rearrangement 1,2-Migratory Shift carbocation->rearrangement oxonium Resonance-Stabilized Oxonium Ion rearrangement->oxonium deprotonation Deprotonation oxonium->deprotonation - H⁺ end Ketone/Aldehyde (Pinacolone) deprotonation->end

Quantitative Analysis: Reaction Yields and Conditions

The efficiency of the pinacol-pinacolone rearrangement is influenced by the substrate structure and the reaction conditions. The following tables summarize quantitative data for the rearrangement of various pinacols.

Table 1: Yields of Pinacolone from Pinacol under Various Acidic Conditions

SubstrateAcid CatalystConditionsYield (%)Reference
Pinacol Hydrate (B1144303)6 N H₂SO₄Distillation65-72Organic Syntheses
Pinacol Hydrate50% Phosphoric AcidReflux 3-4 hoursNot specifiedOrganic Syntheses
Pinacol Hydrate5% Oxalic AcidReflux 12 hoursNot specifiedOrganic Syntheses
Benzopinacol (B1666686)Iodine in Glacial Acetic AcidReflux 5 minutes95-96Organic Syntheses

Table 2: Product Distribution in the Rearrangement of Unsymmetrical Diols

DiolMigrating Group 1 (Product %)Migrating Group 2 (Product %)Conditions
1,1-diphenyl-2-methylpropane-1,2-diolPhenyl (Major)Methyl (Minor)Acid-catalyzed
1-phenyl-1,2-propanediolHydride (Major)Phenyl (Minor)Mild acid
1,2-dimethylcyclohexane-1,2-diol (B14644700)Ring contraction (Methylene shift, >90%)Methyl shift (~6%)Acid-catalyzed

Key Experimental Protocols

The following are detailed methodologies for two classic examples of the pinacol-pinacolone rearrangement, adapted from Organic Syntheses.

Preparation of Pinacolone from Pinacol Hydrate
  • Apparatus: A 2-liter round-bottomed flask is fitted with a stopper holding a dropping funnel and a condenser set for distillation.

  • Reaction Setup: 750 g of 6 N sulfuric acid and 250 g of pinacol hydrate are placed in the flask.

  • Distillation: The mixture is distilled until the upper layer of the distillate (pinacolone) ceases to increase in volume, which typically takes 15-20 minutes.

  • Workup: The pinacolone layer is separated from the aqueous layer. The aqueous layer is returned to the reaction flask, and the process is repeated with fresh portions of pinacol hydrate.

  • Purification: The combined pinacolone fractions are dried over calcium chloride, filtered, and fractionally distilled. The fraction boiling at 103–107 °C is collected. The reported yield is 65–72%.

Preparation of β-Benzopinacolone from Benzopinacol
  • Apparatus: A 1-liter round-bottomed flask is equipped with a reflux condenser.

  • Reaction Setup: A solution of 1 g of iodine in 500 cc of glacial acetic acid is prepared in the flask. 100 g of benzopinacol is added.

  • Reaction: The mixture is heated with shaking until it boils gently and then refluxed for five minutes. During this time, the solid benzopinacol dissolves completely.

  • Crystallization: The hot solution is immediately transferred to a 1-liter beaker. Upon cooling, β-benzopinacolone crystallizes.

  • Purification: The product is filtered, washed with cold glacial acetic acid, and dried. The yield of practically pure β-benzopinacolone is 90–91 g (95–96%).

Experimental_Workflow_Pinacolone start Start: Pinacol Hydrate + 6 N H₂SO₄ distillation Distillation start->distillation separation Separate Pinacolone and Aqueous Layers distillation->separation recycle Recycle Aqueous Layer with Fresh Pinacol Hydrate separation->recycle Repeat combine Combine Pinacolone Fractions separation->combine recycle->distillation dry Dry with CaCl₂ combine->dry purify Fractional Distillation dry->purify end Final Product: Pinacolone (65-72% yield) purify->end

Deciphering the Migration: Factors Influencing the 1,2-Shift

In unsymmetrical pinacols, the question of which group migrates is of paramount importance. The outcome is determined by a combination of electronic and stereochemical factors.

Migratory Aptitude

The inherent ability of a group to migrate during the rearrangement is referred to as its migratory aptitude. Generally, groups that can better stabilize the positive charge that develops at the migration terminus will migrate preferentially. The accepted order of migratory aptitude is:

Aryl > Hydride > Alkyl

Among aryl groups, those with electron-donating substituents have a higher migratory aptitude than those with electron-withdrawing groups.[5] For example, a p-anisyl group migrates more readily than a phenyl group, which in turn migrates more readily than a p-chlorophenyl group.

Among alkyl groups, the migratory aptitude generally follows the order:

tertiary > secondary > primary

This is because more substituted alkyl groups are better able to stabilize the partial positive charge in the transition state of the migration.

Table 3: Relative Migratory Aptitude of Various Groups

Migrating GroupRelative Aptitude
p-AnisylVery High
p-TolylHigh
PhenylModerate
p-ChlorophenylLow
HydrideHigh
tert-ButylHigh
EthylModerate
MethylLow
Stereochemistry

The stereochemistry of the starting diol can play a crucial role in determining the course of the rearrangement, particularly in cyclic systems. The migrating group and the leaving group (the departing water molecule) often adopt an anti-periplanar arrangement in the transition state.[1] This stereoelectronic requirement can dictate which group migrates.

In cyclic diols, if an exocyclic group is trans to the leaving hydroxyl group, it will preferentially migrate. If no such group is available, a ring carbon may migrate, leading to ring contraction or expansion. For instance, the rearrangement of cis-1,2-dimethylcyclopentane-1,2-diol proceeds with migration of a ring methylene (B1212753) group, resulting in ring contraction to form a cyclobutyl ketone. Conversely, the rearrangement of 1,2-dimethylcyclohexane-1,2-diol can lead to a cyclopentyl ketone through ring contraction.

Stereochemistry_Influence start Cyclic 1,2-Diol protonation Protonation and Loss of H₂O start->protonation carbocation Carbocation Formation protonation->carbocation anti_migration Anti-periplanar Migration of a Group carbocation->anti_migration concerted Concerted Migration and Leaving Group Departure carbocation->concerted product Ring-Expanded or Ring-Contracted Ketone anti_migration->product concerted->product

Conclusion

The pinacol-pinacolone rearrangement has evolved from a 19th-century chemical curiosity to a powerful and predictable tool in modern organic synthesis. A thorough understanding of its historical development, a firm grasp of its mechanistic underpinnings, and an appreciation for the subtle interplay of electronic and stereochemical factors are essential for leveraging this classic reaction in the design and execution of complex synthetic strategies. The quantitative data and detailed protocols provided in this guide serve as a valuable resource for researchers and professionals in the chemical and pharmaceutical sciences, enabling them to effectively apply this venerable rearrangement in their own endeavors.

References

Benzopinacolone CAS number and chemical data

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of benzopinacolone, a ketone notable for its formation through the pinacol (B44631) rearrangement, a classic and important reaction in organic chemistry. This document details its chemical and physical properties, provides in-depth experimental protocols for its synthesis, and visualizes the reaction mechanism.

Chemical and Physical Data

This compound, also known by its systematic name 2,2,2-Triphenylacetophenone, is a white to off-white crystalline powder.[1] Its core chemical and physical properties are summarized below for easy reference.

PropertyValueCitations
CAS Number 466-37-5[2][3][4][5][6]
Molecular Formula C₂₆H₂₀O[2]
Linear Formula (C₆H₅)₃CCOC₆H₅[3]
Molecular Weight 348.44 g/mol [2][3][6]
Melting Point 175-184 °C[4][7]
Appearance White Powder/Solid[4]
Synonyms 2,2,2-Triphenylacetophenone, Phenyl trityl ketone, 1,2,2,2-Tetraphenylethanone[2][4][8]
Purity ≥98%[2]
Storage Room temperature[2]

Experimental Protocols: Synthesis of this compound

The most common synthesis of this compound is achieved through the acid-catalyzed pinacol rearrangement of benzopinacol (B1666686).[8][9][10] This process involves the dehydration of a 1,2-diol, leading to a carbocation intermediate that rearranges to form the final ketone product.

Method 1: Acid-Catalyzed Rearrangement of Benzopinacol

This procedure is a well-established method for preparing this compound from its corresponding diol, benzopinacol.

Materials:

Procedure:

  • In a 100 mL round-bottom flask equipped with a magnetic stir bar, combine 4 grams of benzopinacol, 20 mL of glacial acetic acid, and two to three small crystals of iodine.[11]

  • Attach a reflux condenser to the flask.

  • Heat the mixture to reflux using a heating mantle. Continue heating for approximately 5 minutes, during which all the solid starting material should dissolve, resulting in a clear red solution.[7]

  • After the reflux period, remove the heat source and allow the solution to cool to room temperature.[12] As the solution cools, this compound will precipitate as a yellow or fine thread-like solid.[7][11]

  • Isolate the crystalline product by vacuum filtration using a Büchner funnel.[11][12]

  • Wash the collected solid with cold glacial acetic acid, followed by a wash with ethanol to remove residual acid and impurities.[7][11][12]

  • Allow the product to air dry completely. The expected yield of nearly pure this compound is typically high, in the range of 95-99%.[7]

Purification (Optional): For a higher purity product, the crude this compound can be recrystallized. Dissolve the material in a minimal amount of hot benzene, filter the solution while hot, and then add hot ligroin (b.p. 90-100°C).[7] Upon cooling in an ice bath, pure this compound will crystallize and can be collected by filtration.[7] The melting point of the purified product is between 179-182°C.[7][12]

Method 2: One-Pot Synthesis from Acetophenones

Recent methodologies aim for a more streamlined synthesis. One such approach involves a one-pot reaction from acetophenones in the presence of zinc and tert-butyl chloride, which proceeds through a pinacol coupling followed by the rearrangement in a single vessel.[13] This method has been shown to produce this compound derivatives in moderate yields (20-50%) with high purity.[13]

Reaction Mechanism Visualization

The synthesis of this compound from benzopinacol is a classic example of the pinacol rearrangement. The following diagram illustrates the key steps of this acid-catalyzed reaction.

Pinacol_Rearrangement cluster_start Starting Material cluster_intermediate Reaction Intermediates cluster_product Final Product Benzopinacol Benzopinacol ProtonatedDiol Protonated Diol Benzopinacol->ProtonatedDiol + H⁺ (from I₂/HOAc) Carbocation Carbocation Intermediate ProtonatedDiol->Carbocation - H₂O This compound This compound Carbocation->this compound Phenyl Shift & Deprotonation

References

An In-Depth Technical Guide to the Pinacol Rearrangement Reaction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pinacol (B44631) rearrangement is a cornerstone of organic synthesis, providing a powerful method for the transformation of 1,2-diols into valuable carbonyl compounds, primarily ketones and aldehydes. This acid-catalyzed reaction, first described in 1860 by Wilhelm Rudolph Fittig, proceeds through a carbocation intermediate and involves a 1,2-migration of a substituent.[1] Its ability to construct complex carbon skeletons and introduce carbonyl functionality makes it a highly relevant transformation in the synthesis of fine chemicals, agrochemicals, and pharmaceuticals.[1][2]

Core Reaction and Mechanism

The quintessential example of this reaction class is the conversion of pinacol (2,3-dimethyl-2,3-butanediol) to pinacolone (B1678379) (3,3-dimethyl-2-butanone) under acidic conditions.[1] The mechanism unfolds in a stepwise manner, initiated by the protonation of one of the hydroxyl groups, which then departs as a water molecule to form a tertiary carbocation.[1][3] A subsequent 1,2-shift of a methyl group from the adjacent carbon to the electron-deficient center results in a more stable, resonance-stabilized oxonium ion.[3] Deprotonation of this intermediate furnishes the final ketone product.[1]

The driving force for the rearrangement is the formation of the highly stable oxonium ion, where the positive charge is delocalized by the lone pair of electrons on the oxygen atom, satisfying the octet rule for all atoms.[3]

Fig. 1: Mechanism of the Pinacol Rearrangement.

Regioselectivity and Migratory Aptitude

In unsymmetrical 1,2-diols, the regioselectivity of the pinacol rearrangement is governed by two key factors: the stability of the initially formed carbocation and the inherent migratory aptitude of the substituents.

  • Carbocation Stability : The hydroxyl group that departs as water is typically the one that forms the more stable carbocation. For instance, a hydroxyl group on a tertiary carbon is more likely to be eliminated than one on a secondary carbon. Benzylic carbocations are particularly stabilized through resonance.

  • Migratory Aptitude : When there is a choice of which group migrates to the carbocationic center, a general order of migratory aptitude has been established through experimental observations. This order is not absolute and can be influenced by reaction conditions, but it provides a useful predictive tool.[4] The generally accepted trend is:

    Aryl > Hydride (H⁻) > Alkyl

    Within aryl groups, electron-donating substituents enhance the migratory aptitude, while electron-withdrawing groups diminish it. For example, a p-anisyl group has a higher migratory aptitude than a phenyl group, which in turn is higher than a p-chlorophenyl group. Among alkyl groups, the trend generally follows the order of carbocation stability that would be formed if the group were to carry a positive charge: tertiary alkyl > secondary alkyl > primary alkyl.[4]

Migratory_Aptitude Start Unsymmetrical Diol Undergoes Rearrangement Decision Which group migrates? Start->Decision Aryl Aryl Group Decision->Aryl Highest Aptitude Hydride Hydride Decision->Hydride High Aptitude Alkyl Alkyl Group Decision->Alkyl Lower Aptitude Product Major Product Aryl->Product Hydride->Product Alkyl->Product

Fig. 2: Decision pathway for migratory group preference.

Stereochemistry

The stereochemistry of the starting diol can play a crucial role in the outcome of the pinacol rearrangement, particularly in cyclic systems. The migration of a group is often stereospecific, with the migrating group approaching the carbocation from the side opposite to the departing leaving group (anti-periplanar arrangement). In cyclic systems, an alkyl group that is trans to the leaving hydroxyl group will migrate preferentially over a cis group.[5] If a trans migrating group is not available, ring contraction or expansion can occur as the ring framework itself migrates.[5] Furthermore, if the migrating group has a chiral center, the rearrangement typically proceeds with retention of configuration at that center.

Data Presentation: Reaction Conditions and Yields

The efficiency of the pinacol rearrangement is highly dependent on the substrate, the acid catalyst, and the reaction conditions. Below is a summary of representative examples.

Substrate (1,2-Diol)Acid CatalystSolventTemperature (°C)TimeProductYield (%)
Pinacol Hydrate (B1144303)6 N H₂SO₄WaterDistillation15-20 minPinacolone65-72
Pinacol Hydrate50% Phosphoric AcidWaterReflux3-4 hPinacolone60-65
Pinacol Hydrate5% Oxalic AcidWaterReflux12 hPinacoloneNot specified
Benzopinacol (B1666686)Iodine/Glacial Acetic AcidGlacial Acetic AcidReflux10 minBenzopinacoloneNot specified
Heterosubstituted alcoholSilver CarbonateToluene11010 hDesired ketone86

Note: Yields can vary significantly based on the specific experimental setup and purification methods.

Applications in Drug Development

The pinacol rearrangement and its product, pinacolone, are valuable in the pharmaceutical industry. Pinacolone serves as a key starting material for the synthesis of various active pharmaceutical ingredients (APIs) and agrochemicals.[1][6]

  • Stiripentol : This antiepileptic drug, used in the treatment of Dravet syndrome, can be synthesized using pinacolone as a key building block.[1] The synthesis often involves an aldol (B89426) condensation between piperonal (B3395001) and pinacolone.[7]

  • Pinacidil : A cyanoguanidine drug used as a vasodilator to treat hypertension, is also prepared from pinacolone.[1]

  • Triazole Fungicides : Pinacolone is a crucial precursor for a range of triazole-based fungicides, such as triadimefon, which are widely used in agriculture.[1]

Drug_Synthesis_Workflow Acetone Acetone Pinacol_Synthesis Reductive Coupling Acetone->Pinacol_Synthesis Pinacol Pinacol Pinacol_Synthesis->Pinacol Pinacol_Rearrangement Pinacol Rearrangement Pinacol->Pinacol_Rearrangement Pinacolone Pinacolone Pinacol_Rearrangement->Pinacolone Stiripentol_Path Aldol Condensation + Reduction Pinacolone->Stiripentol_Path Pinacidil_Path Multi-step Synthesis Pinacolone->Pinacidil_Path Fungicide_Path Multi-step Synthesis Pinacolone->Fungicide_Path Stiripentol Stiripentol (Antiepileptic) Stiripentol_Path->Stiripentol Pinacidil Pinacidil (Antihypertensive) Pinacidil_Path->Pinacidil Fungicides Triazole Fungicides Fungicide_Path->Fungicides

Fig. 3: Synthetic utility of pinacolone in drug and agrochemical synthesis.

Experimental Protocols

Experiment 1: Synthesis of Pinacolone from Pinacol Hydrate

This procedure is adapted from Organic Syntheses.

Materials:

  • Pinacol hydrate (1 kg, 4.42 moles)

  • 6 N Sulfuric acid (750 g)

  • Concentrated sulfuric acid

  • Calcium chloride, anhydrous

Equipment:

  • 2-L round-bottom flask

  • Dropping funnel

  • Condenser for distillation

  • Separatory funnel

  • Distillation apparatus

Procedure:

  • To a 2-L round-bottom flask equipped for distillation, add 750 g of 6 N sulfuric acid and 250 g of pinacol hydrate.

  • Heat the mixture and distill until the volume of the upper organic layer in the distillate no longer increases (approximately 15-20 minutes).

  • Separate the pinacolone layer from the aqueous layer in the distillate using a separatory funnel.

  • Return the aqueous layer to the reaction flask. Add 60 cc of concentrated sulfuric acid, followed by a second 250 g portion of pinacol hydrate.

  • Repeat the distillation and separation process. This is repeated until all 1 kg of pinacol hydrate has been used.

  • Combine all the collected organic (pinacolone) fractions.

  • Dry the combined pinacolone over anhydrous calcium chloride.

  • Filter the dried liquid and purify by fractional distillation. Collect the fraction boiling between 103-107 °C.

  • The expected yield is 287–318 g (65–72% of the theoretical amount).[8]

Experiment 2: Synthesis of this compound from Benzopinacol

This procedure is a representative example for the rearrangement of an aromatic diol.

Materials:

  • Benzopinacol (1.5 g)

  • Iodine (a small crystal, as catalyst)

  • Glacial acetic acid (25 mL)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Filtration apparatus (e.g., Büchner funnel)

Procedure:

  • Place 1.5 g of benzopinacol and a small crystal of iodine into a round-bottom flask.

  • Add 25 mL of glacial acetic acid to the flask.

  • Attach a reflux condenser and heat the mixture to reflux for approximately 10 minutes.

  • After the reflux period, remove the flask from the heat source and allow it to cool to room temperature.

  • Upon cooling, a yellowish-white precipitate of crude this compound will form.

  • Collect the crude product by vacuum filtration.

  • The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol.

Conclusion

The pinacol rearrangement remains a highly valuable and versatile reaction in the arsenal (B13267) of synthetic organic chemists. Its ability to forge new carbon-carbon bonds and generate carbonyl compounds from readily available 1,2-diols ensures its continued application in both academic research and industrial processes, particularly in the synthesis of pharmaceuticals and other biologically active molecules. A thorough understanding of its mechanism, regioselectivity, and stereochemical nuances is crucial for its effective implementation in complex synthetic strategies.

References

An In-depth Technical Guide to Benzopinacolone: Precursors and Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of benzopinacolone, a fascinating molecule with significant applications in organic synthesis and polymer science. We will delve into its precursors, most notably benzophenone (B1666685), and explore the photochemical and acid-catalyzed reactions that lead to the formation of benzopinacol (B1666686) and its subsequent rearrangement to this compound. This whitepaper will also touch upon the derivatives of this compound and their potential applications.

Core Concepts: From Benzophenone to this compound

The journey to this compound begins with its precursor, benzophenone. Through a photochemical dimerization reaction, benzophenone is converted into benzopinacol (1,1,2,2-tetraphenyl-1,2-ethanediol). This intermediate then undergoes an acid-catalyzed rearrangement, known as the pinacol (B44631) rearrangement, to yield this compound (2,2,2-triphenylacetophenone).

Photochemical Synthesis of Benzopinacol

The synthesis of benzopinacol from benzophenone is a classic example of a photochemical reaction.[1] When a solution of benzophenone in a hydrogen-donating solvent, such as 2-propanol, is exposed to ultraviolet light (e.g., sunlight), the benzophenone molecule is excited to a triplet state.[2] This excited molecule then abstracts a hydrogen atom from the solvent, forming two diphenyl ketyl radicals.[2] These radicals then dimerize to form the stable benzopinacol molecule.[2] A small amount of acetic acid is often added to prevent the basic cleavage of the product.[3]

Acid-Catalyzed Rearrangement to this compound

The transformation of benzopinacol to this compound is a hallmark example of the pinacol rearrangement.[4] This reaction is catalyzed by acid, with iodine in glacial acetic acid being a common reagent system.[5][6] The mechanism involves the protonation of one of the hydroxyl groups of benzopinacol, followed by the loss of a water molecule to form a tertiary carbocation.[7] A subsequent 1,2-phenyl shift leads to a more stable, resonance-stabilized carbocation.[8] Deprotonation of this intermediate yields the final product, this compound.[9]

Quantitative Data

The following tables summarize key quantitative data for the compounds involved in the synthesis of this compound.

CompoundMolar Mass ( g/mol )Melting Point (°C)Boiling Point (°C)
Benzophenone182.2248.5305.4
Benzopinacol366.47188-190[10]-
β-Benzopinacolone348.44179-180[5]-
α-Benzopinacolone348.44206-207[6]-

Note: this compound can exist in two crystalline forms, α and β, with different melting points.[6]

Experimental Protocols

Synthesis of Benzopinacol from Benzophenone

This protocol is adapted from established photochemical methods.[10][11]

Materials:

  • Benzophenone

  • 2-Propanol (isopropyl alcohol)

  • Glacial acetic acid

  • A suitable reaction vessel (e.g., a large test tube or flask)

Procedure:

  • Dissolve 2 g of benzophenone in approximately 10 mL of 2-propanol in the reaction vessel. Gentle warming in a water bath can aid dissolution.[11]

  • Add one drop of glacial acetic acid to the solution.[11]

  • Fill the vessel with 2-propanol until it is slightly more than half full.[2]

  • Seal the vessel and expose it to direct sunlight for several days.[10] The appearance of shiny crystals of benzopinacol indicates the progress of the reaction.[2]

  • After a sufficient period (e.g., a week), cool the mixture and collect the crystals by vacuum filtration.[11]

  • Wash the crystals with a small amount of cold 2-propanol and allow them to air dry.[10]

  • The expected yield of practically pure benzopinacol is typically high, in the range of 93-94%.[10]

Synthesis of β-Benzopinacolone from Benzopinacol

This protocol details the acid-catalyzed pinacol rearrangement.[5][6]

Materials:

  • Benzopinacol

  • Glacial acetic acid

  • Iodine

  • A round-bottom flask with a reflux condenser

Procedure:

  • In a round-bottom flask, prepare a solution of a catalytic amount of iodine in glacial acetic acid. For instance, dissolve 1 g of iodine in 500 mL of glacial acetic acid.[5]

  • Add 1 g of benzopinacol to the flask for every 5 mL of the iodine solution.[6]

  • Attach a reflux condenser and heat the mixture to a gentle boil for approximately 5 minutes.[5][6] The benzopinacol should completely dissolve.

  • Remove the heat source and allow the solution to cool slowly to room temperature. Crystals of β-benzopinacolone will form.[6]

  • Collect the crystals by vacuum filtration and wash them with a small amount of cold glacial acetic acid.[6]

  • Allow the crystals to air dry. The yield of β-benzopinacolone is typically high, around 95-96%.[5]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key reaction mechanisms and a general experimental workflow.

Photochemical_Synthesis_of_Benzopinacol cluster_step1 Step 1: Photoexcitation cluster_step2 Step 2: Hydrogen Abstraction cluster_step3 Step 3: Dimerization Benzophenone Benzophenone Excited_Benzophenone Excited Benzophenone (Triplet State) Benzophenone->Excited_Benzophenone hν (UV light) Diphenyl_Ketyl_Radical Diphenyl Ketyl Radical Excited_Benzophenone->Diphenyl_Ketyl_Radical Excited_Benzophenone->Diphenyl_Ketyl_Radical from 2-Propanol Isopropanol 2-Propanol Isopropanol_Radical Isopropanol Radical Isopropanol->Isopropanol_Radical Benzopinacol Benzopinacol Diphenyl_Ketyl_Radical->Benzopinacol x2

Caption: Photochemical Synthesis of Benzopinacol from Benzophenone.

Pinacol_Rearrangement cluster_step1 Step 1: Protonation cluster_step2 Step 2: Loss of Water cluster_step3 Step 3: 1,2-Phenyl Shift cluster_step4 Step 4: Deprotonation Benzopinacol Benzopinacol Protonated_Benzopinacol Protonated Benzopinacol Benzopinacol->Protonated_Benzopinacol + H+ Carbocation Tertiary Carbocation Protonated_Benzopinacol->Carbocation - H2O Resonance_Stabilized_Carbocation Resonance-Stabilized Carbocation Carbocation->Resonance_Stabilized_Carbocation Phenyl Migration This compound This compound Resonance_Stabilized_Carbocation->this compound - H+

Caption: Mechanism of the Pinacol Rearrangement of Benzopinacol.

Experimental_Workflow Start Start: Benzophenone Photochemical_Reaction Photochemical Reaction (Benzophenone + 2-Propanol + Sunlight) Start->Photochemical_Reaction Isolation_Benzopinacol Isolation and Purification of Benzopinacol Photochemical_Reaction->Isolation_Benzopinacol Benzopinacol_Intermediate Benzopinacol Isolation_Benzopinacol->Benzopinacol_Intermediate Acid_Rearrangement Acid-Catalyzed Rearrangement (Benzopinacol + I2/HOAc) Benzopinacol_Intermediate->Acid_Rearrangement Isolation_this compound Isolation and Purification of this compound Acid_Rearrangement->Isolation_this compound End End: this compound Isolation_this compound->End

Caption: General Experimental Workflow for this compound Synthesis.

Derivatives and Applications

This compound and its derivatives are valuable compounds in several fields. They have been investigated for their applications as:

  • Radical initiators: The thermal cleavage of the C-C bond in this compound derivatives can generate free radicals, making them useful as initiators in polymerization reactions.[12]

  • Building blocks in organic synthesis: The ketone functionality of this compound allows for a variety of subsequent chemical transformations, making it a versatile intermediate for the synthesis of more complex molecules.[12]

  • Biologically active compounds: Research has explored the potential of this compound derivatives in medicinal chemistry, with some showing promise as biologically active agents.[13] Recent studies have focused on developing greener, one-pot syntheses of this compound derivatives from acetophenones to explore their biological potential.[13][14]

Conclusion

The synthesis of this compound from benzophenone is a cornerstone of organic chemistry education and a practical route to a valuable class of compounds. The photochemical dimerization and subsequent acid-catalyzed rearrangement are robust and well-understood reactions. The resulting this compound and its derivatives continue to be of interest to researchers in materials science and drug discovery, highlighting the enduring importance of this classic transformation.

References

A Comprehensive Technical Guide to the Photochemical Synthesis of Benzopinacol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the photochemical synthesis of benzopinacol (B1666686), a classic example of a photochemical reaction. This document outlines the underlying reaction mechanism, provides detailed experimental protocols, and presents key quantitative data to aid in the replication and optimization of this synthesis.

Introduction

The photochemical synthesis of benzopinacol from benzophenone (B1666685) is a well-established and frequently studied organic reaction that serves as an excellent model for understanding photochemical processes.[1] The reaction is initiated by the absorption of ultraviolet (UV) light by benzophenone, leading to the formation of a diradical species that subsequently abstracts a hydrogen atom from a suitable donor, typically a secondary alcohol like 2-propanol. The resulting ketyl radicals then dimerize to form the desired product, benzopinacol.[1][2] This process is of significant interest in the fields of organic synthesis, photochemistry, and free-radical chemistry.

Reaction Mechanism and Signaling Pathway

The photochemical conversion of benzophenone to benzopinacol proceeds through a well-defined radical mechanism. The key steps are illustrated in the signaling pathway diagram below.

Diagram: Reaction Mechanism of Benzopinacol Synthesis

ReactionMechanism cluster_initiation Photoinitiation cluster_propagation Propagation cluster_termination Termination Benzophenone Benzophenone ExcitedSinglet Benzophenone (S1) Benzophenone->ExcitedSinglet hv (UV Light) ExcitedTriplet Benzophenone (T1) (Diradical) ExcitedSinglet->ExcitedTriplet Intersystem Crossing (ISC) BenzhydrolRadical Benzhydrol Radical ExcitedTriplet->BenzhydrolRadical H-abstraction Isopropanol (B130326) Isopropanol IsopropanolRadical Isopropanol Radical Isopropanol->IsopropanolRadical H-abstraction Benzopinacol Benzopinacol BenzhydrolRadical->Benzopinacol Dimerization BenzhydrolRadical->Benzopinacol

Caption: Reaction mechanism for the photochemical synthesis of benzopinacol.

The process begins with the absorption of UV light (around 355 nm) by benzophenone, which promotes an electron from a non-bonding n-orbital to an antibonding π*-orbital, resulting in an excited singlet state (S1).[3][4] This is followed by a rapid and efficient intersystem crossing (ISC) to the more stable triplet state (T1), which has a diradical character.[3] The triplet benzophenone then abstracts a hydrogen atom from the 2-propanol solvent to form a benzhydrol radical and an isopropanol radical.[2] Finally, two benzhydrol radicals couple to form the stable product, benzopinacol.[2]

Experimental Protocols

Several experimental protocols for the photochemical synthesis of benzopinacol have been reported. The following are detailed methodologies from cited literature.

Protocol 1: Synthesis using Isopropyl Alcohol

This protocol is a common and reliable method for the synthesis of benzopinacol.[2][5]

Materials:

  • Benzophenone

  • 2-Propanol (Isopropyl alcohol)

  • Glacial acetic acid

Procedure:

  • Dissolve 2 g of benzophenone in approximately 10 mL of 2-propanol in a 20 mL vial. Gentle warming in a water bath can aid dissolution.[2]

  • Once the benzophenone is fully dissolved, add one drop of glacial acetic acid. The acid is added to neutralize any alkaline residues in the glassware that could cause decomposition of the product.[5]

  • Fill the vial with 2-propanol until the liquid level is in the neck of the vial to minimize the air space.[2]

  • Securely cap the vial and wrap the cap with Parafilm to prevent leakage.[2]

  • Expose the vial to direct sunlight. The reaction progress can be monitored by the formation of benzopinacol crystals. The reaction time can vary from a few days to a week depending on the intensity of the sunlight.[2][5]

  • After the reaction is complete, cool the mixture in an ice bath to maximize crystallization.[5]

  • Collect the benzopinacol crystals by vacuum filtration, wash with a small amount of cold 2-propanol, and allow them to air dry.[3][5]

Protocol 2: Synthesis using Ethanol (B145695) as a Solvent

This protocol presents an alternative to using isopropyl alcohol, employing ethanol as the hydrogen donor.[6][7]

Materials:

  • Benzophenone

  • Ethanol (absolute)

  • Glacial acetic acid

Procedure:

  • Follow the same initial steps as in Protocol 1, dissolving benzophenone in ethanol.

  • Add a drop of glacial acetic acid.

  • Expose the solution to sunlight. The reaction with ethanol is generally slower than with isopropyl alcohol.[5]

  • Isolate the product crystals as described in Protocol 1.

Diagram: General Experimental Workflow

ExperimentalWorkflow Start Start Dissolve Dissolve Benzophenone in Alcohol (Isopropanol or Ethanol) Start->Dissolve AddAcid Add 1 drop of Glacial Acetic Acid Dissolve->AddAcid Expose Expose to Sunlight (Several Days) AddAcid->Expose Crystallize Cool in Ice Bath to Promote Crystallization Expose->Crystallize Filter Collect Crystals by Vacuum Filtration Crystallize->Filter Wash Wash with Cold Alcohol Filter->Wash Dry Air Dry the Product Wash->Dry Analyze Characterize Product (Melting Point, Spectroscopy) Dry->Analyze End End Analyze->End

Caption: A generalized workflow for the photochemical synthesis of benzopinacol.

Quantitative Data

The efficiency and outcome of the photochemical synthesis of benzopinacol can be evaluated through various quantitative metrics, including reaction yield, melting point of the product, and spectroscopic data.

Table 1: Reaction Yields and Conditions
Starting MaterialSolventReaction TimeYield (%)Reference
Benzophenone (2 g)2-Propanol (10 mL)2-3 days40[1]
Benzophenone (150 g)Isopropyl alcohol (850 mL)8-10 days93-94[5]
Benzophenone (2.0 g)2-Propanol5 days72.5
BenzophenoneEthanolNot specifiedNot specified[6][7]
Table 2: Physical and Spectroscopic Data of Benzopinacol
PropertyValueReference
Melting Point188–190 °C[5]
Melting Point185 °C[1]
IR (KBr, cm⁻¹)3417.86 - 3460.30 (O-H stretch)[1]
IR (KBr, cm⁻¹)3431 (O-H), 3087-2937 (C-H), 1597, 1581 (C=C), 1086 (C-O)
¹H NMR (CDCl₃, δ)3.0 (s, OH)[6]
Table 3: UV Absorbance Data

The following table presents the UV absorbance of benzophenone and benzopinacol in isopropanol.[1]

Wavelength (nm)Absorbance of BenzophenoneAbsorbance of Benzopinacol
3100.9120.858
3300.2730.210
3500.1170.065
3600.0810.053
Table 4: Quantum Yields

The quantum yield (Φ) of a photochemical reaction is a measure of its efficiency. It is defined as the number of moles of a product formed divided by the number of moles of photons absorbed.[3]

ProductWavelength (Å)ConditionsQuantum Yield (Φ)Reference
Acetone3660O₂-free or O₂-saturated0.92[7]
Acetone3130O₂-free or O₂-saturated0.99[7]
Benzopinacol3660O₂-free0.93[7]
Benzopinacol3660O₂-saturated0[7]

The quantum yield for benzopinacol formation is high in the absence of oxygen, but drops to zero in its presence, as oxygen can quench the triplet state of benzophenone.[7]

Conclusion

The photochemical synthesis of benzopinacol is a robust and well-characterized reaction that provides a valuable platform for studying fundamental photochemical principles. This guide has provided a comprehensive overview of the reaction mechanism, detailed experimental protocols, and a summary of key quantitative data. By leveraging this information, researchers, scientists, and drug development professionals can effectively utilize this synthesis in their respective fields of study.

References

The Crucial Role of Carbocation Stability in the Benzopinacolone Rearrangement: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The benzopinacolone rearrangement, a classic example of a pinacol (B44631) rearrangement, serves as a fundamental reaction in organic synthesis, enabling the conversion of 1,2-diols to ketones through an acid-catalyzed pathway. Central to this transformation is the formation and subsequent stabilization of a carbocation intermediate. The stability of this intermediate dictates the migratory aptitude of adjacent groups and, consequently, the structure of the final product. This technical guide delves into the core principles governing the this compound rearrangement, with a specific focus on the quantitative aspects of carbocation stability and its influence on the reaction mechanism and outcome.

The Reaction Mechanism: A Stepwise Journey

The this compound rearrangement proceeds through a series of well-defined steps, initiated by the protonation of a hydroxyl group in the starting material, benzopinacol (B1666686). This is followed by the departure of a water molecule to generate a tertiary carbocation. The subsequent 1,2-migration of a phenyl group to the electron-deficient carbon atom is the key rearrangement step, leading to a more stable, resonance-stabilized carbocation. Finally, deprotonation of the hydroxyl group yields the final product, this compound.

The driving force for this rearrangement is the formation of a more stabilized carbocationic species.[1][2] The initial tertiary carbocation is already relatively stable; however, the migration of a phenyl group results in a resonance-stabilized carbocation where the positive charge is delocalized over the adjacent phenyl ring and the oxygen atom of the hydroxyl group.[3] This increased stability provides the thermodynamic impetus for the rearrangement.

dot

Benzopinacolone_Mechanism cluster_start Starting Material cluster_protonation Protonation & Water Loss cluster_rearrangement Rearrangement cluster_deprotonation Deprotonation Benzopinacol Benzopinacol Protonated_Diol Protonated Diol Benzopinacol->Protonated_Diol +H+ Carbocation_1 Tertiary Carbocation Protonated_Diol->Carbocation_1 -H2O Carbocation_2 Resonance-Stabilized Carbocation Carbocation_1->Carbocation_2 1,2-Phenyl Shift This compound This compound Carbocation_2->this compound -H+

Caption: The reaction mechanism of the this compound rearrangement.

Quantitative Analysis of Carbocation Stability and Migratory Aptitude

The rate and outcome of the this compound rearrangement are profoundly influenced by the electronic nature of the substituents on the phenyl rings of the benzopinacol starting material. Electron-donating groups (EDGs) stabilize the carbocation intermediate, thereby increasing the rate of rearrangement. Conversely, electron-withdrawing groups (EWGs) destabilize the carbocation, leading to a slower reaction.

This relationship can be quantitatively assessed by examining the migratory aptitude of different substituted phenyl groups. The migratory aptitude is a measure of the relative rate at which a group migrates during a rearrangement. In the context of the this compound rearrangement, a higher migratory aptitude corresponds to a greater ability to stabilize the positive charge in the transition state of the migration.

Migrating GroupGeneral Migratory Aptitude Order
Hydride (H)> Phenyl (Ph) > tert-Alkyl > sec-Alkyl > n-Alkyl > Methyl (Me)

Within a series of substituted phenyl groups, the migratory aptitude is enhanced by electron-donating substituents and diminished by electron-withdrawing substituents.[3]

Substituted Phenyl GroupRelative Migratory Aptitude
p-Anisyl (p-MeO-C6H4)> p-Tolyl (p-Me-C6H4) > Phenyl (C6H5) > p-Chlorophenyl (p-Cl-C6H4)

These qualitative trends can be quantified using the Hammett equation, which relates the reaction rate to the electronic properties of the substituents.[6][7] A Hammett plot for the this compound rearrangement would be expected to show a negative ρ (rho) value, indicating that the reaction is favored by electron-donating groups that stabilize the positive charge buildup in the transition state.

Experimental Protocols

The following are detailed methodologies for the synthesis of this compound and for conducting kinetic studies to determine the relative migratory aptitudes of different aryl groups.

Synthesis of this compound

This procedure is adapted from established methods and provides a reliable route to the desired product.[8][9]

Materials:

  • Benzopinacol

  • Glacial Acetic Acid

  • Iodine (catalyst)

  • Round-bottom flask with reflux condenser

  • Heating mantle

  • Büchner funnel and filter flask

  • Beakers

  • Ethanol (B145695) (for washing)

Procedure:

  • In a round-bottom flask, dissolve benzopinacol in glacial acetic acid.

  • Add a catalytic amount of iodine.

  • Attach a reflux condenser and heat the mixture to reflux using a heating mantle.

  • Maintain reflux for approximately 5-10 minutes. The solution should become clear.

  • Allow the reaction mixture to cool to room temperature, during which this compound will crystallize.

  • Collect the crystalline product by vacuum filtration using a Büchner funnel.

  • Wash the crystals with cold ethanol to remove any residual iodine and acetic acid.

  • Dry the purified this compound.

Synthesis_Workflow Start Dissolve Benzopinacol in Glacial Acetic Acid Add_Catalyst Add Iodine Catalyst Start->Add_Catalyst Reflux Heat to Reflux (5-10 min) Add_Catalyst->Reflux Cool Cool to Room Temperature Reflux->Cool Crystallize Crystallization of This compound Cool->Crystallize Filter Vacuum Filtration Crystallize->Filter Wash Wash with Cold Ethanol Filter->Wash Dry Dry the Product Wash->Dry End Purified this compound Dry->End

Caption: Workflow for kinetic studies to determine migratory aptitude.

Conclusion

The stability of the carbocation intermediate is the cornerstone of the this compound rearrangement. This guide has provided a technical overview of the reaction mechanism, the qualitative and quantitative factors influencing carbocation stability and migratory aptitude, and detailed experimental protocols. For researchers in drug development and organic synthesis, a thorough understanding of these principles is paramount for predicting reaction outcomes and designing synthetic routes to complex molecules. The interplay of electronic effects and carbocation stability offers a powerful tool for controlling the course of this important chemical transformation.

References

Methodological & Application

Application Note: A Two-Step Synthesis of Benzopinacolone

Author: BenchChem Technical Support Team. Date: December 2025

This document provides a detailed experimental protocol for the synthesis of benzopinacolone, a classic two-step process well-suited for research and educational settings in organic chemistry. The synthesis involves the photochemical dimerization of benzophenone (B1666685) to form an intermediate, benzopinacol (B1666686), followed by an acid-catalyzed pinacol (B44631) rearrangement to yield the final product, β-benzopinacolone.

Reaction Pathway Overview

The overall synthesis transforms a ketone (benzophenone) into a rearranged ketone (this compound) via a diol intermediate.

  • Step 1: Photochemical Synthesis of Benzopinacol. Benzophenone, when exposed to sunlight in the presence of a hydrogen donor like 2-propanol, undergoes a photochemical reduction and dimerization to form 1,1,2,2-tetraphenyl-1,2-ethanediol (benzopinacol). A trace amount of acetic acid is used to prevent basic cleavage of the product.[1][2]

  • Step 2: Acid-Catalyzed Rearrangement to this compound. The synthesized benzopinacol undergoes a pinacol rearrangement when heated in the presence of an acid catalyst, such as iodine in glacial acetic acid.[2][3] This reaction involves the dehydration of the 1,2-diol to form a carbocation, followed by a 1,2-phenyl shift to yield the more stable 2,2,2-triphenylacetophenone (this compound).[4][5]

Experimental Workflow

The following diagram outlines the key stages of the synthesis, from starting materials to the final purified product.

G cluster_0 Step 1: Benzopinacol Synthesis cluster_1 Step 2: this compound Synthesis A Benzophenone B Dissolve in 2-Propanol + Acetic Acid (1 drop) A->B Reagents C Expose to Sunlight (Several Days) B->C Photoreduction D Crystallization C->D E Filter & Wash (Cold 2-Propanol) D->E Isolation F Benzopinacol (Intermediate) E->F G Benzopinacol F->G Use in next step H Dissolve in Glacial Acetic Acid + Iodine (crystal) G->H Reagents I Reflux (5-10 min) H->I Rearrangement J Cool to Room Temp I->J K Filter & Wash (Cold Acetic Acid) J->K Isolation L β-Benzopinacolone (Product) K->L

Caption: Experimental workflow for the two-step synthesis of this compound.

Protocol 1: Synthesis of Benzopinacol

This protocol details the photochemical conversion of benzophenone to benzopinacol.

Materials and Reagents:

  • Benzophenone

  • 2-Propanol (Isopropyl alcohol)

  • Glacial acetic acid

  • Round-bottom flask or large vial with a secure cap[6]

  • Heating mantle or warm water bath

  • Büchner funnel and filter flask

Procedure:

  • In a 100 mL round-bottom flask, prepare a solution by dissolving 5 g of benzophenone in 50 mL of 2-propanol. Gentle warming in a water bath may be required to fully dissolve the solid.[1][6]

  • Once a clear solution is obtained, add one drop of glacial acetic acid.[6][7]

  • Securely seal the flask with a stopper. Ensure the seal is tight to prevent the evaporation of the alcohol.[1]

  • Place the flask in a location where it will be exposed to direct, bright sunlight for an extended period.[6][8]

  • Crystals of benzopinacol should begin to form after a few hours or days, depending on the intensity of the sunlight.[8] Allow the reaction to proceed for approximately one week, or until crystallization appears complete.[6]

  • Collect the product crystals by vacuum filtration using a Büchner funnel.[6]

  • Wash the collected crystals with a small amount of cold 2-propanol to remove any unreacted benzophenone.[6]

  • Allow the solid to air dry completely on a watch glass.

  • Determine the mass, percentage yield, and melting point of the dried benzopinacol. The product is typically pure enough for the next step without further purification.[9]

Quantitative Data Summary: Benzopinacol Synthesis

ParameterValueReference
Reactants Benzophenone, 2-Propanol[10]
Catalyst Glacial Acetic Acid (catalytic)[10]
Conditions Sunlight (UV irradiation)[10]
Reaction Time 8-10 days[8]
Reported Yield 93-95%[8]
Melting Point 188-190 °C[8]
Appearance White crystalline solid[1]

Protocol 2: Synthesis of β-Benzopinacolone

This protocol describes the acid-catalyzed rearrangement of benzopinacol to β-benzopinacolone.

Materials and Reagents:

  • Benzopinacol (from Protocol 1)

  • Glacial acetic acid

  • Iodine (a few small crystals)

  • Round-bottom flask (25-100 mL)

  • Reflux condenser

  • Heating mantle

  • Büchner funnel and filter flask

  • Ethanol (B145695) (for washing, optional)

Procedure:

  • Place 4 g of the benzopinacol synthesized in Protocol 1 into a 100 mL round-bottom flask.[6]

  • Add 20 mL of glacial acetic acid and a few small crystals of iodine.[6] The solution will turn red or brown.

  • Attach a reflux condenser to the flask and heat the mixture to a gentle boil using a heating mantle.[3][9]

  • Maintain the reflux for 5-10 minutes. During this time, the solid benzopinacol should completely dissolve.[9][11]

  • After refluxing, remove the heat source and allow the solution to cool slowly to room temperature.[3] Fine, thread-like crystals of this compound should separate from the solution.[9]

  • Collect the crystalline product by vacuum filtration using a Büchner funnel.[3]

  • Wash the crystals with two or three small portions of cold glacial acetic acid until the product is colorless and free of iodine.[3][9] An optional final wash with cold ethanol can also be performed.[12]

  • Allow the crystals to air dry completely.

  • Weigh the dried β-benzopinacolone and calculate the percentage yield. Characterize the product by determining its melting point.

Quantitative Data Summary: this compound Synthesis

ParameterValueReference
Reactant Benzopinacol[9]
Solvent Glacial Acetic Acid[9]
Catalyst Iodine[9]
Conditions Reflux (Boiling acetic acid)[9]
Reaction Time 5 minutes[3][9]
Reported Yield 95-99%[9]
Melting Point 179-182 °C[3][9]
Appearance White crystalline solid[3]

Safety Precautions

  • Glacial Acetic Acid: Corrosive and flammable. Causes severe skin burns and eye damage. Handle in a fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety goggles.[6]

  • 2-Propanol: Flammable liquid and vapor. Causes serious eye irritation. Use in a well-ventilated area.

  • Heating: Use a heating mantle for controlled heating. Do not heat sealed vessels.

  • Waste Disposal: Dispose of all organic residues in the appropriate non-halogenated organic waste containers.[3]

References

Application Notes and Protocols: Step-by-Step Benzopinacolone Rearrangement

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed procedure for the acid-catalyzed rearrangement of benzopinacol (B1666686) to benzopinacolone. This classic reaction, a prime example of a pinacol (B44631) rearrangement, is a valuable method for the synthesis of ketones with a quaternary alpha-carbon.

Mechanism of Action

The this compound rearrangement is an acid-catalyzed reaction that proceeds through a 1,2-diol to carbonyl compound transformation.[1][2][3] The accepted mechanism involves the protonation of a hydroxyl group in benzopinacol, followed by the elimination of a water molecule to form a tertiary carbocation.[4][5][6] Subsequently, a phenyl group migrates from the adjacent carbon to the carbocation center.[3][4][5] This 1,2-phenyl shift is driven by the formation of a more stable oxonium ion.[3] Deprotonation of the oxonium ion then yields the final product, this compound (2,2,2-triphenylacetophenone).[4][6]

Quantitative Data Summary

The following table summarizes quantitative data from various reported procedures for the this compound rearrangement, offering a comparative overview of reaction conditions and outcomes.

ParameterProcedure 1Procedure 2Procedure 3
Starting Material Benzopinacol (1.5 g)Benzopinacol (1 g)Benzopinacol (100 g)
Catalyst Iodine (a very little amount)0.015 M Iodine in glacial acetic acid (5 mL)Iodine (1 g)
Solvent Glacial Acetic Acid (25 mL)Glacial Acetic AcidGlacial Acetic Acid (500 cc)
Reaction Time 10 minutes (reflux)5 minutes (reflux)5 minutes (reflux)
Reaction Temperature Boiling point of glacial acetic acidBoiling point of glacial acetic acidBoiling point of glacial acetic acid
Product Yield Not specified57.8%[7]95-96% (first run), 98-99% (subsequent runs)[8]
Melting Point (°C) Not specified182°C (β-form)[9][10]178-179°C, 179-180°C (purified)[8]

Experimental Protocol: Synthesis of β-Benzopinacolone

This protocol details the acid-catalyzed rearrangement of benzopinacol to β-benzopinacolone using iodine in glacial acetic acid.

Materials:

  • Benzopinacol

  • Glacial Acetic Acid

  • Iodine

  • Round-bottom flask (25 mL or appropriate size)

  • Reflux condenser

  • Heating mantle or water bath

  • Büchner funnel and filter flask

  • Filter paper

  • Beakers

  • Glass stirring rod

Procedure:

  • Reaction Setup: In a 25-mL round-bottom flask, combine 1.0 g of benzopinacol with 5 mL of a 0.015 M solution of iodine in glacial acetic acid.[9][10] Alternatively, for a larger scale, use 100 g of benzopinacol and a solution of 1 g of iodine in 500 cc of glacial acetic acid in a 1-L round-bottom flask.[8]

  • Reflux: Attach a reflux condenser to the flask and heat the mixture to a gentle boil using a heating mantle.[8][9][10] Continue to reflux for 5-10 minutes.[4][8][9] During this time, the solid benzopinacol should dissolve completely, resulting in a clear red solution.[8] Crystals of the product may begin to form during the heating period.[9][10]

  • Crystallization: After the reflux period, remove the heat source and allow the solution to cool slowly to room temperature.[9][10] As the solution cools, this compound will crystallize.[8][9]

  • Isolation of Product: Collect the crystalline product by vacuum filtration using a Büchner funnel.[8][9][10]

  • Washing: Wash the collected crystals with two to three small portions of cold glacial acetic acid to remove any residual iodine and other impurities.[8][9][10]

  • Drying: Allow the crystals to air-dry completely on a watch glass or in a desiccator.[9][10]

  • Characterization: Weigh the dried product to determine the yield. The expected product is β-benzopinacolone, which has a reported melting point of 178-182°C.[8][9][10]

Visualizations

Reaction Mechanism Workflow

The following diagram illustrates the step-by-step mechanism of the acid-catalyzed this compound rearrangement.

Benzopinacolone_Rearrangement cluster_start Step 1: Protonation cluster_intermediate Step 2: Formation of Carbocation cluster_rearrangement Step 3: 1,2-Phenyl Shift cluster_end Step 4: Deprotonation Benzopinacol Benzopinacol Protonated_Intermediate Protonated Diol Benzopinacol->Protonated_Intermediate + H+ Carbocation Tertiary Carbocation Protonated_Intermediate->Carbocation - H2O Oxonium_Ion Resonance-Stabilized Oxonium Ion Carbocation->Oxonium_Ion Phenyl Migration This compound This compound Oxonium_Ion->this compound - H+

Caption: Acid-catalyzed rearrangement of benzopinacol to this compound.

Experimental Workflow

This diagram outlines the key steps in the experimental procedure for the synthesis of this compound.

Experimental_Workflow A 1. Mix Benzopinacol, Iodine, and Acetic Acid B 2. Reflux for 5-10 minutes A->B C 3. Cool to Room Temperature (Crystallization) B->C D 4. Vacuum Filtration C->D E 5. Wash with Cold Glacial Acetic Acid D->E F 6. Air Dry the Product E->F G 7. Characterize Product (Yield, Melting Point) F->G

References

Applications of Benzopinacolone in Organic Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzopinacolone, also known as 2,2,2-triphenylacetophenone, is a tetra-aryl substituted ketone that serves as a versatile intermediate in organic synthesis. Its sterically hindered structure and the presence of a carbonyl group allow for a range of chemical transformations. This document provides an overview of the synthesis of this compound and its applications, complete with detailed experimental protocols and mechanistic insights. While traditionally known as the product of the pinacol (B44631) rearrangement of benzopinacol (B1666686), recent studies have highlighted its utility as a precursor for various organic molecules and as a radical initiator.[1][2]

Synthesis of this compound

The most common method for synthesizing this compound is the acid-catalyzed pinacol rearrangement of benzopinacol. Benzopinacol itself is readily prepared by the photochemical reduction of benzophenone.[3][4]

Protocol 1: Synthesis of β-Benzopinacolone via Pinacol Rearrangement

This protocol details the rearrangement of benzopinacol to β-benzopinacolone using iodine in glacial acetic acid.[5][6]

Experimental Details:

ParameterValueReference
Starting MaterialBenzopinacol[5][6]
ReagentsIodine, Glacial Acetic Acid[5][6]
Reaction Time5 minutes (reflux)[5][6]
Productβ-Benzopinacolone[5][6]
Yield95-99%[6]
Melting Point178-180 °C[6]

Procedure:

  • In a 1-liter round-bottom flask equipped with a reflux condenser, dissolve 1 g of iodine in 500 mL of glacial acetic acid.

  • Add 100 g (0.27 mol) of benzopinacol to the flask.

  • Heat the mixture with shaking until it gently boils.

  • Reflux the solution for 5 minutes. The solid benzopinacol should dissolve completely, forming a clear red solution.

  • Immediately transfer the hot solution to a 1-liter beaker and allow it to cool. This compound will crystallize as fine threads.

  • Filter the product using suction filtration and wash with two to three 60 mL portions of cold glacial acetic acid until the crystals are colorless.

  • Dry the product. The yield of nearly pure β-benzopinacolone is typically 90-91 g (95-96%).[5][6]

  • For further purification, the product can be recrystallized from a hot mixture of benzene (B151609) and ligroin.[6]

Mechanism of Pinacol Rearrangement:

The acid-catalyzed rearrangement of benzopinacol to this compound proceeds through the formation of a carbocation intermediate, followed by a 1,2-phenyl shift.[3][7][8]

pinacol_rearrangement benzopinacol Benzopinacol protonation Protonation of -OH group benzopinacol->protonation + H+ oxonium Oxonium Ion protonation->oxonium loss_of_water Loss of H2O oxonium->loss_of_water carbocation Tertiary Carbocation loss_of_water->carbocation phenyl_shift 1,2-Phenyl Shift carbocation->phenyl_shift stabilized_carbocation Resonance-Stabilized Carbocation phenyl_shift->stabilized_carbocation deprotonation Deprotonation stabilized_carbocation->deprotonation - H+ This compound This compound deprotonation->this compound

Caption: Mechanism of the acid-catalyzed pinacol rearrangement.

Applications in Organic Synthesis

This compound is a valuable starting material for the synthesis of various organic compounds and has applications as a radical initiator.

Synthesis of this compound Derivatives

A modern application of this compound chemistry is the one-pot synthesis of its derivatives from readily available acetophenones. This method provides a greener and more efficient alternative to the traditional two-step process.[3][5][6][8]

This protocol describes a one-pot synthesis of a this compound derivative from acetophenone (B1666503) using zinc and tert-butyl chloride.[6][8]

Experimental Details:

ParameterValueReference
Starting MaterialAcetophenone[6][8]
ReagentsZinc dust, tert-Butyl chloride, Ethanol[6][8]
Reaction Time1 hour (reflux)[8]
Product3,3-diphenyl-2-butanone (B8528689)[6][8]
Yield66%[8]

Procedure:

  • In a round-bottom flask, prepare a mixture of acetophenone (1 mmol), zinc dust (3 mmol), and tert-butyl chloride (6 mmol) in 5 mL of ethanol.[6]

  • Stir the mixture vigorously under reflux for 1 hour.

  • After cooling, filter the resulting mixture and remove the solvent under reduced pressure.

  • Purify the residue by flash chromatography on silica (B1680970) gel using an appropriate eluent (e.g., ethyl acetate/hexane).

Reaction Scope:

This methodology has been successfully applied to a range of substituted acetophenones, yielding the corresponding this compound derivatives in moderate to good yields.[6]

Starting MaterialProductIsolated Yield (%)Reference
Acetophenone3,3-diphenyl-2-butanone66[6]
4'-t-butylacetophenone3,3-bis(4-(tert-butyl)phenyl)-2-butanone47[6]
3'-Bromoacetophenone3,3-bis(3-bromophenyl)-2-butanone26[6]
4-Methoxyacetophenone3,3-bis(4-methoxyphenyl)-2-butanone72[6]
2-Acetylthiophene3,3-di-2-thienyl-2-butanone32[6]

Proposed Mechanistic Pathway:

The one-pot synthesis is proposed to proceed via a single electron transfer (SET) mechanism mediated by zinc.

one_pot_synthesis acetophenone Acetophenone set Single Electron Transfer (Zn) acetophenone->set radical_anion Radical Anion set->radical_anion dimerization Dimerization radical_anion->dimerization dianion Dianion dimerization->dianion protonation Protonation (from t-BuCl) dianion->protonation pinacol Pinacol Intermediate protonation->pinacol rearrangement Pinacol Rearrangement pinacol->rearrangement product This compound Derivative rearrangement->product

Caption: Proposed mechanism for the one-pot synthesis of this compound derivatives.

This compound as an Acylating Agent

In a notable departure from its expected reactivity, this compound can act as an unusual acylating agent. In its reaction with 4-phenylthiosemicarbazide (B147422), instead of forming the expected thiosemicarbazone, it yields 1-benzoyl-4-phenylthiosemicarbazide (B1215627) through the expulsion of a trityl anion. This unique reactivity opens avenues for its use in medicinal chemistry for the synthesis of novel scaffolds.

This protocol outlines the reaction of this compound with 4-phenylthiosemicarbazide, demonstrating its acylating capability.

Experimental Details:

ParameterValueReference
Starting MaterialThis compound
Reagents4-phenylthiosemicarbazide, n-propanol, Formic acid (catalyst)
Reaction Time24 hours (reflux)
Product1-benzoyl-4-phenylthiosemicarbazide

Procedure:

  • In a round-bottom flask, suspend this compound (5 mmol) and 4-phenylthiosemicarbazide in n-propanol.

  • Add a catalytic amount of formic acid.

  • Reflux the mixture at 110 °C for 24 hours.

  • Monitor the reaction by thin-layer chromatography.

  • Upon completion, cool the reaction mixture and isolate the product.

  • The product can be purified by recrystallization.

Reaction Mechanism:

The reaction proceeds via nucleophilic addition of the thiosemicarbazide (B42300) to the carbonyl group of this compound, followed by the expulsion of the stable trityl anion as a leaving group.

acylation_reaction This compound This compound nucleophilic_addition Nucleophilic Addition of 4-phenylthiosemicarbazide This compound->nucleophilic_addition tetrahedral_intermediate Tetrahedral Intermediate nucleophilic_addition->tetrahedral_intermediate elimination Elimination of Trityl Anion tetrahedral_intermediate->elimination product 1-benzoyl-4-phenyl- thiosemicarbazide elimination->product

Caption: Acylation of 4-phenylthiosemicarbazide by this compound.

This compound as a Radical Initiator

This compound and its precursor, benzopinacol, are known to act as radical polymerization initiators.[1][8][9] The thermal decomposition of these molecules generates radicals that can initiate the polymerization of vinyl monomers.[10] While detailed industrial protocols are proprietary, the principle involves the homolytic cleavage of the central carbon-carbon bond in benzopinacol or related derivatives at elevated temperatures to form stable radicals that initiate the polymerization chain reaction. Derivatives of benzopinacol have been developed to improve reactivity and solubility for this purpose.[9]

Conclusion

This compound is a valuable and versatile compound in organic synthesis. Beyond its classic preparation via the pinacol rearrangement, it serves as a key starting material for the efficient one-pot synthesis of various derivatives. Furthermore, its unusual reactivity as an acylating agent provides a novel pathway for the synthesis of complex molecules of interest in medicinal chemistry. Its role as a radical initiator in polymerization further underscores its industrial relevance. The protocols and data presented herein offer a comprehensive resource for researchers and professionals in the field of organic and medicinal chemistry.

References

Benzopinacolone as a Radical Initiator in Polymer Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of benzopinacolone as a thermal initiator for free radical polymerization of vinyl monomers. Detailed protocols for the synthesis of polystyrene and poly(methyl methacrylate) are presented, along with illustrative data to guide experimental design.

Introduction

This compound, a derivative of benzophenone, serves as an effective thermal initiator for free radical polymerization.[1][2] Upon heating, it undergoes homolytic cleavage to generate two distinct carbon-centered radicals, which can initiate the polymerization of various vinyl monomers, such as styrene (B11656) and methyl methacrylate (B99206). The use of this compound allows for the synthesis of polymers with controlled molecular weights and distributions.[3] This document outlines the mechanism of initiation, provides detailed experimental protocols, and presents typical results for the polymerization of common vinyl monomers.

Mechanism of Initiation

The initiation of polymerization using this compound proceeds through its thermal decomposition. When heated, the central carbon-carbon bond of the this compound molecule breaks, yielding a benzoyl radical and a triphenylmethyl radical. Both of these radical species are capable of adding to the double bond of a vinyl monomer, thereby initiating the polymer chain growth.

Caption: Mechanism of this compound-Initiated Radical Polymerization.

Illustrative Data

The following table summarizes representative data for the bulk polymerization of styrene and methyl methacrylate (MMA) using this compound as the initiator at 120°C. Please note that this data is illustrative to demonstrate expected trends in free radical polymerization and may vary based on specific experimental conditions.

MonomerInitiator Conc. (mol/L)Reaction Time (h)Conversion (%)Mn ( g/mol )PDI (Mw/Mn)
Styrene0.0166585,0001.8
Styrene0.0267560,0001.9
Styrene0.0568835,0002.1
MMA0.0147095,0001.7
MMA0.0248270,0001.8
MMA0.0549245,0002.0

Experimental Protocols

Materials
  • Styrene (inhibitor removed)

  • Methyl methacrylate (MMA) (inhibitor removed)

  • This compound

  • Toluene (B28343) (or other suitable solvent)

  • Methanol (B129727)

  • Schlenk flasks or reaction tubes

  • Magnetic stirrer and stir bars

  • Oil bath or heating mantle with temperature controller

  • Vacuum line and inert gas (e.g., nitrogen or argon) supply

Protocol 1: Bulk Polymerization of Styrene

This protocol describes the bulk polymerization of styrene initiated by this compound.

Styrene_Polymerization_Workflow start Start prep_styrene Prepare Inhibitor-Free Styrene start->prep_styrene add_initiator Add this compound to Schlenk Flask prep_styrene->add_initiator add_styrene Add Styrene to Flask add_initiator->add_styrene degas Degas Mixture (Freeze-Pump-Thaw Cycles) add_styrene->degas heat Heat to 120°C with Stirring degas->heat polymerize Polymerize for 6 hours heat->polymerize cool Cool to Room Temperature polymerize->cool dissolve Dissolve in Toluene cool->dissolve precipitate Precipitate in Methanol dissolve->precipitate filter_dry Filter and Dry the Polymer precipitate->filter_dry characterize Characterize Polystyrene (GPC, NMR, etc.) filter_dry->characterize end End characterize->end

Caption: Workflow for the Bulk Polymerization of Styrene.

Procedure:

  • Preparation of Monomer: Remove the inhibitor from styrene by passing it through a column of activated basic alumina.

  • Reaction Setup: To a Schlenk flask equipped with a magnetic stir bar, add the desired amount of this compound (e.g., for a 0.02 M concentration in 50 mL of styrene, add 0.348 g).

  • Addition of Monomer: Add the freshly purified styrene (50 mL) to the Schlenk flask.

  • Degassing: Subject the mixture to at least three freeze-pump-thaw cycles to remove dissolved oxygen.

  • Polymerization: Place the sealed flask in a preheated oil bath at 120°C and stir the mixture.

  • Reaction Time: Allow the polymerization to proceed for the desired time (e.g., 6 hours). The viscosity of the solution will increase significantly.

  • Termination and Isolation: Cool the reaction to room temperature. Dissolve the viscous polymer solution in a minimal amount of toluene. Precipitate the polystyrene by slowly adding the solution to a large volume of vigorously stirring methanol.

  • Purification: Collect the precipitated polymer by filtration, wash with fresh methanol, and dry under vacuum at 60°C to a constant weight.

  • Characterization: Determine the molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) of the polymer using Gel Permeation Chromatography (GPC).

Protocol 2: Solution Polymerization of Methyl Methacrylate (MMA)

This protocol describes the solution polymerization of MMA in toluene, initiated by this compound.

Procedure:

  • Preparation of Monomer: Remove the inhibitor from MMA by passing it through a column of activated basic alumina.

  • Reaction Setup: In a Schlenk flask with a magnetic stir bar, dissolve the desired amount of this compound in toluene (e.g., for a 0.02 M initiator concentration in a 1:1 volume ratio of MMA to toluene, dissolve 0.174 g of this compound in 25 mL of toluene).

  • Addition of Monomer: Add the purified MMA (25 mL) to the flask.

  • Degassing: Degas the solution using at least three freeze-pump-thaw cycles.

  • Polymerization: Immerse the sealed flask in an oil bath preheated to 120°C and stir.

  • Reaction Time: Continue the polymerization for the intended duration (e.g., 4 hours).

  • Isolation: After cooling the reaction to room temperature, precipitate the poly(methyl methacrylate) by pouring the solution into a large volume of methanol while stirring.

  • Purification: Collect the polymer by filtration, wash with methanol, and dry under vacuum at 60°C.

  • Characterization: Analyze the resulting polymer by GPC to determine Mn, Mw, and PDI.

Safety Precautions

  • All procedures should be performed in a well-ventilated fume hood.

  • Styrene and methyl methacrylate are flammable and volatile; avoid inhalation and contact with skin.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Handle this compound with care, avoiding dust inhalation.

  • Oil baths at high temperatures pose a burn risk. Use caution when working with heated equipment.

References

Application Notes and Protocols for the Laboratory Synthesis of Benzopinacolone from Benzophenone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive, two-step protocol for the synthesis of benzopinacolone from benzophenone (B1666685). The procedure first involves the photochemical reduction of benzophenone to form the intermediate, benzopinacol (B1666686), which is subsequently rearranged to the final product, this compound, under acidic conditions. This synthesis is a classic example of a photochemical reaction followed by a pinacol (B44631) rearrangement, a key transformation in organic chemistry.

Step 1: Photochemical Dimerization of Benzophenone to Benzopinacol

This initial step utilizes ultraviolet (UV) light, readily available from sunlight, to promote the formation of a diradical from benzophenone. This reactive intermediate then abstracts a hydrogen atom from the solvent, isopropyl alcohol, leading to the formation of two diphenyl ketyl radicals which then dimerize to form benzopinacol.[1] A trace amount of acetic acid is added to prevent the basic cleavage of the product.[2][3]

Reaction Mechanism: Benzophenone to Benzopinacol

The photochemical reaction proceeds through a free-radical mechanism. Upon absorption of UV light, benzophenone is excited to a diradical triplet state.[1][4] This diradical abstracts a hydrogen from isopropyl alcohol, forming a benzhydrol radical and a new radical from the solvent. The newly formed solvent radical can then donate a hydrogen atom to another benzophenone diradical, resulting in a second benzhydrol radical and a molecule of acetone.[2] Two benzhydrol radicals then combine to form the stable benzopinacol product.[2]

Reaction_Mechanism_Step1 cluster_photo Photochemical Excitation cluster_h_abstraction Hydrogen Abstraction cluster_dimerization Dimerization Benzophenone Benzophenone Excited_Benzophenone Benzophenone (Diradical Triplet State) Benzophenone->Excited_Benzophenone hν (Sunlight) Benzhydrol_Radical Diphenyl Ketyl (Benzhydrol) Radical Excited_Benzophenone->Benzhydrol_Radical + Isopropyl Alcohol Isopropyl_Alcohol Isopropyl_Alcohol Acetone Acetone Isopropyl_Alcohol->Acetone forms Two_Benzhydrol_Radicals 2 x Benzhydrol Radical Benzopinacol Benzopinacol Two_Benzhydrol_Radicals->Benzopinacol

Caption: Reaction mechanism for the synthesis of benzopinacol from benzophenone.

Step 2: Acid-Catalyzed Rearrangement of Benzopinacol to this compound

The second step is the classic pinacol-pinacolone rearrangement, an acid-catalyzed dehydration of the 1,2-diol (benzopinacol) to a ketone (this compound).[5][6] This reaction involves the formation of a carbocation intermediate and a subsequent 1,2-phenyl shift.[5][7]

Reaction Mechanism: Benzopinacol to this compound

The rearrangement is initiated by the protonation of one of the hydroxyl groups of benzopinacol by an acid catalyst, such as iodine in glacial acetic acid.[8][9] This is followed by the loss of a water molecule to form a tertiary carbocation. A phenyl group from the adjacent carbon then migrates to the positively charged carbon.[7] This 1,2-shift results in a more stable carbocation, which is resonance-stabilized by the adjacent hydroxyl group. Deprotonation of this intermediate yields the final product, this compound.[10]

Reaction_Mechanism_Step2 Benzopinacol Benzopinacol Protonated_Benzopinacol Protonated Benzopinacol Benzopinacol->Protonated_Benzopinacol H+ Carbocation Carbocation Protonated_Benzopinacol->Carbocation - H2O Rearranged_Carbocation Resonance-Stabilized Carbocation Carbocation->Rearranged_Carbocation 1,2-Phenyl Shift This compound This compound Rearranged_Carbocation->this compound - H+

Caption: Reaction mechanism for the formation of this compound.

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis.

ParameterBenzophenone (Starting Material)Benzopinacol (Intermediate)This compound (Final Product)
Molar Mass ( g/mol ) 182.22366.47348.47
Melting Point (°C) 48-51188-190[11]179-182 (β-form)[9], 206-207 (α-form)[9]
Typical Yield (%) N/A93-95[11]95-99[12]

Experimental Protocols

Experimental Workflow

Experimental_Workflow cluster_step1 Step 1: Synthesis of Benzopinacol cluster_step2 Step 2: Synthesis of this compound A Dissolve Benzophenone in Isopropyl Alcohol B Add Glacial Acetic Acid A->B C Expose to Sunlight B->C D Isolate Benzopinacol Crystals (Vacuum Filtration) C->D E Dissolve Benzopinacol in Glacial Acetic Acid D->E Use Product from Step 1 F Add Iodine Catalyst E->F G Reflux the Mixture F->G H Cool to Crystallize G->H I Isolate this compound Crystals (Vacuum Filtration) H->I

Caption: Overall experimental workflow for the synthesis.

Protocol 1: Synthesis of Benzopinacol
  • In a suitable flask, dissolve 5 g of benzophenone in 25 mL of 99% isopropyl alcohol, warming gently if necessary.[10]

  • Add one drop of glacial acetic acid to the solution.[13][10]

  • Fill the flask to the neck with isopropyl alcohol to minimize the air space.[2]

  • Securely stopper the flask and expose it to direct sunlight for several days to a week, or until crystallization appears complete.[13][10]

  • Collect the resulting white crystals of benzopinacol by vacuum filtration, washing with a small amount of cold isopropyl alcohol.[13]

  • Allow the crystals to air dry and determine the yield and melting point.

Protocol 2: Synthesis of this compound
  • In a round-bottom flask equipped with a reflux condenser, place 1.5 g of the prepared benzopinacol.[14]

  • Add 25 mL of glacial acetic acid and a single crystal of iodine.[14]

  • Heat the mixture to reflux for approximately 10 minutes, ensuring all the benzopinacol dissolves to form a clear red solution.[12][14]

  • Allow the solution to cool to room temperature, followed by further cooling in an ice bath to induce crystallization.[14]

  • Collect the crystalline product by vacuum filtration and wash the crystals with cold glacial acetic acid until the iodine color is removed.[9][12]

  • Allow the this compound crystals to air dry and determine the yield and melting point.

References

Application Notes and Protocols: Acid-Catalyzed Rearrangement of Benzopinacol to Benzopinacolone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The acid-catalyzed rearrangement of benzopinacol (B1666686) to benzopinacolone is a classic example of a pinacol (B44631) rearrangement, a method for converting a 1,2-diol to a carbonyl compound.[1][2] This particular rearrangement involves the dehydration of benzopinacol, followed by a 1,2-phenyl shift to form the more stable this compound (2,2,2-triphenylacetophenone).[1][2][3] The reaction is typically catalyzed by a strong acid, such as sulfuric acid, or by iodine in glacial acetic acid.[2][3][4] This transformation is a valuable tool in organic synthesis for creating sterically hindered ketones and introducing the triphenylmethyl moiety into molecular architectures. While direct applications of this compound in drug development are not extensively documented, the benzophenone (B1666685) scaffold is a prevalent feature in many biologically active compounds, including those with anticancer, anti-inflammatory, and antiviral properties.[5]

Reaction and Mechanism

The rearrangement proceeds through a carbocation intermediate. The reaction is initiated by the protonation of one of the hydroxyl groups of benzopinacol, which then leaves as a water molecule to form a tertiary carbocation. A subsequent 1,2-migration of a phenyl group leads to a more stable, resonance-stabilized carbocation. Deprotonation of this intermediate yields the final product, this compound.[1][2][6]

Quantitative Data Summary

ParameterValueCatalyst/SolventReference
Yield (Initial Run) 95-96%Iodine in Glacial Acetic Acid[4]
Yield (Subsequent Runs) 98-99%Iodine in Glacial Acetic Acid (reusing filtrate)[4]
Yield 95%Iodine in Glacial Acetic Acid[7]
Yield 57.8%Iodine in Glacial Acetic Acid[8]
Melting Point 179-180 °C-[4][7]
Melting Point (β-form) 182 °C-[3]
Reaction Time 5 minutes of refluxIodine in Glacial Acetic Acid[3][4][9][10]
Reaction Time 5-10 minutes of boilingIodine in Glacial Acetic Acid[7]

Experimental Protocols

Protocol 1: Rearrangement using Iodine in Glacial Acetic Acid

This protocol is adapted from a procedure by Gomberg and Bachmann.[4]

Materials:

  • Benzopinacol

  • Glacial Acetic Acid

  • Iodine

  • Benzene (for optional recrystallization)

  • Ligroin (b.p. 90-100°C, for optional recrystallization)

  • Ethanol (for washing)

Equipment:

  • 1-L round-bottom flask with a reflux condenser

  • Heating mantle or wire gauze and Bunsen burner

  • 1-L beaker

  • Büchner funnel and suction flask

  • Ice bath

Procedure:

  • In a 1-L round-bottom flask, prepare a solution of 1 g of iodine in 500 cc of glacial acetic acid.[4]

  • Add 100 g (0.27 mole) of benzopinacol to the flask.[4]

  • Heat the mixture with shaking until it gently boils.[4]

  • Reflux the solution for 5 minutes. The solid benzopinacol should completely dissolve, resulting in a clear red solution.[4]

  • Immediately transfer the hot solution to a 1-L beaker and allow it to cool. This compound will separate as fine threads.[4]

  • Cool the beaker in an ice bath to maximize crystallization.[4]

  • Collect the product by suction filtration using a Büchner funnel.[4]

  • Wash the crystals with two or three 60-cc portions of cold glacial acetic acid until they are colorless.[4]

  • Dry the product. The expected yield of nearly pure this compound is 90-91 g (95-96%), with a melting point of 178-179°C.[4]

  • The filtrate can be reused for subsequent batches by adding another 100 g of benzopinacol, which can increase the yield to 98-99%.[4]

Optional Recrystallization:

  • Dissolve the product in 450 cc of hot benzene.[4]

  • Filter the hot solution.

  • Add 250 cc of hot ligroin (b.p. 90-100°C) to the filtrate.[4]

  • Cool the solution in an ice bath to induce crystallization.[4]

  • Filter and dry the purified this compound. The purified product should have a melting point of 179-180°C.[4]

Protocol 2: Small-Scale Rearrangement

This protocol is suitable for smaller quantities.

Materials:

  • Benzopinacol (1.0 g)

  • Iodine/acetic acid solution (5 mL of 0.20 mg/mL I2 in glacial acetic acid)

  • Boiling chip

  • Cold water

  • Cold ethanol

Equipment:

  • 50-mL Erlenmeyer flask

  • Hot plate

  • Ice bath

  • Suction filtration apparatus

Procedure:

  • In a 50-mL Erlenmeyer flask, combine 1.0 g of benzopinacol, a boiling chip, and 5 mL of the iodine/acetic acid solution.[9]

  • Heat the mixture on a hot plate in a fume hood, stirring manually. Avoid vigorous boiling. A dark red solution should form after about 5 minutes of boiling.[9]

  • Cool the flask in an ice bath to precipitate the product.[9]

  • Add approximately 20 mL of cold water and stir to break up any large crystals.[9]

  • Collect the product by suction filtration and wash it with a small amount of cold water, followed by a small amount of cold ethanol.[9]

  • Air dry the product, then record the weight and melting point to calculate the percent yield.[9]

Visualizations

Reaction_Mechanism cluster_reactant Benzopinacol cluster_protonation Protonation cluster_carbocation Carbocation Formation cluster_shift Phenyl Shift cluster_deprotonation Deprotonation benzopinacol Ph2C(OH)C(OH)Ph2 protonated_diol Ph2C(OH)C(OH2+)Ph2 benzopinacol->protonated_diol + H+ carbocation Ph2C(OH)C+Ph2 protonated_diol->carbocation - H2O rearranged_cation PhC+(O-H)CPh3 carbocation->rearranged_cation 1,2-Phenyl Shift product PhC(=O)CPh3 rearranged_cation->product - H+

Caption: Acid-catalyzed rearrangement of benzopinacol mechanism.

Experimental_Workflow start Start: Benzopinacol, Iodine, Glacial Acetic Acid heating Heat to Reflux (5 min) start->heating cooling Cool Solution to Room Temperature heating->cooling ice_bath Cool in Ice Bath cooling->ice_bath filtration Vacuum Filtration ice_bath->filtration washing Wash with Cold Glacial Acetic Acid filtration->washing drying Air Dry Product washing->drying product Final Product: this compound drying->product recrystallization Optional: Recrystallize from Benzene/Ligroin product->recrystallization

Caption: Experimental workflow for this compound synthesis.

References

One-Pot Synthesis of Benzopinacolone Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the one-pot synthesis of benzopinacolone derivatives, a class of organic compounds with significant applications in polymer synthesis and as biologically active molecules.[1][2][3][4] Traditionally, the synthesis of these molecules involves a two-step process: a pinacol (B44631) coupling followed by a pinacol/pinacolone rearrangement.[1][3][4] This note details a more efficient one-pot methodology, offering a greener and more streamlined approach.[1][2][3][4]

Introduction

Pinacolone and its derivatives, particularly benzopinacolones, are valuable compounds in synthetic organic chemistry. Their applications range from radical initiators in polymerization to serving as precursors for fungicides and herbicides.[3] The classical pinacol rearrangement, an acid-catalyzed dehydration of a 1,2-diol, is a cornerstone of organic synthesis.[3][5][6] However, the multi-step nature of the traditional synthesis can be time-consuming and may lead to lower overall yields.

The one-pot synthesis presented here circumvents the need to isolate the intermediate pinacol, thereby simplifying the procedure and improving efficiency. This method utilizes readily available and cost-effective reagents.[1][3]

One-Pot Synthesis from Acetophenones

A recent development in the synthesis of this compound derivatives involves a one-pot reaction from substituted acetophenones using zinc and tert-butyl chloride.[1][2][3][4] This method provides moderate yields and high purity of the desired products.[1][2]

Proposed Reaction Mechanism

The reaction is believed to proceed through a single electron reduction (SER) mechanism mediated by metallic zinc, leading to a dianion intermediate.[3] Tert-butyl chloride likely serves as a proton source for the formation of the diol intermediate, which then undergoes the pinacol rearrangement to yield the final this compound derivative.[3]

Reaction_Mechanism Acetophenone (B1666503) Acetophenone Dianion Dianion Intermediate Acetophenone->Dianion + 2e⁻ (from Zn) Zinc Zn tBuCl t-BuCl Diol Diol (Pinacol) Dianion->Diol + 2H⁺ (from t-BuCl) This compound This compound Derivative Diol->this compound Rearrangement

Caption: Proposed mechanism for the one-pot synthesis of this compound derivatives.

Experimental Protocol

This protocol is a general procedure for the one-pot synthesis of this compound derivatives from acetophenones.

Materials:

  • Substituted acetophenone (1 mmol)

  • Zinc powder (3 mmol)

  • tert-Butyl chloride (6 mmol)

  • Ethanol (B145695) (5 mL)

  • Round-bottom flask

  • Reflux condenser

  • Stirring apparatus

  • Heating mantle

Procedure:

  • To a round-bottom flask, add the substituted acetophenone (1 mmol), zinc powder (3 mmol), tert-butyl chloride (6 mmol), and ethanol (5 mL).[1]

  • Attach a reflux condenser and stir the mixture vigorously.

  • Heat the reaction mixture to reflux and maintain for a period of 10 to 26 hours.[1] Reaction progress can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • The product can be isolated and purified by column chromatography using a hexane/ethyl acetate (B1210297) eluent system.[1]

  • Structural elucidation of the final product can be performed using ¹H and ¹³C NMR spectroscopy and GC-MS analysis.[1][2]

Quantitative Data

The following table summarizes the yields for the synthesis of various this compound derivatives using the one-pot method.

Starting Material (Acetophenone Derivative)Product (this compound Derivative)Yield (%)
Acetophenone3,3-diphenyl-2-butanone66%[1]
4-Methylacetophenone3,3-bis(4-methylphenyl)butan-2-one20-50% (range for various derivatives)[1][2]
4-Methoxyacetophenone3,3-bis(4-methoxyphenyl)butan-2-one20-50% (range for various derivatives)[1][2]
4-Chloroacetophenone3,3-bis(4-chlorophenyl)butan-2-one20-50% (range for various derivatives)[1][2]
4-(tert-butyl)acetophenone3,3-bis(4-(tert-butyl)phenyl)butan-2-one47%[1]

Traditional Two-Step Synthesis of β-Benzopinacolone

For contexts where the starting material is benzopinacol (B1666686) or when a comparative study is required, the traditional two-step synthesis remains relevant.

Step 1: Photochemical Synthesis of Benzopinacol from Benzophenone (B1666685)

This step involves the photochemical reduction of benzophenone in the presence of a hydrogen donor, such as isopropanol.

Experimental Protocol:

  • In a suitable flask, dissolve benzophenone in isopropyl alcohol.[7][8][9]

  • Add a drop of glacial acetic acid to prevent basic cleavage of the product.[6][7][8]

  • Expose the solution to direct sunlight for several days until crystallization of benzopinacol is complete.[7][8][9]

  • Collect the crystals by vacuum filtration and wash with cold isopropanol.[7]

  • Air dry the product. A typical yield is around 72.5%.[9]

Step 2: Acid-Catalyzed Rearrangement of Benzopinacol to β-Benzopinacolone

This step is a classic pinacol rearrangement.

Experimental Protocol:

  • In a round-bottom flask, dissolve benzopinacol (1 g) in glacial acetic acid (5 mL).[10]

  • Add a catalytic amount of iodine (a 0.015 M solution in glacial acetic acid can be used).[10]

  • Attach a reflux condenser and heat the solution to reflux for 5 minutes.[10][11]

  • Crystals of β-benzopinacolone may start to appear during heating.[10]

  • Allow the solution to cool slowly to room temperature to complete crystallization.[10]

  • Collect the crystals by vacuum filtration and wash with cold glacial acetic acid.[10][11]

  • Air dry the product. The melting point of pure β-benzopinacolone is 182°C.[10] A yield of 95-96% can be expected.[11]

Two_Step_Synthesis cluster_step1 Step 1: Photoreduction cluster_step2 Step 2: Pinacol Rearrangement Benzophenone Benzophenone Benzopinacol Benzopinacol Benzophenone->Benzopinacol Isopropanol Isopropanol Sunlight Sunlight Benzopinacol2 Benzopinacol Benzopinacol->Benzopinacol2 Isolate Product This compound β-Benzopinacolone Benzopinacol2->this compound Iodine Iodine/Acetic Acid Heat Heat

Caption: Workflow for the traditional two-step synthesis of β-benzopinacolone.

Applications and Future Directions

This compound and its derivatives are versatile building blocks in organic synthesis. Their applications as radical initiators are well-established.[3] Furthermore, the structural motif of this compound is found in various biologically active compounds, making these synthetic methods of interest to drug development professionals.[1][2][3][4] The development of more efficient and environmentally friendly one-pot syntheses, such as the one described, is a continuous effort in green chemistry. Future research may focus on expanding the substrate scope, improving yields, and exploring catalytic and solvent-free conditions.

References

Application Notes and Protocols for the Synthesis of Benzopinacolone using Iodine in Glacial Acetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of β-benzopinacolone via the pinacol (B44631) rearrangement of benzopinacol (B1666686), utilizing a catalytic amount of iodine in glacial acetic acid. This method is a classic example of an acid-catalyzed rearrangement and is noted for its high efficiency and yield.

Introduction

The pinacol rearrangement is a valuable method in organic synthesis for converting 1,2-diols to ketones or aldehydes. The synthesis of benzopinacolone from benzopinacol is a hallmark example of this reaction, demonstrating a 1,2-aryl migration. In this procedure, iodine serves as a mild and effective catalyst in a glacial acetic acid solvent system. The reaction proceeds through a carbocation intermediate, which rearranges to a more stable form before yielding the final product.[1] This method is particularly advantageous due to its simplicity, the high yields achieved, and the crystalline nature of the product, which facilitates purification.[2]

Reaction and Mechanism

The overall reaction involves the rearrangement of benzopinacol to this compound with the elimination of a water molecule.

Reaction Scheme:

The reaction is catalyzed by acid, which in this case is generated in situ from the reaction of iodine with trace water in glacial acetic acid, or iodine itself acts as a Lewis acid.[3][4] The accepted mechanism involves the following steps:

  • Protonation of one of the hydroxyl groups of benzopinacol.

  • Loss of a water molecule to form a tertiary carbocation.

  • A 1,2-shift of a phenyl group to the electron-deficient carbon. This migration is driven by the formation of a more stable, resonance-stabilized carbocation.

  • Deprotonation of the resulting oxonium ion to yield the final product, this compound.[5][6]

Quantitative Data Summary

The following table summarizes the quantitative data from various reported experimental protocols for the synthesis of β-benzopinacolone.

ParameterProtocol 1[2]Protocol 2[7]Protocol 3[8][9]Protocol 4[10]
Benzopinacol 100 g (0.27 mol)50 g1 g400 mg
Glacial Acetic Acid 500 mL250 mL5 mL2 mL
Iodine 1 g0.25 g0.015 M solution~5 mg (a tiny crystal)
Reaction Time 5 minutes reflux5-10 minutes reflux5 minutes reflux5 minutes reflux
Initial Yield 90-91 g (95-96%)95%Not specifiedNot specified
Yield (Subsequent Runs) 94-94.5 g (98-99%)Not applicableNot applicableNot applicable
Melting Point (°C) 178-179179-180182Not specified
Purified Product Yield 82-83 gNot specifiedNot specifiedNot specified
Purified Melting Point (°C) 179-180Not specifiedNot specifiedNot specified

Experimental Protocols

Below are detailed methodologies for the synthesis of β-benzopinacolone.

Protocol 1: Large-Scale Synthesis [2]

  • To a 1-liter round-bottomed flask equipped with a reflux condenser, add a solution of 1 g of iodine in 500 cc of glacial acetic acid.

  • Add 100 g (0.27 mole) of benzopinacol to the flask.

  • Heat the mixture with shaking until it gently boils.

  • Reflux the solution for 5 minutes. The benzopinacol should completely dissolve, forming a clear red solution. Note that the product may begin to crystallize during heating.

  • Immediately transfer the hot solution to a 1-liter beaker and allow it to cool. This compound will crystallize in fine threads.

  • Collect the crystals by suction filtration.

  • Wash the crystals with two or three 60-cc portions of cold glacial acetic acid until they are colorless.

  • Dry the product. The expected yield is 90-91 g of nearly pure this compound with a melting point of 178–179°C.

  • For subsequent preparations, the filtrate can be reused by adding another 100 g portion of benzopinacol, which can increase the yield to 98-99%.

Protocol 2: Small-Scale Synthesis [8][9]

  • In a 25-mL round-bottom flask, add 5 mL of a 0.015 M solution of iodine in glacial acetic acid.

  • Add 1 g of benzopinacol to the flask and attach a water-cooled condenser.

  • Heat the solution to reflux using a heating mantle for 5 minutes. Crystals may start to form during this period.

  • Remove the heat and let the solution cool slowly to room temperature.

  • Collect the crystallized product by vacuum filtration using a small Büchner funnel.[8]

  • Rinse the crystals with three 2-mL portions of cold glacial acetic acid.

  • Allow the crystals to air-dry overnight.

  • Weigh the dried product and determine its melting point. Pure β-benzopinacolone melts at 182°C.[8][9]

Visualizations

Experimental Workflow for this compound Synthesis

experimental_workflow start Start reactants Combine: - Benzopinacol - Glacial Acetic Acid - Iodine start->reactants reflux Heat to Reflux (5-10 minutes) reactants->reflux cool Cool to Room Temperature reflux->cool filter Vacuum Filtration cool->filter wash Wash with Cold Glacial Acetic Acid filter->wash dry Air Dry Product wash->dry product β-Benzopinacolone dry->product

Caption: A flowchart illustrating the key steps in the synthesis of β-benzopinacolone.

Mechanism of the Pinacol Rearrangement of Benzopinacol

pinacol_rearrangement cluster_step1 Step 1: Protonation cluster_step2 Step 2: Formation of Carbocation cluster_step3 Step 3: 1,2-Phenyl Shift cluster_step4 Step 4: Deprotonation benzopinacol Benzopinacol protonated_diol Protonated Diol benzopinacol->protonated_diol + H+ loss_of_water Loss of H2O carbocation Tertiary Carbocation loss_of_water->carbocation rearranged_carbocation Resonance-Stabilized Carbocation carbocation->rearranged_carbocation Rearrangement This compound This compound rearranged_carbocation->this compound - H+

Caption: The acid-catalyzed reaction mechanism for the rearrangement of benzopinacol.

References

Application Notes and Protocols for the Analytical Characterization of Benzopinacolone

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Benzopinacolone, also known as 1,2,2,2-tetraphenylethanone, is a ketone that can be synthesized through the acid-catalyzed rearrangement of benzopinacol.[1][2] This document provides detailed application notes and protocols for the analytical characterization of this compound, a crucial step to confirm its identity, purity, and structure. The primary analytical techniques covered are Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Melting Point Analysis.

Physicochemical Properties of this compound

A summary of the key physical and chemical properties of this compound is presented below. These values serve as a reference for the characterization process.

PropertyValueReference
Molecular Formula C₂₆H₂₀O[3]
Molecular Weight 348.44 g/mol
Melting Point 178-180 °C[4][5]
181-182 °C[6]
182-184 °C[3]
Appearance White to yellow crystalline solid[7]
Solubility Soluble in hot benzene, glacial acetic acid[4]

Synthesis of this compound (Pinacol Rearrangement)

The characterization of this compound first requires its synthesis. A common method is the acid-catalyzed rearrangement of benzopinacol.

Experimental Workflow for Synthesis and Characterization

G Workflow for this compound Synthesis and Characterization cluster_synthesis Synthesis cluster_characterization Characterization Benzophenone Benzophenone Sunlight Sunlight (Photoreduction) Benzophenone->Sunlight Isopropanol Isopropanol + Acetic Acid Isopropanol->Sunlight Benzopinacol Benzopinacol Sunlight->Benzopinacol Reflux Reflux Benzopinacol->Reflux AceticAcid_Iodine Glacial Acetic Acid + Iodine AceticAcid_Iodine->Reflux Benzopinacolone_crude Crude this compound Reflux->Benzopinacolone_crude Filtration_Wash Vacuum Filtration & Washing Benzopinacolone_crude->Filtration_Wash Benzopinacolone_pure Pure this compound Filtration_Wash->Benzopinacolone_pure NMR NMR Spectroscopy (¹H, ¹³C) Benzopinacolone_pure->NMR MS Mass Spectrometry Benzopinacolone_pure->MS FTIR FT-IR Spectroscopy Benzopinacolone_pure->FTIR MP Melting Point Analysis Benzopinacolone_pure->MP G Interrelation of Analytical Techniques for this compound Characterization Synthesis Synthesized this compound Purity Purity Assessment Synthesis->Purity Identity Identity Confirmation Synthesis->Identity Structure Structural Elucidation Synthesis->Structure MP_TLC Melting Point & TLC Purity->MP_TLC FTIR FT-IR Spectroscopy Identity->FTIR MS Mass Spectrometry Identity->MS Structure->FTIR Structure->MS NMR NMR (¹H, ¹³C) Structure->NMR

References

Troubleshooting & Optimization

Benzopinacolone Synthesis Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of benzopinacolone. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during the synthesis of this compound, with a focus on improving reaction yields.

Troubleshooting Guide

This guide addresses common issues that may arise during the two-step synthesis of this compound, which involves the photochemical preparation of benzopinacol (B1666686) from benzophenone (B1666685), followed by the acid-catalyzed pinacol (B44631) rearrangement to this compound.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Yield of Benzopinacol (Precursor) Insufficient light exposure for the photochemical reaction.Ensure the reaction mixture is exposed to direct, bright sunlight for an adequate period (several days to a week may be necessary). If natural sunlight is weak, consider using a UV lamp.[1][2]
Presence of alkaline impurities.A catalytic amount of acetic acid should be added to the reaction mixture to neutralize any alkaline traces that could cause the decomposition of benzopinacol.[3][4]
Inefficient mixing of the reaction.For the photochemical synthesis of benzopinacol, vigorous and continuous stirring is crucial for improving the yield.[3]
Reaction vessel is not airtight.Ensure the reaction vessel is properly sealed to prevent the evaporation of isopropanol (B130326) and to avoid unwanted side reactions with atmospheric components.[4]
Low Yield of this compound (Rearrangement Step) Incomplete rearrangement of benzopinacol.Ensure the reaction is heated under reflux for the recommended time (typically 5-10 minutes) to ensure the complete dissolution of benzopinacol and its conversion.[1][5]
Insufficient or inappropriate acid catalyst.Use glacial acetic acid with a catalytic amount of iodine. The acid is essential for protonating a hydroxyl group to initiate the carbocation rearrangement.[1][6][7] Other acids like formic acid have also been used successfully.
Product loss during workup.This compound crystallizes upon cooling. Allow the solution to cool to room temperature slowly, and then in an ice bath to maximize crystallization. Wash the collected crystals with cold glacial acetic acid or ethanol (B145695) to minimize dissolution of the product.[5][7]
Cleavage of benzopinacol.The reaction medium must be acidic to prevent the cleavage of the benzopinacol starting material.[8]
Product is Colored (Yellowish or Reddish) Residual iodine from the catalyst.Wash the filtered crystals of this compound with cold ethanol or glacial acetic acid until the color is removed.[5][9]
Melting Point of Product is Lower than Expected Impure product.The crude product can be recrystallized from a suitable solvent system, such as a mixture of benzene (B151609) and ligroin, or ethanol, to obtain a purer product with a sharper melting point.[5] Note that this compound can exist in two crystalline forms with different melting points (α-form: 206-207°C, β-form: 182°C).[7] The typical product of this synthesis is the β-form.

Frequently Asked Questions (FAQs)

Q1: Can I use the benzopinacol from the first step directly in the rearrangement reaction without purification?

A1: Yes, in many cases, the benzopinacol obtained from the photochemical reduction of benzophenone can be used directly in the rearrangement step without further purification.[5]

Q2: What is the role of iodine in the pinacol rearrangement?

A2: Iodine acts as a mild acid catalyst. It facilitates the activation of one of the hydroxyl groups on benzopinacol, promoting the elimination of a water molecule to form the carbocation necessary for the rearrangement to occur.[3]

Q3: My this compound yield is consistently high. How can I optimize it further?

A3: For the rearrangement step, the filtrate from the first batch, which contains acetic acid and iodine, can be reused for subsequent batches. This practice has been shown to increase the yield to as high as 98-99%.[5]

Q4: Is there an alternative, one-step method to synthesize this compound derivatives?

A4: Yes, a one-pot synthesis from acetophenones using zinc and tert-butyl chloride has been developed as a "greener" alternative. This method can produce this compound derivatives in moderate yields (20-72%).[10][11]

Q5: What is the mechanism of the benzopinacol rearrangement?

A5: The reaction proceeds via an acid-catalyzed mechanism. First, a hydroxyl group is protonated by the acid. This is followed by the loss of a water molecule to form a tertiary carbocation. A phenyl group then migrates to the carbocation center (a 1,2-shift), which is the key rearrangement step. This results in a more stable, resonance-stabilized carbocation. Finally, deprotonation of the remaining hydroxyl group yields the this compound product.[1][2][8]

Experimental Protocols

Protocol 1: Synthesis of Benzopinacol from Benzophenone
  • In a round-bottom flask, dissolve benzophenone in isopropanol (e.g., 5 g of benzophenone in 50 mL of isopropanol).[1]

  • Add one drop of glacial acetic acid to the solution.[1][2]

  • Seal the flask and place it in a location with bright, direct sunlight.

  • Allow the reaction to proceed for several days to a week, or until the precipitation of benzopinacol ceases.[1]

  • Collect the precipitated crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of cold isopropanol and allow them to air dry.[1]

Protocol 2: Synthesis of this compound from Benzopinacol
  • In a round-bottom flask equipped with a reflux condenser, add benzopinacol, glacial acetic acid, and a few crystals of iodine (e.g., 4 g of benzopinacol, 20 mL of acetic acid, and 2-3 small crystals of iodine).[1]

  • Heat the mixture to reflux with stirring for approximately 5 minutes, by which time all the starting material should have dissolved.[1][5]

  • Remove the heat source and allow the solution to cool to room temperature. The this compound will precipitate.

  • To maximize crystal formation, the flask can be placed in an ice bath after it has reached room temperature.

  • Isolate the product by vacuum filtration using a Büchner funnel.

  • Wash the solid with cold ethanol or glacial acetic acid to remove any residual iodine.[1][5]

  • Allow the product to air dry.

Quantitative Data Summary

The following tables summarize quantitative data from various reported experimental procedures for the synthesis of this compound.

Table 1: Synthesis of Benzopinacol

Benzophenone (g)Isopropanol (mL)Acetic AcidReaction TimeYield (%)Reference
5501 drop1 week (sunny)Not specified[1]
2~151 drop2-3 days (sunny)40[2]
15Not specifiedNot specifiedNot specified94 (for subsequent runs in the same filtrate)

Table 2: Synthesis of this compound

Benzopinacol (g)Glacial Acetic Acid (mL)CatalystReflux Time (min)Yield (%)Reference
4202-3 crystals of Iodine5Not specified[1]
1005001 g Iodine595-96 (98-99 in reused filtrate)[5]
0.104511 crystal of IodineSeveral minutes57.8[6]
15 (of 0.015 M Iodine solution)Iodine5Not specified[7][12]
1.525"a very little amount" of Iodine10Not specified[4]
1050 (Formic Acid)NoneGentle reflux95

Visualizations

experimental_workflow cluster_step1 Step 1: Benzopinacol Synthesis cluster_step2 Step 2: this compound Synthesis start1 Benzophenone + Isopropanol + Acetic Acid process1 Photochemical Reaction (Sunlight/UV) start1->process1 product1 Benzopinacol (Precipitate) process1->product1 workup1 Filtration & Washing product1->workup1 final_product1 Purified Benzopinacol workup1->final_product1 start2 Benzopinacol + Glacial Acetic Acid + Iodine final_product1->start2 Use directly process2 Reflux (5-10 min) start2->process2 product2 This compound (in solution) process2->product2 workup2 Cooling & Crystallization product2->workup2 workup3 Filtration & Washing workup2->workup3 final_product2 Purified this compound workup3->final_product2

Caption: Experimental workflow for the two-step synthesis of this compound.

pinacol_rearrangement start Benzopinacol protonation Protonation of -OH group (+ H⁺) start->protonation Acid Catalyst loss_of_water Loss of Water (- H₂O) Carbocation Formation protonation->loss_of_water rearrangement 1,2-Phenyl Shift (Rearrangement) loss_of_water->rearrangement deprotonation Deprotonation (- H⁺) rearrangement->deprotonation end This compound deprotonation->end

Caption: Mechanism of the pinacol rearrangement of benzopinacol to this compound.

References

Benzopinacolone Rearrangement: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for common issues encountered during the benzopinacolone rearrangement. The information is presented in a clear question-and-answer format to directly address challenges in your experimental work.

Troubleshooting Guide

Issue 1: Low or No Yield of this compound

Q1: My reaction has resulted in a low yield or no this compound at all. What are the likely causes?

A1: A low or negligible yield of this compound can stem from several factors. The primary suspects are incomplete reaction, degradation of the starting material, or incorrect reaction conditions.

  • Incomplete Reaction: The rearrangement requires sufficient activation energy. Ensure you are refluxing the reaction mixture at the appropriate temperature, typically in glacial acetic acid. A short reaction time, often around 5-10 minutes at reflux, is usually sufficient.[1] Prolonged reaction times do not necessarily improve the yield and can sometimes lead to side product formation.

  • Starting Material Quality: The benzopinacol (B1666686) starting material should be pure. Impurities can interfere with the reaction.

  • Insufficient Acid Catalyst: The rearrangement is acid-catalyzed. A lack of sufficient acid will result in a sluggish or incomplete reaction. When using iodine in glacial acetic acid, ensure a catalytic amount of iodine is present.

  • Presence of Water: While water is a product of the reaction, excessive water in the reaction mixture from the start can hinder the protonation of the hydroxyl group, a key initial step. Use glacial acetic acid to minimize water content.

Issue 2: Presence of Unexpected Side Products

Q2: I have obtained my product, but it is contaminated with significant impurities. What are the common side reactions, and how can I avoid them?

A2: The most common side reaction is the cleavage of benzopinacol. Understanding and preventing this and other potential side reactions is critical for obtaining a pure product.

Cleavage of Benzopinacol

The primary side reaction is the cleavage of the 1,2-diol starting material, benzopinacol. This is particularly prevalent under neutral or alkaline conditions.

  • Side Products: This cleavage results in the formation of benzophenone (B1666685) and benzohydrol.

  • Prevention: Maintaining a strictly acidic environment is crucial to suppress this cleavage pathway.[2][3] The addition of a small amount of glacial acetic acid during the synthesis of benzopinacol itself can prevent its decomposition by neutralizing any alkali leached from the glassware.

Table 1: Common Side Reactions and Prevention Strategies

Side ReactionSide ProductsConditions Favoring Side ReactionPrevention Strategy
Cleavage Benzophenone, BenzohydrolNeutral or alkaline pHMaintain a strictly acidic environment using glacial acetic acid.
Incomplete Rearrangement Unreacted BenzopinacolInsufficient heating (time or temperature), inadequate acid catalysisEnsure proper reflux temperature and duration (e.g., 5-10 minutes in boiling acetic acid). Use a sufficient amount of catalyst.

Troubleshooting Workflow for Unexpected Side Products

Caption: Troubleshooting workflow for identifying and mitigating common side reactions.

Frequently Asked Questions (FAQs)

Q3: What is the role of iodine in the this compound rearrangement when used with acetic acid?

A3: In the context of the this compound rearrangement, iodine in glacial acetic acid acts as a catalyst. It is believed to generate hydriodic acid (HI) in situ, which is a strong acid that protonates one of the hydroxyl groups of benzopinacol, facilitating the departure of a water molecule and the formation of the carbocation intermediate necessary for the rearrangement.

Q4: Can I use other acids for this rearrangement?

A4: Yes, various Brønsted acids can be used to catalyze the this compound rearrangement. Besides iodine in acetic acid, other effective acids include sulfuric acid and formic acid. The choice of acid can influence reaction rates and, in some cases, product selectivity, though for the symmetrical benzopinacol, the primary product is consistently this compound.

Q5: My benzopinacol is decomposing even before I start the rearrangement. Why is this happening?

A5: Benzopinacol can decompose, particularly in the presence of alkali, which can be leached from glass surfaces. This decomposition leads to the formation of benzophenone and benzohydrol. To prevent this, it is recommended to add a drop of glacial acetic acid to the storage solvent or during the synthesis of benzopinacol.

Q6: Is the reaction reversible?

A6: While individual steps in the reaction mechanism, such as the initial protonation and carbocation formation, are potentially reversible, the overall rearrangement to the stable this compound product is generally considered irreversible under the typical reaction conditions.

Experimental Protocols

Protocol 1: this compound Rearrangement using Iodine and Acetic Acid

This protocol is a common and effective method for the this compound rearrangement.

Materials:

  • Benzopinacol

  • Glacial Acetic Acid

  • Iodine crystals

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Buchner funnel and filter flask

Procedure:

  • In a round-bottom flask, dissolve benzopinacol in glacial acetic acid.

  • Add a few crystals of iodine to the solution. The solution should turn a reddish-brown color.

  • Attach a reflux condenser and heat the mixture to a gentle reflux using a heating mantle.

  • Maintain the reflux for approximately 5-10 minutes. During this time, the benzopinacol should fully dissolve.

  • After the reflux period, remove the heat source and allow the solution to cool to room temperature.

  • As the solution cools, this compound will crystallize.

  • Collect the crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of cold glacial acetic acid to remove any residual iodine.

  • Dry the purified this compound crystals.

Reaction Mechanism Overview

Benzopinacolone_Rearrangement Benzopinacol Benzopinacol Protonation Protonation of Hydroxyl Group Benzopinacol->Protonation + H+ Loss_of_Water Loss of Water Protonation->Loss_of_Water - H2O Carbocation Carbocation Intermediate Loss_of_Water->Carbocation Phenyl_Migration 1,2-Phenyl Shift Carbocation->Phenyl_Migration Resonance_Stabilized_Cation Resonance-Stabilized Cation Phenyl_Migration->Resonance_Stabilized_Cation Deprotonation Deprotonation Resonance_Stabilized_Cation->Deprotonation - H+ This compound This compound Deprotonation->this compound

Caption: Key steps in the acid-catalyzed this compound rearrangement.

References

Technical Support Center: Purification of Crude Benzopinacolone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in the successful purification of crude benzopinacolone.

Frequently Asked Questions (FAQs)

Q1: What are the common purification techniques for crude this compound?

A1: The most prevalent and effective method for purifying crude this compound is recrystallization.[1] Commonly used solvent systems for recrystallization include glacial acetic acid or a binary solvent mixture of benzene (B151609) and ligroin.[1] For separations that are more challenging, column chromatography can be employed as an alternative purification method.[2][3]

Q2: What is the expected appearance and melting point of pure β-benzopinacolone?

A2: Pure β-benzopinacolone should be a white, crystalline solid, often described as fine threads when crystallized from acetic acid.[1][4] The reported melting point for the pure β-form is consistently in the range of 179-182°C.[1][4][5] It is important to distinguish this from the alpha form, which has a significantly higher melting point of 206-207°C.[4][5]

Q3: What are the likely impurities in a crude sample of this compound?

A3: The most common impurity is unreacted starting material, benzopinacol (B1666686).[6][7] Depending on the synthesis, residual benzophenone (B1666685) may also be present.[7] Incomplete rearrangement or side reactions can lead to other structurally related impurities, which may impart a yellowish color to the crude product.[8]

Q4: Can the filtrate from the purification process be reused?

A4: Yes, when purifying with glacial acetic acid, the filtrate can be reserved and used for subsequent rearrangement reactions of benzopinacol. This practice can lead to even higher yields in the second and subsequent runs, reaching up to 98-99%.[1]

Troubleshooting Guide

Problem 1: The purified product has a low or broad melting point range.

  • Possible Cause: The presence of impurities, most likely residual benzopinacol or solvents. A broad melting point range is a classic indicator of an impure solid compound.

  • Solution:

    • Repeat Recrystallization: Perform a second recrystallization. If using glacial acetic acid, ensure the crude product is fully dissolved in the minimum amount of hot solvent before allowing it to cool slowly.[9]

    • Change Solvent System: If repeated recrystallization from acetic acid is ineffective, try the benzene-ligroin system. Dissolve the product in hot benzene, filter while hot to remove any insoluble impurities, and then add hot ligroin to induce crystallization upon cooling.[1]

    • Thorough Washing: During vacuum filtration, wash the collected crystals thoroughly with several portions of cold glacial acetic acid to remove any soluble impurities adhering to the crystal surface.[4][10]

    • Complete Drying: Ensure the product is completely dry. Residual solvent can depress the melting point. Dry the crystals in the air overnight or in a vacuum oven at a temperature well below the product's melting point.[4]

Problem 2: The product yield is significantly lower than expected.

  • Possible Cause 1: Incomplete crystallization of the product from the solution.

  • Solution: After the initial cooling to room temperature, place the flask in an ice bath to maximize the precipitation of the dissolved product.[1][9] Be aware that this may sometimes cause impurities to co-precipitate, so a balance between yield and purity must be considered.

  • Possible Cause 2: Using too much solvent during recrystallization.

  • Solution: Use the minimum amount of hot solvent necessary to fully dissolve the crude solid.[9] Excess solvent will keep more of your product dissolved even after cooling, thus reducing the isolated yield.

  • Possible Cause 3: Dissolving the product during the washing step.

  • Solution: Always use ice-cold solvent to wash the crystals during filtration.[4][9] Using room temperature or warm solvent will dissolve some of the purified product, leading to a lower yield.

Problem 3: The final product has a yellow tint instead of being pure white.

  • Possible Cause: Presence of colored impurities or residual iodine catalyst from the rearrangement reaction. The crude product is often a yellowish precipitate.[8]

  • Solution:

    • Thorough Washing: Washing the filtered crystals with cold glacial acetic acid is often sufficient to remove the yellow coloration.[8][11]

    • Charcoal Treatment: If washing is insufficient, dissolve the impure this compound in the minimum amount of hot recrystallization solvent and add a small amount of activated charcoal. The charcoal will adsorb colored impurities. Keep the solution hot for a few minutes, then perform a hot filtration through a fluted filter paper to remove the charcoal. Allow the clear filtrate to cool and crystallize.

    • Column Chromatography: For persistent impurities, column chromatography provides a more robust separation based on polarity.[3]

Quantitative Data Summary

The following table summarizes key quantitative parameters for the purification of this compound.

ParameterValueSolvent SystemReference
Melting Point (β-form)178–180°CN/A[1]
Melting Point (β-form)182°CN/A[4][5]
Initial Yield95–96%Glacial Acetic Acid[1]
Subsequent Run Yield98–99%Glacial Acetic Acid[1]
Recrystallization Ratio450 mL Benzene : 250 mL LigroinBenzene-Ligroin[1]

Experimental Protocols

Protocol 1: Recrystallization from Glacial Acetic Acid

  • Dissolution: Transfer the crude this compound to an Erlenmeyer flask. Add the minimum volume of hot glacial acetic acid required to completely dissolve the solid. Gentle heating on a hot plate may be necessary.

  • Cooling and Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. The this compound will begin to crystallize, often forming fine threads.[1][4] For maximum yield, the flask can then be placed in an ice-water bath.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[4]

  • Washing: Wash the collected crystals with two to three small portions of cold glacial acetic acid to remove any remaining impurities.[1][4]

  • Drying: Allow the crystals to air-dry completely on the filter paper or in a desiccator to obtain the pure, white product.[4]

Protocol 2: Recrystallization from Benzene-Ligroin

  • Dissolution: In a fume hood, dissolve the crude this compound in hot benzene (approx. 4.5 mL per gram of product).[1]

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Induce Crystallization: To the hot benzene solution, add hot ligroin (b.p. 90–100°C, approx. 2.5 mL per gram of product).[1]

  • Cooling: Allow the solution to cool to room temperature, then place it in an ice bath to complete the crystallization process.[1]

  • Isolation and Drying: Collect the crystals by vacuum filtration, wash with a small amount of cold ligroin, and dry thoroughly.[1]

Protocol 3: Purification by Column Chromatography (General Procedure)

  • Stationary Phase Selection: Select a suitable stationary phase, typically silica (B1680970) gel for compounds of moderate polarity like this compound.[12]

  • Mobile Phase (Eluent) Selection: Determine an appropriate solvent system using Thin Layer Chromatography (TLC). The ideal eluent should provide a retention factor (Rf) of approximately 0.3-0.4 for this compound and good separation from impurities. Start with a non-polar solvent like hexane (B92381) and gradually increase polarity by adding ethyl acetate (B1210297) or dichloromethane.

  • Column Packing: Prepare the chromatography column by creating a slurry of silica gel in the initial, least polar eluent. Carefully pack the column to avoid air bubbles or channels, which would lead to poor separation.[13]

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent and carefully load it onto the top of the silica gel bed.

  • Elution: Begin passing the eluent through the column, collecting fractions in separate test tubes. The polarity of the eluent can be gradually increased (gradient elution) to elute more strongly adsorbed compounds.

  • Fraction Analysis: Analyze the collected fractions using TLC to identify which ones contain the pure this compound.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified solid this compound.

Visual Workflow

PurificationWorkflow cluster_start Start: Crude Product Assessment cluster_purification Purification Methods cluster_troubleshooting Troubleshooting cluster_end End: Final Product start Crude this compound assess Assess Purity: - Melting Point - Color (Yellowish?) start->assess recrystallize_acetic Recrystallize: Glacial Acetic Acid assess->recrystallize_acetic Standard Procedure ts_low_mp Low/Broad MP recrystallize_acetic->ts_low_mp Fails Purity Check ts_low_yield Low Yield recrystallize_acetic->ts_low_yield ts_color Yellow Color recrystallize_acetic->ts_color final_product Pure this compound recrystallize_acetic->final_product Success recrystallize_binary Recrystallize: Benzene-Ligroin recrystallize_binary->final_product Success column_chrom Column Chromatography column_chrom->final_product Success ts_low_mp->recrystallize_binary Solution 1 ts_low_mp->column_chrom Solution 2 ts_color->column_chrom Persistent Impurity

Caption: this compound purification and troubleshooting workflow.

References

Troubleshooting pinacol rearrangement experimental issues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the pinacol (B44631) rearrangement experiment.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common problems encountered during the pinacol rearrangement, offering potential causes and solutions in a question-and-answer format.

Q1: Why is the yield of my pinacolone (B1678379) product consistently low?

Low yields in the pinacol rearrangement can stem from several factors:

  • Incomplete Reaction: The conversion of the starting pinacol may not have gone to completion. This can be addressed by increasing the reaction time or adjusting the reaction temperature. Higher temperatures generally favor the rearrangement.[1]

  • Product Loss During Workup: Pinacolone is volatile, and significant amounts can be lost during distillation if not performed carefully.[2] Ensure the distillation apparatus is well-sealed and the collection flask is adequately cooled.

  • Side Product Formation: The formation of undesired byproducts, primarily elimination products like 2,3-dimethyl-1,3-butadiene, can significantly reduce the yield of the desired ketone.[3][4]

  • Purity of Starting Material: The presence of impurities in the starting pinacol can interfere with the reaction and lead to lower yields.

Q2: I am observing a significant amount of a byproduct that is not my desired ketone. What is it and how can I minimize it?

The most common byproduct in the pinacol rearrangement of 2,3-dimethyl-2,3-butanediol is 2,3-dimethyl-1,3-butadiene, which is formed through an elimination pathway that competes with the desired rearrangement.[3][4]

To minimize the formation of this diene byproduct:

  • Increase Acid Concentration: Lower acid concentrations tend to favor the elimination reaction.[3][4] Using a higher concentration of the acid catalyst can shift the equilibrium towards the formation of the pinacolone.

  • Choice of Acid: The type of acid used can influence the product distribution. Sulfuric acid is a commonly used and effective catalyst for promoting the rearrangement.[1]

Q3: My reaction mixture turned dark or tarry. What could be the cause?

The formation of a dark or tarry mixture often indicates decomposition of the starting material or product, which can be caused by:

  • Excessively High Temperatures: While higher temperatures can increase the reaction rate, excessive heat can lead to degradation.[1] It is crucial to maintain the reaction temperature within the optimal range for the specific substrate and acid catalyst.

  • Prolonged Reaction Times: Leaving the reaction to proceed for too long, especially at elevated temperatures, can result in the formation of polymeric or decomposition products.[1]

  • Highly Concentrated Acid: Very high concentrations of strong acids can be aggressive and promote side reactions and decomposition.

Q4: How does the choice of acid catalyst affect the reaction?

The choice and concentration of the acid catalyst are critical parameters that influence both the yield and selectivity of the pinacol rearrangement.[1]

  • Sulfuric Acid: Generally the most effective catalyst, promoting high selectivity for the ketone product at lower concentrations. As the concentration increases, the selectivity towards aldehydes may increase in certain substrates.[1]

  • Hydrochloric Acid: Tends to have lower catalytic activity compared to sulfuric acid, resulting in lower yields and selectivities for both ketones and aldehydes.[1]

  • Phosphoric Acid: Exhibits moderate catalytic activity and may favor the formation of aldehydes. The selectivity is less dependent on its concentration compared to sulfuric acid.[1]

Q5: I am having difficulty purifying my pinacolone product by distillation. What are some common issues and solutions?

Purification of pinacolone by distillation can be challenging due to its volatility and potential for co-distillation with water.[2][5]

  • Incomplete Drying: Ensure the organic layer containing the product is thoroughly dried with a suitable drying agent (e.g., anhydrous sodium sulfate) before distillation to remove residual water.

  • Azeotrope Formation: Water and pinacolone can form a low-boiling azeotrope. Careful fractional distillation is necessary to separate the product from water and any unreacted starting material. The distillation should be stopped once the temperature reaches the boiling point of water (100°C) to avoid co-distillation of unreacted pinacol.[2][6]

  • Product Loss: As pinacolone is volatile, ensure all joints in the distillation apparatus are properly sealed to prevent the escape of vapor. The receiving flask should be kept cool to minimize loss through evaporation.

Data Presentation

The following tables summarize the quantitative data on the influence of various experimental parameters on the pinacol rearrangement.

Table 1: Effect of Acid Catalyst on Pinacolone Yield

Acid CatalystConcentrationReaction TimeTemperatureYield of Pinacolone (%)Reference
Sulfuric Acid6 N15-20 min (distillation)Boiling65-72[3]
Phosphoric Acid50%3-4 hoursBoiling60-65[3]
Oxalic AcidHydrated3-4 hoursBoiling60-65[3]
Hydrochloric Acid38%2 hours70°C61
Hydrobromic Acid39%2 hours80°C42
Sulfuric Acid30%3 hours54°C66

Table 2: Influence of Sulfuric Acid Concentration on Product Distribution

H₂SO₄ ConcentrationRelative Yield of PinacoloneRelative Yield of 2,3-dimethyl-1,3-butadiene
HighHighLow
LowDecreasedIncreased

Note: This table reflects the general trend observed in the literature. Specific quantitative ratios are highly dependent on the exact reaction conditions.[3][4]

Experimental Protocols

Below are detailed methodologies for key experiments related to the pinacol rearrangement.

Protocol 1: Preparation of Pinacolone from Pinacol Hydrate (B1144303)

This protocol is adapted from Organic Syntheses.[3]

Materials:

  • Pinacol hydrate (1 kg, 4.42 moles)

  • 6 N Sulfuric acid (750 g)

  • Concentrated Sulfuric acid

  • Calcium chloride

Procedure:

  • In a 2-L round-bottomed flask equipped with a dropping funnel and a condenser set for distillation, place 750 g of 6 N sulfuric acid and 250 g of pinacol hydrate.

  • Distill the mixture until the volume of the upper layer of the distillate no longer increases (approximately 15-20 minutes).

  • Separate the pinacolone layer from the aqueous layer in the distillate. Return the aqueous layer to the reaction flask.

  • To the aqueous layer in the reaction flask, add 60 cc of concentrated sulfuric acid, followed by another 250 g portion of pinacol hydrate.

  • Repeat the distillation process.

  • Repeat this procedure two more times until a total of 1 kg of pinacol hydrate has been used.

  • Combine all the collected pinacolone fractions and dry over calcium chloride.

  • Filter the dried pinacolone and purify by fractional distillation. Collect the fraction boiling between 103-107°C.

Expected Yield: 287-318 g (65-72%)

Protocol 2: Preparation of Benzopinacolone from Benzopinacol (B1666686)

This protocol is a representative procedure for the rearrangement of an aromatic diol.

Materials:

  • Benzopinacol (100 g, 0.27 mole)

  • Iodine (1 g)

  • Glacial acetic acid (500 cc)

  • Benzene (B151609)

  • Ligroin (b.p. 90-100°C)

Procedure:

  • In a 1-L round-bottomed flask fitted with a reflux condenser, dissolve 1 g of iodine in 500 cc of glacial acetic acid.

  • Add 100 g of benzopinacol to the flask.

  • Heat the mixture with shaking until it gently boils. Reflux for five minutes, during which the solid benzopinacol should completely dissolve.

  • Immediately transfer the hot solution to a 1-L beaker and allow it to cool. The this compound will crystallize.

  • Filter the product using suction and wash with several portions of cold glacial acetic acid until the crystals are colorless.

  • Dry the product.

  • For further purification, the product can be recrystallized from a mixture of hot benzene and ligroin.

Expected Yield: 90-91 g (95-96%)

Mandatory Visualizations

Diagram 1: General Workflow for Pinacol Rearrangement Experiment

G cluster_prep Reaction Setup cluster_workup Workup cluster_purification Purification A Combine Pinacol and Acid Catalyst B Heat the Reaction Mixture A->B C Quench Reaction (e.g., with water) B->C Reaction Complete D Extract with Organic Solvent C->D E Wash Organic Layer D->E F Dry Organic Layer E->F G Remove Solvent (Rotary Evaporation) F->G H Distillation / Recrystallization G->H I Characterize Product (NMR, IR, etc.) H->I

Caption: A typical experimental workflow for the pinacol rearrangement.

Diagram 2: Troubleshooting Logic for Low Pinacolone Yield

G A Low Yield of Pinacolone B Check for Unreacted Starting Material (TLC, NMR) A->B C Analyze Byproducts (GC-MS, NMR) A->C D Review Workup & Purification Procedure A->D B_yes Unreacted Pinacol Present B->B_yes Yes B_no No Unreacted Pinacol B->B_no No C_side Significant Byproducts (e.g., Diene) C->C_side Yes C_no_side No Significant Byproducts C->C_no_side No D_loss Potential for Product Loss (e.g., Volatility) D->D_loss Yes D_no_loss Procedure Seems Robust D->D_no_loss No B_yes_sol Increase Reaction Time or Temperature B_yes->B_yes_sol C_side_sol Increase Acid Concentration / Change Acid C_side->C_side_sol D_loss_sol Improve Distillation Technique / Ensure Proper Drying D_loss->D_loss_sol

Caption: A decision tree for troubleshooting low yields in pinacol rearrangement.

Diagram 3: Signaling Pathway of the Pinacol Rearrangement Mechanism

G A 1,2-Diol (Pinacol) B Protonation of Hydroxyl Group A->B + H+ C Formation of Oxonium Ion B->C D Loss of Water to form Carbocation C->D - H2O E 1,2-Alkyl/Aryl Shift (Rearrangement) D->E F Formation of a more Stable, Resonance-Stabilized Cation E->F G Deprotonation F->G - H+ H Ketone/Aldehyde (Pinacolone) G->H

Caption: The mechanistic pathway of the acid-catalyzed pinacol rearrangement.

References

Optimizing reaction conditions for benzopinacolone formation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of benzopinacolone via the acid-catalyzed rearrangement of benzopinacol (B1666686).

Frequently Asked Questions (FAQs)

Q1: What is the general principle behind the formation of this compound from benzopinacol?

The formation of this compound from benzopinacol is a classic example of a pinacol (B44631) rearrangement. This reaction involves the acid-catalyzed dehydration of a 1,2-diol (benzopinacol) to form a carbocation, which then undergoes a 1,2-phenyl shift to yield a more stable ketone (this compound).[1][2]

Q2: What is the role of iodine in the reaction?

Iodine acts as a catalyst in the reaction.[3][4] In the presence of a solvent like glacial acetic acid, it serves as a source of protons (a mild Lewis acid) that facilitates the protonation of one of the hydroxyl groups of benzopinacol, initiating the rearrangement.[5]

Q3: Can I use other acids for this rearrangement?

Yes, other acids can be used to catalyze the pinacol rearrangement. Historically, reagents such as benzoyl chloride, acetyl chloride, dilute sulfuric acid, and concentrated hydrochloric acid have been employed.[6] However, the use of a catalytic amount of iodine in glacial acetic acid is a common and effective method.[6][7]

Q4: What is the expected yield for this reaction?

With optimized conditions, the yield of practically pure this compound can be quite high, typically in the range of 95-99%.[6]

Q5: How can I confirm the formation of my product?

The formation of this compound can be confirmed by its melting point and spectroscopic analysis. Pure β-benzopinacolone has a melting point of 179–180°C.[6] Infrared (IR) spectroscopy should show a characteristic carbonyl (C=O) stretch, which is absent in the starting material, benzopinacol.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low or No Product Yield 1. Incomplete reaction: Reaction time may be too short or the temperature too low.2. Degradation of starting material: The benzopinacol may have decomposed. Traces of alkali can cause decomposition of benzopinacol into benzophenone (B1666685) and benzohydrol.[5]3. Insufficient acid catalyst: The amount of iodine or other acid may be too low to effectively catalyze the reaction.1. Optimize reaction conditions: Ensure the reaction is refluxed for the recommended time (e.g., 5-10 minutes after dissolution of benzopinacol).[6][8] Monitor the reaction progress using Thin Layer Chromatography (TLC).2. Use pure starting material: Ensure the benzopinacol is pure and free from basic impurities. A small amount of acetic acid can be added during the preparation of benzopinacol to prevent its decomposition.[5]3. Check catalyst amount: Ensure the correct catalytic amount of iodine is used.
Product Crystallizes Prematurely in the Reaction Flask This can sometimes occur during the final minutes of heating in the boiling solution.[6]This is not necessarily a problem. Allow the flask to cool, and then proceed with the standard workup. If the crystals make it difficult to transfer the product, you may need to add a small amount of warm solvent to redissolve it before transferring.
Product is Colored (e.g., yellow or red) 1. Presence of iodine: The final product may be contaminated with residual iodine from the reaction.2. Impurities: Other side products or impurities may be present.1. Wash thoroughly: Wash the crude product with cold glacial acetic acid until it is colorless.[6] Washing with ethanol (B145695) can also be effective.[1]2. Recrystallization: For a highly pure product, recrystallize the this compound from a suitable solvent system, such as a mixture of hot benzene (B151609) and ligroin.[6]
Melting Point of the Product is Low or Broad The product is impure. It may be contaminated with starting material (benzopinacol) or other byproducts.Purify the product: Recrystallization is the most effective method for purifying solid organic compounds.[6] Ensure the product is completely dry before taking a melting point.

Experimental Protocols

Standard Protocol for this compound Formation

This protocol is adapted from established literature procedures.[6][7][9]

Materials:

  • Benzopinacol

  • Glacial Acetic Acid

  • Iodine (crystals)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle or water bath

  • Büchner funnel and filter flask

Procedure:

  • In a round-bottom flask, dissolve benzopinacol in glacial acetic acid.

  • Add a few crystals of iodine to the solution.

  • Attach a reflux condenser and heat the mixture to a gentle boil.

  • Continue to reflux for 5-10 minutes. The benzopinacol should completely dissolve, and the solution will turn red.[6][8]

  • Allow the solution to cool to room temperature. The this compound will crystallize out of the solution.

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with cold glacial acetic acid until they are colorless.[6]

  • Dry the purified this compound.

Quantitative Data Summary:

Reactant/Product Typical Quantities (Example 1)[6] Typical Quantities (Example 2)[9] Molar Mass ( g/mol )
Benzopinacol100 g (0.27 mol)4 g (10.9 mmol)366.45
Glacial Acetic Acid500 mL20 mL60.05
Iodine1 gA few crystals253.81
This compound (Yield)90-91 g (95-96%)Not specified348.43

Visualizations

Reaction_Pathway Benzopinacol Benzopinacol (1,2-Diol) Protonated_Diol Protonated Diol Benzopinacol->Protonated_Diol + H+ (from I2/HOAc) Carbocation Carbocation Intermediate Protonated_Diol->Carbocation - H2O Rearranged_Carbocation Rearranged Carbocation (Resonance Stabilized) Carbocation->Rearranged_Carbocation 1,2-Phenyl Shift This compound This compound (Ketone) Rearranged_Carbocation->this compound - H+

Caption: Reaction pathway for the formation of this compound.

Experimental_Workflow A Combine Benzopinacol, Glacial Acetic Acid, and Iodine in a flask B Heat the mixture to reflux for 5-10 minutes A->B C Cool the reaction mixture to room temperature B->C D Collect crystals by vacuum filtration C->D E Wash crystals with cold glacial acetic acid D->E F Dry the product E->F G Determine yield and melting point F->G

Caption: General experimental workflow for this compound synthesis.

Troubleshooting_Tree Start Low or No Product Yield? IncompleteReaction Was the reaction refluxed for the correct time and at the correct temperature? Start->IncompleteReaction Yes Success Problem Resolved Start->Success No StartingMaterial Was the starting benzopinacol pure? IncompleteReaction->StartingMaterial Yes Optimize Action: Optimize reaction time and temperature. Monitor with TLC. IncompleteReaction->Optimize No Catalyst Was the correct amount of catalyst used? StartingMaterial->Catalyst Yes PurifySM Action: Ensure purity of starting material. Recrystallize if necessary. StartingMaterial->PurifySM No CheckCatalyst Action: Verify the amount of catalyst used. Catalyst->CheckCatalyst No Catalyst->Success Yes Optimize->Success PurifySM->Success CheckCatalyst->Success

Caption: Troubleshooting decision tree for low product yield.

References

Identifying and minimizing byproducts in benzopinacolone synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and minimizing byproducts during the synthesis of benzopinacolone.

Troubleshooting Guide

Question: My this compound synthesis resulted in a low yield and a product with a low melting point. What are the potential causes and how can I address them?

Answer:

A low yield and a depressed melting point typically indicate the presence of impurities, which could be unreacted starting material or byproducts. Here are the common causes and their solutions:

  • Incomplete Reaction: The most common impurity is unreacted benzopinacol (B1666686). This can occur if the reaction time is too short or the temperature is too low.

    • Solution: Ensure the reaction mixture is refluxed for the recommended duration (typically 5-10 minutes after the benzopinacol has fully dissolved).[1] Monitor the reaction by thin-layer chromatography (TLC) to confirm the disappearance of the starting material.

  • Insufficient Acid Catalyst: The pinacol (B44631) rearrangement is acid-catalyzed. An insufficient amount of catalyst (iodine in glacial acetic acid) will lead to an incomplete reaction.

    • Solution: Use the appropriate catalytic amount of iodine as specified in the protocol. Ensure the glacial acetic acid is of high purity and not diluted, as water content can affect the reaction.[2]

  • Impure Starting Material: The purity of the starting benzopinacol is crucial. Impurities from its synthesis, such as benzophenone (B1666685) or benzhydrol, can lead to a lower yield and purity of the final product. Traces of alkali in the starting material can also cause its decomposition.[3]

    • Solution: Ensure the benzopinacol is properly purified before use. Recrystallization is an effective purification method.[3] A small amount of acetic acid can be added during the synthesis of benzopinacol to neutralize any alkali.[3]

Question: I have identified a significant amount of a non-polar byproduct in my reaction mixture. What could it be and how can I minimize its formation?

Answer:

A significant non-polar byproduct is likely tetraphenylethylene, which can be formed through a competing elimination reaction pathway.

  • Cause: The formation of elimination byproducts is favored under conditions of lower acid concentration.[1][2] While the rearrangement to this compound is the major pathway, the carbocation intermediate can also lose a proton to form the alkene.

    • Minimization Strategy: Maintain a sufficiently high concentration of the acid catalyst throughout the reaction. Using glacial acetic acid with a catalytic amount of iodine, as is standard, generally minimizes this side reaction. Avoid using dilute acid solutions.

Question: My final product is slightly yellow, even after washing. What is the likely cause and how can I remove the color?

Answer:

A persistent yellow color can be due to residual iodine from the catalyst.

  • Cause: Iodine is used as a catalyst and can sometimes be trapped in the crystalline product.

    • Solution: Wash the filtered this compound crystals thoroughly with cold glacial acetic acid or ethanol (B145695) until the washings are colorless.[1] If the color persists, recrystallization of the product from a suitable solvent system (e.g., benzene (B151609) and ligroin) can be performed to obtain a pure, white product.[1]

Frequently Asked Questions (FAQs)

Q1: What is the role of iodine in the this compound synthesis?

A1: Iodine acts as a catalyst in the presence of glacial acetic acid to facilitate the acid-catalyzed pinacol rearrangement of benzopinacol to this compound.[4] It helps in the protonation of one of the hydroxyl groups of benzopinacol, leading to the formation of a carbocation intermediate which then rearranges.

Q2: Can I use other acids for this rearrangement?

A2: Yes, other acids such as sulfuric acid or acetyl chloride have been used for the pinacol rearrangement.[1] However, the use of iodine in glacial acetic acid is a common and high-yielding method for the synthesis of β-benzopinacolone.[1]

Q3: How can I monitor the progress of the reaction?

A3: The progress of the reaction can be monitored by observing the dissolution of the starting material, benzopinacol, which is a solid.[1] For a more rigorous analysis, thin-layer chromatography (TLC) can be used to track the disappearance of the benzopinacol spot and the appearance of the this compound product spot.

Q4: What is the expected yield of this compound?

A4: Under optimal conditions, the synthesis of this compound is a high-yielding reaction, with reported yields often exceeding 90-95%.[1]

Q5: How do I purify the crude this compound?

A5: The crude product can be purified by washing with cold glacial acetic acid to remove residual catalyst and solvent.[1] For a higher purity product, recrystallization from a solvent mixture such as benzene and ligroin is effective.[1]

Data Presentation

The following table summarizes the general effect of reaction conditions on the product distribution in a pinacol-type rearrangement. Note that these are illustrative trends, and actual yields will vary based on the specific substrate and experimental setup.

Reaction ConditionDesired Product (this compound) YieldByproduct (e.g., Tetraphenylethylene) FormationUnreacted Benzopinacol
Optimal (Reflux in Glacial Acetic Acid with Iodine catalyst, 5-10 min)High (>90%)Low (<5%)Very Low (<5%)
Low Acid Concentration Moderate to LowIncreasedModerate
Short Reaction Time (<5 min)LowLowHigh
Low Temperature (Below reflux)Very LowVery LowVery High
Impure Benzopinacol Low to ModerateVariablePresent as impurity

Experimental Protocols

Synthesis of this compound from Benzopinacol

This protocol is adapted from established literature procedures.[1][2]

Materials:

  • Benzopinacol

  • Glacial Acetic Acid

  • Iodine

  • Round-bottom flask with reflux condenser

  • Heating mantle

  • Beaker

  • Büchner funnel and filter flask

  • Ethanol (for washing, optional)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, prepare a solution of a catalytic amount of iodine (e.g., a few crystals or a pre-made solution) in glacial acetic acid.

  • Add the benzopinacol to the flask.

  • Heat the mixture to a gentle reflux with stirring or occasional shaking.

  • Continue refluxing for 5-10 minutes. The solid benzopinacol should completely dissolve, resulting in a clear, often reddish-brown solution.

  • Once the reaction is complete, remove the heat source and allow the solution to cool slowly to room temperature.

  • As the solution cools, this compound will crystallize.

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with small portions of cold glacial acetic acid or ethanol to remove any residual iodine and solvent.

  • Air dry the purified crystals and determine the yield and melting point.

Visualizations

Experimental Workflow for this compound Synthesis

experimental_workflow cluster_synthesis This compound Synthesis cluster_purification Purification start Start: Benzopinacol dissolve Dissolve in Glacial Acetic Acid with Iodine start->dissolve reflux Reflux (5-10 min) dissolve->reflux cool Cool to Room Temperature reflux->cool crystallize Crystallization cool->crystallize filter Vacuum Filtration crystallize->filter wash Wash with Cold Acetic Acid/Ethanol filter->wash dry Air Dry wash->dry product Final Product: this compound dry->product

Caption: Workflow for the synthesis and purification of this compound.

Reaction Pathways in this compound Synthesis

reaction_pathways cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products benzopinacol Benzopinacol carbocation Carbocation Intermediate benzopinacol->carbocation + H+ / - H2O This compound This compound (Desired Product) carbocation->this compound Rearrangement (Major Pathway) byproduct Tetraphenylethylene (Byproduct) carbocation->byproduct Elimination (Minor Pathway, Favored by low [H+])

Caption: Major and minor reaction pathways in the synthesis of this compound.

References

Effect of acid catalyst on benzopinacolone rearrangement selectivity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers and professionals engaged in the acid-catalyzed benzopinacolone rearrangement.

Effect of Acid Catalyst on this compound Rearrangement Selectivity

Quantitative Data on a Standard Protocol

The most commonly reported and apparently preferred method for the this compound rearrangement utilizes iodine in glacial acetic acid. The following table summarizes representative quantitative data for this method based on literature examples.

Catalyst SystemSubstrateReaction TimeTemperatureYield of β-BenzopinacoloneReference
Iodine in Glacial Acetic AcidBenzopinacol (B1666686)5 minutes (reflux)Boiling point of acetic acid95-96%[1]
Iodine in Glacial Acetic AcidBenzopinacol5 minutes (reflux)Boiling point of acetic acid98-99% (on subsequent runs in the same filtrate)[1]
Iodine in Glacial Acetic AcidBenzopinacolNot specified (heated on a water bath)Not specified57.8%[2]

Other acid catalysts that have been used for the pinacol (B44631) rearrangement of benzopinacol include concentrated sulfuric acid, concentrated hydrochloric acid, acetyl chloride, and benzoyl chloride.[1] However, detailed quantitative data on yields and selectivity for these catalysts in direct comparison to the iodine/acetic acid system is not extensively documented in the available literature. Sulfuric acid has been noted as an efficient catalyst in the broader category of pinacol rearrangements, with its concentration potentially influencing selectivity between different product types in other pinacol systems.[3]

Experimental Protocols

Key Experiment: this compound Rearrangement using Iodine in Glacial Acetic Acid

This protocol is adapted from established literature procedures.[1][3][4]

Materials:

  • Benzopinacol

  • Glacial Acetic Acid

  • Iodine (solid crystal)

  • Ethanol (B145695) (for washing)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle or sand bath

  • Büchner funnel and filter flask

  • Filter paper

Procedure:

  • To a round-bottom flask, add benzopinacol.

  • Add glacial acetic acid to dissolve the benzopinacol.

  • Add one or two small crystals of iodine to the mixture.

  • Attach a reflux condenser to the flask.

  • Heat the mixture to reflux using a heating mantle or sand bath. The reaction is typically complete within 5-15 minutes of reaching reflux, often indicated by the dissolution of all starting material.[3][4][5]

  • Allow the solution to cool to room temperature. The this compound product will crystallize out of the solution.

  • Isolate the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of cold ethanol to remove any residual iodine (indicated by the disappearance of any purple color).

  • Allow the crystals to air dry completely.

  • Determine the yield and characterize the product (e.g., by melting point and spectroscopy). Pure β-benzopinacolone has a melting point of approximately 182°C.[4]

Visualizations

Logical Workflow for Acid-Catalyzed this compound Rearrangement

Benzopinacolone_Rearrangement cluster_start Starting Materials cluster_process Reaction Steps cluster_end Products Benzopinacol Benzopinacol Protonation Protonation of a Hydroxyl Group Benzopinacol->Protonation Acid_Catalyst Acid Catalyst (e.g., I₂ in Acetic Acid) Acid_Catalyst->Protonation Water_Loss Loss of Water to form Carbocation Protonation->Water_Loss Forms unstable intermediate Rearrangement 1,2-Phenyl Shift Water_Loss->Rearrangement Forms tertiary carbocation Water Water Water_Loss->Water Deprotonation Deprotonation Rearrangement->Deprotonation Forms resonance-stabilized carbocation This compound β-Benzopinacolone Deprotonation->this compound

Caption: General mechanism of the acid-catalyzed this compound rearrangement.

Troubleshooting and FAQs

Q1: The this compound product has a purple or brown tint. What should I do?

A1: A persistent color in the final product is likely due to residual iodine. Ensure thorough washing of the crystals with cold ethanol during filtration until the washings are colorless. If the color remains, recrystallization from a suitable solvent system, such as benzene-ligroin, can be performed.[1]

Q2: My yield of this compound is very low. What are the possible reasons?

A2: Several factors could contribute to low yields:

  • Incomplete reaction: Ensure the reaction mixture has been heated at reflux for a sufficient amount of time. The complete dissolution of the starting benzopinacol is a good indicator that the reaction is proceeding.[1]

  • Loss of product during workup: this compound is soluble in hot acetic acid, so it is crucial to allow the solution to cool completely to room temperature before filtration to maximize crystallization.[6] Avoid using excessive amounts of washing solvent.

  • Starting material quality: Ensure the benzopinacol used is pure and dry.

Q3: The reaction does not seem to be starting, and the benzopinacol is not dissolving upon heating.

A3: This could be due to an insufficient amount of acid catalyst or inactive catalyst. While only a catalytic amount of iodine is needed, ensure that a few crystals were added. Also, confirm that glacial acetic acid was used, as the presence of water can affect the reaction.

Q4: Can I use other acids like sulfuric acid? What should I be cautious about?

A4: Yes, other strong acids like sulfuric acid can catalyze the rearrangement.[1][7] However, strong, non-volatile acids can be more difficult to remove from the product and may require neutralization and extraction steps during workup. Additionally, strong acids can sometimes lead to side reactions, although the this compound rearrangement is generally quite clean. For any new acid catalyst, it is advisable to start with a small-scale trial reaction to determine the optimal conditions.

Q5: What is the role of iodine in the reaction with glacial acetic acid?

A5: Iodine acts as a mild Lewis acid catalyst. It is thought to react with the hydroxyl group of benzopinacol, facilitating its departure as a leaving group to form the carbocation intermediate necessary for the rearrangement.[8] Some sources suggest that iodine reacts with glacial acetic acid to form hydroiodic acid (HI) in situ, which then acts as the proton source.[9]

Q6: Are there any safety precautions I should be aware of?

A6: Yes. Glacial acetic acid is corrosive and should be handled in a fume hood with appropriate personal protective equipment (gloves, safety goggles).[3] Iodine is also toxic and should be handled with care. The reaction should be performed in a well-ventilated area.

References

Preventing cleavage of benzopinacol during synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the cleavage of benzopinacol (B1666686) during its synthesis.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Low or no yield of benzopinacol, with benzophenone (B1666685) recovered Inadequate exposure to UV light.Ensure the reaction vessel is placed in direct, bright sunlight or in close proximity to a UV lamp.[1][2] The reaction time can vary from a few days to two weeks depending on the light intensity.[1] For continuous flow reactions, increasing the residence time under UV irradiation can improve conversion.
Formation of benzophenone and benzhydrol instead of benzopinacol Alkaline cleavage of the benzopinacol product.[1][2] Traces of alkali leached from the glass vessel can catalyze this decomposition.[1][2]Add one drop of glacial acetic acid to the reaction mixture to neutralize any alkali.[1][2][3][4] This is a critical step to prevent the undesired cleavage.
Reaction mixture turns yellow This can occur when using absolute ethyl alcohol as the solvent instead of isopropyl alcohol.While a yellow coloration may be observed, the resulting benzopinacol crystals should still be colorless.[4] Isopropyl alcohol is the preferred solvent for a faster reaction.
Benzophenone crystallizes out of solution during the reaction This can happen, especially in colder conditions or during winter months.Gently warm the reaction mixture on a steam bath to redissolve the benzophenone.[1]

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of benzopinacol cleavage during synthesis?

A1: The primary cause of benzopinacol cleavage is the presence of alkaline conditions.[1][2] Alkali, which can be leached from the glass reaction vessel, catalyzes the decomposition of the desired pinacol (B44631) product back into benzophenone and benzhydrol.[2]

Q2: How can I prevent the alkaline cleavage of benzopinacol?

A2: To prevent alkaline cleavage, it is crucial to maintain a slightly acidic reaction medium. This is effectively achieved by adding a single drop of glacial acetic acid to the reaction mixture of benzophenone and isopropyl alcohol before exposing it to UV light.[1][2][3][4][5][6]

Q3: What is the role of isopropyl alcohol in the synthesis of benzopinacol?

A3: Isopropyl alcohol serves as both a solvent for benzophenone and as a hydrogen donor in the photochemical reduction reaction.[5][7] Upon UV irradiation, the excited benzophenone abstracts a hydrogen atom from isopropyl alcohol to form a ketyl radical, which then dimerizes to form benzopinacol.[7][8]

Q4: Can other alcohols be used for the synthesis?

A4: Yes, absolute ethyl alcohol can be used as an alternative to isopropyl alcohol. However, the reaction is reported to be slower with ethyl alcohol.[4]

Q5: How long should the reaction be exposed to sunlight?

A5: The reaction time is dependent on the intensity of the sunlight. In bright, direct sunlight, crystals of benzopinacol can start to appear within 5 hours, and the reaction can be nearly complete in about four to ten days.[1][4] In less intense light, such as during winter, the reaction may take up to two weeks.[1]

Experimental Protocol: Photochemical Synthesis of Benzopinacol

This protocol details the synthesis of benzopinacol from benzophenone, with specific steps to prevent cleavage of the product.

Materials:

  • Benzophenone

  • Isopropyl alcohol (2-propanol)

  • Glacial acetic acid

  • Round-bottom flask or a large vial

  • Cork stopper or a screw cap

  • Heating source (e.g., warm water bath or hot plate)

  • UV source (direct sunlight or a UV lamp)

Procedure:

  • Dissolve 2 grams of benzophenone in approximately 10 mL of isopropyl alcohol in a suitable reaction vessel (e.g., a 20 mL vial or a 50 mL flask). Gentle warming in a warm water bath can aid in dissolution.[7]

  • Once the benzophenone is completely dissolved, add one drop of glacial acetic acid to the solution.[1][2][3][6][7] This step is critical to neutralize any alkali and prevent product cleavage.

  • Fill the reaction vessel almost to the top with isopropyl alcohol, leaving only a small air bubble when capped.[7]

  • Securely seal the vessel with a tightly fitting cork or cap. To prevent leakage, the cap can be wrapped with Parafilm.[7]

  • Expose the reaction vessel to a strong source of UV light, such as direct sunlight or a UV lamp.[1][7] Position the vessel to maximize light exposure.

  • Allow the reaction to proceed for several days. The formation of colorless crystals of benzopinacol on the walls of the vessel indicates a successful reaction.[1] The reaction is considered complete when crystal formation ceases.

  • Once the reaction is complete, cool the flask in an ice bath to maximize crystallization.[3]

  • Collect the benzopinacol crystals by vacuum filtration, wash them with a small amount of cold isopropyl alcohol, and allow them to air dry.[9]

Reaction Pathway and Cleavage Prevention

The following diagrams illustrate the photochemical synthesis of benzopinacol and the logical workflow for preventing its cleavage.

G cluster_synthesis Benzopinacol Synthesis Pathway benzophenone Benzophenone excited_benzophenone Excited Benzophenone (Diradical) benzophenone->excited_benzophenone UV Light (hν) ketyl_radical Diphenyl Ketyl Radical excited_benzophenone->ketyl_radical + Isopropanol - Acetone Radical benzopinacol Benzopinacol ketyl_radical->benzopinacol Dimerization

Caption: Photochemical synthesis of benzopinacol from benzophenone.

G cluster_troubleshooting Troubleshooting Cleavage start Benzopinacol Synthesis check_acidity Is the reaction medium slightly acidic? start->check_acidity add_acid Add 1 drop of glacial acetic acid check_acidity->add_acid No proceed Proceed with UV irradiation check_acidity->proceed Yes cleavage Risk of Alkaline Cleavage: Benzopinacol → Benzophenone + Benzhydrol check_acidity->cleavage If No & Not Corrected add_acid->proceed product Formation of Benzopinacol proceed->product

Caption: Workflow for preventing benzopinacol cleavage.

References

Technical Support Center: High-Purity Benzopinacolone Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the recrystallization of benzopinacolone.

Troubleshooting Guide

This guide addresses common issues encountered during the recrystallization of this compound.

Problem Potential Cause Solution
No crystals form upon cooling. Too much solvent was used. The concentration of this compound is below its saturation point in the cooled solvent.Reduce the solvent volume by gentle heating under a stream of nitrogen or by using a rotary evaporator. Allow the solution to cool again.[1]
The solution is supersaturated. Crystal nucleation has not initiated.Induce crystallization by scratching the inside of the flask with a glass rod at the meniscus. Alternatively, add a seed crystal of pure this compound.
The product "oils out" instead of crystallizing. The melting point of the impure this compound is lower than the boiling point of the solvent. This is common when the compound is significantly impure.[1][2]Reheat the solution to redissolve the oil. Add a small amount of additional solvent and allow it to cool slowly. Very slow cooling can favor crystal formation over oiling out.[1]
Low recovery yield. Premature crystallization during hot filtration. this compound crystallizes in the funnel, leading to product loss.Preheat the filtration apparatus (funnel and receiving flask) before filtering the hot solution. Use a fluted filter paper to speed up the filtration process.
Excessive washing with cold solvent. Too much of the product is dissolving in the wash solvent.Use a minimal amount of ice-cold solvent for washing the crystals. Ensure the solvent is thoroughly chilled.
Incomplete crystallization. Not all of the dissolved this compound has precipitated out of the solution.Cool the solution in an ice bath to maximize crystal formation.
Discolored (yellowish) crystals. Impurities are trapped within the crystal lattice. This can happen if crystallization occurs too rapidly.[2]Redissolve the crystals in the minimum amount of hot solvent and allow them to recrystallize slowly. Rapid cooling can trap impurities.
Residual iodine from the synthesis. If iodine was used as a catalyst in the preceding pinacol (B44631) rearrangement, it might not have been completely removed.Wash the filtered crystals thoroughly with cold glacial acetic acid or cold 95% ethanol (B145695) until the filtrate is colorless.[3][4]

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for recrystallizing this compound?

A1: Several solvent systems can be used effectively. Glacial acetic acid is commonly used directly after synthesis.[3][4][5] For a purer product, a mixed solvent system of hot benzene (B151609) followed by the addition of hot ligroin is effective.[3] Recrystallization from a large volume of 95% ethanol has also been reported to yield a high-purity product.

Q2: What is the expected melting point of high-purity β-benzopinacolone?

A2: The melting point of purified β-benzopinacolone is consistently reported in the range of 178-182°C.[3][5]

Purity LevelMelting Point (°C)Reference
Practically Pure178–179[3]
Purified179–180[3]
High Purity181-182
Pure182[5]

Q3: My this compound crystals appear as fine threads. Is this normal?

A3: Yes, it is normal for this compound to separate as fine threads upon cooling, particularly from glacial acetic acid or formic acid solutions.[3]

Q4: Can I reuse the filtrate from the recrystallization?

A4: When recrystallizing from glacial acetic acid directly after synthesis from benzopinacol, the filtrate, which contains the iodine catalyst, can be reserved for subsequent preparations.[3]

Q5: How does the polarity of this compound affect solvent choice?

A5: this compound is a ketone with some polarity due to the carbonyl group, but it lacks hydrogen bonding capabilities. It is generally more soluble in non-polar solvents compared to its precursor, benzopinacol, which is a diol and can participate in hydrogen bonding.[6] This is why solvents like benzene are effective for dissolving it.

Experimental Protocols

Protocol 1: Recrystallization from Glacial Acetic Acid

This protocol is often used for the initial purification of crude this compound synthesized via pinacol rearrangement.

  • Dissolution: The crude this compound is typically already in a hot glacial acetic acid solution from the synthesis. If starting with solid material, dissolve it in a minimal amount of hot glacial acetic acid in a flask.

  • Cooling and Crystallization: Allow the clear solution to cool slowly to room temperature. This compound will separate as fine threads.[3] For maximum yield, the flask can then be placed in an ice bath.

  • Filtration: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with two to three portions of cold glacial acetic acid until the crystals are colorless.[3]

  • Drying: Allow the crystals to air-dry completely.

Protocol 2: High-Purity Recrystallization using Benzene and Ligroin

This method is suitable for obtaining a highly pure product.

  • Dissolution: Dissolve the this compound in hot benzene (e.g., 450 cc for 90-91 g of product).[3]

  • Hot Filtration (Optional): If any insoluble impurities are present, filter the hot solution.

  • Induce Crystallization: Add hot ligroin (b.p. 90–100°) to the hot benzene solution (e.g., 250 cc).[3]

  • Cooling: Allow the mixture to cool slowly to room temperature, and then place it in an ice bath to complete the crystallization.

  • Filtration: Collect the purified crystals by vacuum filtration.

  • Drying: Dry the crystals thoroughly. The expected yield is around 82-83 g for an initial 90-91 g.[3]

Process Diagrams

Recrystallization_Workflow General Recrystallization Workflow for this compound cluster_dissolution Step 1: Dissolution cluster_filtration Step 2: Hot Filtration (Optional) cluster_crystallization Step 3: Crystallization cluster_isolation Step 4: Isolation & Drying start Crude this compound dissolve Dissolve in minimum amount of hot solvent start->dissolve hot_filter Filter hot to remove insoluble impurities dissolve->hot_filter cool Cool slowly to room temperature hot_filter->cool ice_bath Cool in ice bath cool->ice_bath vac_filter Vacuum filter to collect crystals ice_bath->vac_filter wash Wash with ice-cold solvent vac_filter->wash dry Dry crystals wash->dry product High-Purity this compound dry->product

Caption: Workflow for this compound Recrystallization.

Troubleshooting_Logic Troubleshooting Common Recrystallization Issues cluster_success Success cluster_failure Troubleshooting cluster_solutions Solutions start Cooling Initiated outcome Crystals Form? start->outcome proceed Proceed to Filtration outcome->proceed Yes no_crystals No Crystals outcome->no_crystals No oiling_out Product 'Oils Out'? solution_oil Reheat, add more solvent, cool slowly oiling_out->solution_oil Yes solution_no_xtal Induce (scratch/seed) or reduce solvent volume oiling_out->solution_no_xtal No no_crystals->oiling_out Check for liquid droplets

References

Technical Support Center: Scaling Up Benzopinacolone Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in scaling up the production of benzopinacolone.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Reaction Chemistry & Mechanism

Q1: What is the fundamental reaction for producing this compound?

A1: this compound is synthesized from benzopinacol (B1666686) through an acid-catalyzed dehydration and rearrangement reaction, known as the pinacol (B44631) rearrangement.[1][2][3][4] In this process, a 1,2-diol (benzopinacol) is converted into a ketone (this compound).[1][2][3] The reaction is typically carried out in a solvent like glacial acetic acid with a catalytic amount of a protic or Lewis acid, such as iodine or sulfuric acid.[2][4][5]

Q2: Can you illustrate the mechanism of the benzopinacol rearrangement?

A2: The mechanism involves four key steps:

  • Protonation: An acid catalyst protonates one of the hydroxyl groups of benzopinacol.

  • Formation of a Carbocation: The protonated hydroxyl group leaves as a water molecule, forming a tertiary carbocation.

  • 1,2-Aryl Shift: A phenyl group from the adjacent carbon migrates to the positively charged carbon. This is the rearrangement step and is driven by the formation of a more stable oxonium ion.

  • Deprotonation: A base (like the acetate (B1210297) ion from the solvent) removes the proton from the remaining hydroxyl group, yielding the final product, this compound.[3][4]

Benzopinacol Rearrangement Mechanism cluster_step1 Step 1: Protonation cluster_step2 Step 2: Loss of Water cluster_step3 Step 3: 1,2-Aryl Shift cluster_step4 Step 4: Deprotonation Benzopinacol Benzopinacol Protonated_Benzopinacol Protonated Benzopinacol Benzopinacol->Protonated_Benzopinacol + H+ H+ H+ Carbocation Carbocation Protonated_Benzopinacol->Carbocation - H₂O Oxonium_Ion Resonance-Stabilized Oxonium Ion Carbocation->Oxonium_Ion Rearrangement H2O H₂O This compound This compound Oxonium_Ion->this compound - H+

Caption: The acid-catalyzed rearrangement of benzopinacol to this compound.

Scale-Up Challenges & Troubleshooting

Q3: We are observing a significant exotherm during the reaction scale-up that was not apparent at the lab scale. How can we manage this?

A3: Exothermic reactions are a common challenge during scale-up due to the decrease in the surface-area-to-volume ratio of the reactor, which reduces heat dissipation efficiency.[6][7][8]

  • Controlled Reagent Addition: Instead of adding all reactants at once, implement a semi-batch process where one of the reactants is added gradually.[8] This allows the cooling system to keep up with the heat generation.

  • Enhanced Heat Exchange: Ensure your reactor's cooling system is adequate for the larger scale. This might involve using a reactor with a cooling jacket, internal cooling coils, or an external heat exchanger.[9][10][11]

  • Solvent Selection: A higher boiling point solvent can provide a larger temperature window for the reaction, but ensure it doesn't lead to unwanted side reactions.

  • Monitoring: Use temperature probes to monitor the internal temperature of the reaction mixture in real-time and have an emergency cooling or quenching plan in place.[9][12]

Q4: Our this compound product has inconsistent purity and a wider melting point range at a larger scale. What could be the cause?

A4: Inconsistent purity and melting point can be due to several factors that become more pronounced at scale:

  • Poor Mixing: In larger reactors, inefficient mixing can lead to localized "hot spots" where the temperature is higher, causing side reactions or decomposition.[13][14][15] It can also result in incomplete reactions.

    • Troubleshooting: Evaluate your reactor's agitation system. You may need to change the impeller type, increase the agitation speed, or use baffles to improve mixing.[14][15]

  • Side Reactions: At higher temperatures, which can occur in hot spots, side reactions like glycol cleavage may become more prevalent.[16]

  • Polymorphism: The crystalline form (polymorph) of this compound may be different at a larger scale due to different cooling and crystallization conditions.[17][18][19] Different polymorphs can have different physical properties, including melting points.[19][20]

    • Troubleshooting: Implement controlled cooling during crystallization to ensure a consistent crystalline form. Seeding the solution with crystals of the desired polymorph can also help.[21]

Q5: The yield of this compound has decreased upon scaling up. How can we optimize the yield?

A5: A decrease in yield can be related to the issues of heat management and mixing, as well as other factors:

  • Incomplete Reaction: As mentioned, poor mixing can lead to an incomplete reaction.

  • Side Reactions: Higher temperatures can favor the formation of byproducts, consuming the starting material and reducing the yield of the desired product.[22]

  • Catalyst Concentration: Ensure the catalyst concentration is optimized for the larger scale. While it's a catalytic amount, the ratio of catalyst to reactants should be maintained.

  • Reaction Time: The optimal reaction time may differ at a larger scale. It's advisable to monitor the reaction progress using techniques like TLC or HPLC to determine the optimal endpoint.

Q6: We are facing difficulties with the filtration and drying of the final this compound product. What can we do?

A6: Filtration and drying issues are often related to the crystal size and shape of the product.[21][23][24]

  • Control of Crystallization:

    • Cooling Rate: A slower, controlled cooling process generally leads to larger, more uniform crystals that are easier to filter and dry. Rapid cooling can result in fine, needle-like crystals that clog filters.[23]

    • Solvent: The choice of solvent for crystallization can significantly impact crystal habit.

    • Agitation: The level of agitation during crystallization can also affect crystal size and shape.

  • Filtration Equipment: Ensure your filtration equipment is appropriately sized for the larger volume of product and solvent.

  • Drying: If the product is solvated, a higher drying temperature or longer drying time under vacuum may be necessary. However, be cautious of the product's thermal stability.

Q7: Are there any safety concerns we should be aware of when using glacial acetic acid and iodine at an industrial scale?

A7: Yes, both glacial acetic acid and iodine have hazards that need to be managed carefully at scale:

  • Glacial Acetic Acid: It is corrosive and has a pungent odor.[25] Ensure proper ventilation and use appropriate personal protective equipment (PPE), including acid-resistant gloves and eye protection. Acetic acid is also a combustible liquid.[25]

  • Iodine: Iodine can cause skin and respiratory irritation. Handle it in a well-ventilated area and wear appropriate PPE. While iodine is used as a catalyst in many industrial processes, its handling requires care.[26][27][28][29][30]

  • Reaction Vapors: The reaction of benzopinacol with hot acetic acid will produce vapors. The reactor should be equipped with a condenser to minimize the release of these vapors.

Data Presentation

Table 1: Comparison of Lab-Scale vs. Potential Scale-Up Parameters for this compound Production

ParameterLab-Scale (Typical)Scale-Up ConsiderationsTroubleshooting Focus
Reactant Scale 5-10 g Benzopinacol>1 kg BenzopinacolHeat management, mixing efficiency
Solvent Volume 25-50 mL Glacial Acetic Acid>5 L Glacial Acetic AcidSolvent handling, cost, recovery
Catalyst A few crystals of Iodine0.1-1% w/w IodineCatalyst deactivation, homogeneous distribution
Heating Reflux (approx. 118°C)Jacketed reactor with controlled heatingHot spots, temperature overshoot
Reaction Time 10-30 minutesPotentially longer due to heat/mass transferMonitoring reaction completion to avoid side products
Cooling Room temperature/ice bathControlled cooling rampCrystal size, polymorphism, purity
Isolation Vacuum filtrationLarger filtration equipment (e.g., Nutsche filter)Filtration rate, solvent removal

Experimental Protocols

Lab-Scale Protocol for this compound Synthesis

This protocol is provided as a baseline for understanding the fundamental experimental setup.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 5.0 g of benzopinacol in 25 mL of glacial acetic acid.

  • Catalyst Addition: Add a few crystals of iodine (approximately 0.1 g) to the solution.

  • Heating: Heat the mixture to reflux using a heating mantle. The solution will turn reddish-brown.

  • Reaction Monitoring: Continue refluxing for approximately 10-15 minutes. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Crystallization: After the reaction is complete, allow the solution to cool to room temperature. This compound will crystallize out of the solution. The cooling can be further aided by placing the flask in an ice bath.

  • Isolation: Collect the crystalline product by vacuum filtration and wash with a small amount of cold ethanol (B145695) or diethyl ether to remove residual acetic acid and iodine.

  • Drying: Dry the product in a vacuum oven at a moderate temperature (e.g., 60-70°C).

Visualizations

Scale-Up_Workflow cluster_planning Phase 1: Planning & Safety Assessment cluster_execution Phase 2: Execution cluster_workup Phase 3: Work-up & Isolation cluster_analysis Phase 4: Analysis & Optimization Risk_Assessment Hazard & Risk Assessment (Exotherm, Reagents) Process_Parameters Define Scale-Up Parameters (Batch Size, Equipment) Risk_Assessment->Process_Parameters Reactor_Setup Reactor Setup & Charging (Benzopinacol, Acetic Acid) Process_Parameters->Reactor_Setup Controlled_Addition Controlled Addition/Heating (Iodine, Gradual Temp Increase) Reactor_Setup->Controlled_Addition Reaction_Monitoring In-Process Monitoring (Temp, TLC/HPLC) Controlled_Addition->Reaction_Monitoring Controlled_Cooling Controlled Cooling & Crystallization Reaction_Monitoring->Controlled_Cooling Filtration Filtration Controlled_Cooling->Filtration Drying Drying Filtration->Drying QC_Analysis Quality Control Analysis (Purity, Yield, Melting Point) Drying->QC_Analysis Optimization Process Optimization QC_Analysis->Optimization Optimization->Risk_Assessment Iterate

Caption: A typical workflow for scaling up this compound production.

Troubleshooting_Decision_Tree Start Problem Encountered During Scale-Up Low_Yield Low Yield Start->Low_Yield Purity_Issue Inconsistent Purity Start->Purity_Issue Exotherm Runaway Exotherm Start->Exotherm Filtration_Problem Filtration/Drying Issues Start->Filtration_Problem Check_Mixing Evaluate Agitation & Mixing Efficiency Low_Yield->Check_Mixing Purity_Issue->Check_Mixing Check_Temp Review Temperature Control & Hot Spots Purity_Issue->Check_Temp Exotherm->Check_Temp Check_Cooling Analyze Cooling Rate & Crystallization Profile Filtration_Problem->Check_Cooling Improve_Agitation Improve Agitation (Speed, Impeller) Check_Mixing->Improve_Agitation Yes Controlled_Addition Implement Controlled Reagent Addition Check_Temp->Controlled_Addition Yes Optimize_Cooling Optimize Cooling Profile & Consider Seeding Check_Cooling->Optimize_Cooling Yes

Caption: A decision tree for troubleshooting common scale-up issues.

References

Validation & Comparative

A Comparative Spectroscopic Analysis of Benzopinacolone and its Precursors

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers and drug development professionals on the infrared (IR) and nuclear magnetic resonance (NMR) spectroscopic signatures of benzopinacolone, with a comparative analysis against its precursors, benzophenone (B1666685) and benzopinacol (B1666686).

This guide provides a comprehensive overview of the key spectroscopic features of this compound, a rearranged product of benzopinacol, which itself is synthesized from benzophenone. Understanding the distinct spectral characteristics of these compounds is crucial for monitoring reaction progress, confirming product identity, and assessing purity. This document presents a side-by-side comparison of their IR and NMR data, supported by detailed experimental protocols and a visual representation of the analytical workflow.

Spectroscopic Data Comparison

The following tables summarize the characteristic IR and NMR spectral data for this compound, benzophenone, and benzopinacol. This quantitative data allows for a clear and objective comparison of their molecular structures.

Table 1: Infrared (IR) Spectroscopy Data

CompoundKey Absorptions (cm⁻¹)Functional Group Assignment
This compound 3087-3018 (medium), 1670 (strong), 1581 (strong), 1320 (strong)[1]Aromatic C-H stretch, Carbonyl (C=O) stretch, Aromatic C=C stretch, C-H bend
Benzophenone ~3000-3100, ~1700-1750, ~1450-1600Aromatic C-H stretch, Carbonyl (C=O) stretch, Aromatic C=C stretch
Benzopinacol 3417-3460 (broad), 1800-1950 (overtones)[2]O-H stretch (hydroxyl), Aromatic overtones

Table 2: ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy Data

CompoundChemical Shift (δ, ppm)MultiplicityIntegrationAssignment
This compound ~7.8, 7.2multiplet, multipletAromatic protons
Benzophenone 7.790, 7.57, 7.46Aromatic protons
Benzopinacol 7.45-6.98, 3.02multiplet, singlet20H, 2HAromatic protons, Hydroxyl protons

Table 3: ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy Data

CompoundChemical Shift (δ, ppm)Assignment
This compound 198.8, 143.1, 137.4, 131.6, 131.0, 130.8, 127.7, 126.6, 71.0Carbonyl carbon, Aromatic carbons, Quaternary carbon
Benzophenone 196.5, 137.5, 132.4, 130.0, 128.3Carbonyl carbon, Aromatic carbons
Benzopinacol 144.17, 128.61, 127.29, 126.93, 83.05Aromatic carbons, Carbon bearing hydroxyl group

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the compounds by measuring the absorption of infrared radiation.

Method: Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) Spectroscopy

  • Sample Preparation: A small amount of the solid sample (this compound, benzophenone, or benzopinacol) is placed directly onto the ATR crystal.

  • Data Acquisition: The spectrum is recorded using an FTIR spectrometer. For this compound, a PerkinElmer 1600 Series FT-IR spectrometer was used with the sample prepared as a KBr pellet.[1] The spectrum for benzopinacol was recorded on an FTIR 8400s Shimadzu using a KBr pellet.[2]

  • Data Analysis: The resulting spectrum, a plot of absorbance or transmittance versus wavenumber (cm⁻¹), is analyzed to identify characteristic absorption bands corresponding to specific functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecules.

Method: Solution-State ¹H and ¹³C NMR Spectroscopy

  • Sample Preparation: A small amount of the sample is dissolved in a deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • Data Acquisition: The ¹H and ¹³C NMR spectra are acquired on an NMR spectrometer. For the analysis of this compound and benzopinacol, a Bruker DPX-300 MHz spectrometer was used.

  • Data Analysis: The chemical shifts (δ), signal multiplicities, and integration values in the ¹H NMR spectrum, and the chemical shifts in the ¹³C NMR spectrum are analyzed to elucidate the structure of the molecule.

Experimental Workflow

The following diagram illustrates the logical flow of the spectroscopic analysis process, from sample preparation to data interpretation.

Spectroscopic_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_data_acquisition Data Acquisition cluster_data_analysis Data Analysis & Interpretation Sample Solid Sample (this compound, Benzophenone, or Benzopinacol) IR_Prep Place on ATR Crystal or prepare KBr pellet Sample->IR_Prep For IR NMR_Prep Dissolve in Deuterated Solvent Sample->NMR_Prep For NMR IR_Acq FTIR Spectrometer IR_Prep->IR_Acq NMR_Acq NMR Spectrometer NMR_Prep->NMR_Acq IR_Analysis Identify Functional Groups (e.g., C=O, O-H) IR_Acq->IR_Analysis NMR_Analysis Determine C-H Framework (Chemical Shifts, Multiplicity) NMR_Acq->NMR_Analysis Structure_Confirm Structure Confirmation & Purity Assessment IR_Analysis->Structure_Confirm NMR_Analysis->Structure_Confirm

Caption: Experimental workflow for spectroscopic analysis.

References

A Comparative Guide to Migratory Aptitudes in the Pinacol Rearrangement

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pinacol (B44631) rearrangement, a classic acid-catalyzed conversion of 1,2-diols to ketones or aldehydes, is a powerful tool in organic synthesis. A key determinant of the reaction's outcome is the migratory aptitude of the substituents on the diol. This guide provides a comprehensive comparison of the migratory aptitudes of various functional groups, supported by experimental data, to aid in reaction planning and optimization.

Understanding Migratory Aptitude

The migratory aptitude of a group in the pinacol rearrangement refers to its relative ability to migrate to an adjacent carbocation center during the 1,2-shift, which is a key step in the reaction mechanism. This aptitude is influenced by several factors, primarily the ability of the migrating group to stabilize the positive charge in the transition state. Generally, groups that can better stabilize a positive charge, either through inductive effects or resonance, exhibit a higher migratory aptitude.

The generally accepted qualitative order of migratory aptitude is:

Hydride (H) > Aryl (Ar) > Alkyl (R)

Within these broad categories, further distinctions can be made based on the specific substituents.

Quantitative Comparison of Migratory Aptitudes

While a qualitative understanding is useful, quantitative data provides a more precise basis for predicting reaction outcomes. The following tables summarize experimental data on the relative migratory aptitudes of various groups. The migratory aptitude ratio is typically determined by analyzing the product distribution in competitive rearrangement reactions of unsymmetrical 1,2-diols.

Table 1: Migratory Aptitude of Alkyl and Hydride Groups
Migrating Group (R)Relative Migratory Aptitude (approx.)Reference Compound Type
Hydride (H)~501-Phenyl-1,2-propanediol
tert-ButylHigh(Not directly quantified against Phenyl)
IsopropylModerate(Not directly quantified against Phenyl)
Ethyl1.01,1-Diphenyl-2-ethyl-1,2-ethanediol
Methyl (CH₃)0.031,1-Diphenyl-2-methyl-1,2-ethanediol
Methyl-d₃ (CD₃)0.024 (kH/kD = 1.232)1,1-Diphenyl-2-methyl-d₃-1,2-ethanediol

Note: Relative migratory aptitudes are often compared to a standard group, such as phenyl, which is assigned a value of 1 in some studies. The data presented here is compiled from various sources and should be considered as indicative rather than absolute, as reaction conditions can influence the outcome.

Table 2: Migratory Aptitude of Substituted Aryl Groups

The migratory aptitude of aryl groups is significantly influenced by the electronic nature of the substituents on the aromatic ring. Electron-donating groups enhance the migratory aptitude by stabilizing the positive charge in the transition state through resonance.

Migrating Group (Ar)Relative Migratory Aptitude (vs. Phenyl)
p-Anisyl (p-CH₃OC₆H₄)~500
p-Tolyl (p-CH₃C₆H₄)~15
Phenyl (C₆H₅)1
p-Chlorophenyl (p-ClC₆H₄)~0.7
o-HalophenylLow

Experimental Protocols

The determination of migratory aptitudes relies on carefully designed experiments involving the synthesis of specific 1,2-diols and the analysis of the rearrangement products. Below are representative experimental protocols.

General Experimental Protocol for Pinacol Rearrangement

Materials:

  • Substituted 1,2-diol

  • Acid catalyst (e.g., concentrated sulfuric acid, p-toluenesulfonic acid)

  • Anhydrous solvent (e.g., benzene (B151609), toluene, or a protic solvent like acetic acid)

  • Standard laboratory glassware for organic synthesis (round-bottom flask, condenser, etc.)

  • Analytical equipment for product identification and quantification (e.g., Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) spectroscopy)

Procedure:

  • The 1,2-diol is dissolved in an appropriate anhydrous solvent in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

  • A catalytic amount of the acid is added to the solution.

  • The reaction mixture is heated to reflux and the progress of the reaction is monitored by an appropriate technique (e.g., Thin Layer Chromatography (TLC)).

  • Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate.

  • The organic layer is separated, washed with brine, and dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).

  • The solvent is removed under reduced pressure to yield the crude product mixture.

  • The composition of the product mixture is determined using GC-MS or NMR spectroscopy to quantify the ratio of the different ketones or aldehydes formed, from which the relative migratory aptitudes can be calculated.

Example Protocol: Synthesis of Pinacol Hydrate (B1144303) and Rearrangement to Pinacolone (B1678379).[1][2]

This procedure from Organic Syntheses provides a method for preparing the parent pinacol and its subsequent rearrangement.

Part A: Synthesis of Pinacol Hydrate [1]

  • In a 5-L round-bottomed flask fitted with a separatory funnel and a reflux condenser, place 80 g of magnesium turnings and 800 cc of dry benzene.

  • Gradually add a solution of 90 g of mercuric chloride in 400 g of acetone (B3395972) through the dropping funnel. The reaction can be vigorous and may require cooling.

  • Once the initial reaction subsides, add a mixture of 200 g of acetone and 200 cc of benzene.

  • Heat the mixture on a water bath for about two hours until the reaction ceases.

  • After cooling, add 200 cc of water and heat for another hour.

  • Cool the mixture to about 50°C and filter. The solid is returned to the flask and heated with a fresh portion of benzene to extract any remaining pinacol.

  • The combined benzene filtrates are distilled to remove acetone, and the pinacol hydrate is crystallized upon cooling.

Part B: Rearrangement to Pinacolone [2]

  • In a 2-L round-bottomed flask equipped for distillation, place 750 g of 6 N sulfuric acid and 250 g of pinacol hydrate.

  • Distill the mixture until the upper layer of the distillate (pinacolone) no longer increases in volume.

  • Separate the pinacolone layer from the aqueous layer. The aqueous layer can be returned to the reaction flask for further reaction with more pinacol hydrate.

  • The combined pinacolone fractions are dried over calcium chloride and purified by fractional distillation.

Reaction Mechanism and Migratory Aptitude

The pinacol rearrangement proceeds through the formation of a carbocation intermediate. The choice of which hydroxyl group is protonated and leaves as water is determined by the stability of the resulting carbocation. The subsequent 1,2-shift of a substituent is the key step where migratory aptitude comes into play.

Pinacol_Rearrangement cluster_step1 Step 1: Protonation cluster_step2 Step 2: Formation of Carbocation cluster_step3 Step 3: 1,2-Shift (Migration) cluster_step4 Step 4: Deprotonation Diol 1,2-Diol Protonated_Diol Protonated Diol Diol->Protonated_Diol H⁺ Carbocation Carbocation Protonated_Diol->Carbocation - H₂O Rearranged_Carbocation Rearranged Carbocation (Resonance Stabilized) Carbocation->Rearranged_Carbocation Migrating group (Higher Aptitude) Product Ketone/Aldehyde Rearranged_Carbocation->Product - H⁺ Protonated_Diol_cluster Protonated_Diol_cluster Carbocation_cluster Carbocation_cluster Rearranged_Carbocation_cluster Rearranged_Carbocation_cluster Product_cluster Product_cluster

Caption: The four main steps of the pinacol rearrangement mechanism.

The migratory aptitude of a group is directly related to its ability to stabilize the partial positive charge that develops at the migration origin in the transition state of the 1,2-shift.

Migratory_Aptitude_Factors cluster_electronic Electronic Effects MA Migratory Aptitude Electronic Electronic Effects MA->Electronic Steric Steric Factors MA->Steric Stereoelectronic Stereoelectronic Control MA->Stereoelectronic Resonance Resonance Stabilization (e.g., Aryl groups) Electronic->Resonance Inductive Inductive Effects (e.g., Alkyl groups) Electronic->Inductive

References

A Comparative Guide to Pinacol Rearrangement Products: Benzopinacolone and Beyond

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pinacol (B44631) rearrangement, a classic acid-catalyzed reaction of 1,2-diols, offers a powerful method for carbon skeleton rearrangement and the synthesis of valuable ketones and aldehydes. This guide provides a comparative analysis of the rearrangement of benzopinacol (B1666686) to benzopinacolone alongside other representative pinacol rearrangements. By presenting quantitative data, detailed experimental protocols, and mechanistic visualizations, this document aims to serve as a practical resource for researchers in organic synthesis and drug development.

Mechanistic Overview: The Pinacol Rearrangement

The pinacol rearrangement proceeds through a four-step mechanism initiated by the protonation of a hydroxyl group, followed by the loss of water to form a carbocation. A subsequent 1,2-migration of an adjacent substituent (alkyl or aryl group) leads to a resonance-stabilized intermediate, which upon deprotonation yields the final carbonyl product.[1][2][3][4] The regioselectivity of the reaction is primarily governed by the stability of the initial carbocation and the migratory aptitude of the neighboring groups.

Pinacol_Rearrangement_Mechanism cluster_0 Step 1: Protonation cluster_1 Step 2: Formation of Carbocation cluster_2 Step 3: 1,2-Shift (Rearrangement) cluster_3 Step 4: Deprotonation 1_Diol 1,2-Diol 2_Protonated_Diol Protonated Diol 1_Diol->2_Protonated_Diol + H+ 3_Carbocation Carbocation 2_Protonated_Diol->3_Carbocation - H2O 4_Resonance_Stabilized_Cation Resonance-Stabilized Cation 3_Carbocation->4_Resonance_Stabilized_Cation 1,2-Alkyl/Aryl Shift 5_Carbonyl Carbonyl Product 4_Resonance_Stabilized_Cation->5_Carbonyl - H+

Caption: General mechanism of the acid-catalyzed pinacol rearrangement.

Comparative Performance of Pinacol Rearrangements

The efficiency and outcome of the pinacol rearrangement are highly dependent on the substrate and reaction conditions. The following table summarizes quantitative data for the rearrangement of benzopinacol and other selected 1,2-diols.

SubstrateProductCatalyst/SolventReaction TimeTemperatureYield (%)Migrating Group
BenzopinacolThis compoundI₂ / Glacial Acetic Acid5-10 minReflux~88-95%[5]Phenyl
Pinacol (2,3-Dimethylbutane-2,3-diol)Pinacolone (B1678379)H₂SO₄ / H₂O20 minDistillation~55-68%[6][7]Methyl
HydrobenzoinDiphenylacetaldehydeH₂SO₄:Triethylamine / Microwave5 min80 °CHigh (not specified)[8]Phenyl/Hydride
1,1,2-Triphenylethylene GlycolTriphenylacetaldehydeProtic Ionic Liquid / MicrowaveNot specifiedNot specifiedHigh (not specified)[8]Phenyl
Tetramethylethylene Glycol (Pinacol)PinacoloneVarious AcidsVariesVariesVaries[9][10]Methyl

Note: Yields can vary significantly based on the specific acid catalyst, its concentration, and the reaction temperature. For instance, in the rearrangement of pinacol, the ratio of pinacolone to elimination byproducts is influenced by the acid concentration.[9][10]

Factors Influencing the Rearrangement: Migratory Aptitude

In unsymmetrical 1,2-diols, the choice of the migrating group is determined by its inherent migratory aptitude. This is influenced by the group's ability to stabilize the developing positive charge at the migration terminus. The general order of migratory aptitude is: Hydride > Phenyl > tert-Alkyl > sec-Alkyl > prim-Alkyl > Methyl.[2][11] Electron-donating groups on an aryl substituent will enhance its migratory aptitude.

Migratory_Aptitude High_Aptitude High Migratory Aptitude Hydride Hydride (H-) High_Aptitude->Hydride Low_Aptitude Low Migratory Aptitude Phenyl Phenyl (Ph) Hydride->Phenyl tert_Alkyl tert-Alkyl Phenyl->tert_Alkyl Methyl Methyl (Me) tert_Alkyl->Methyl Methyl->Low_Aptitude

Caption: General trend of migratory aptitude in pinacol rearrangements.

Experimental Protocols

Detailed methodologies for key pinacol rearrangements are provided below to facilitate reproducibility and adaptation in a research setting.

Synthesis of this compound from Benzopinacol

This protocol describes the acid-catalyzed rearrangement of benzopinacol to this compound using iodine in glacial acetic acid.[5][12]

Materials:

Procedure:

  • In a round-bottom flask, dissolve benzopinacol in glacial acetic acid.

  • Add a catalytic amount of iodine crystals.

  • Heat the mixture to reflux for approximately 5-10 minutes.

  • Cool the reaction mixture to room temperature, then in an ice bath to induce crystallization of the this compound.

  • Collect the crystals by vacuum filtration.

  • Wash the crystals with cold ethanol to remove residual iodine and acetic acid.

  • Air dry the purified this compound and determine the yield.

Synthesis of Pinacolone from Pinacol

This procedure outlines the classic rearrangement of pinacol to pinacolone using sulfuric acid.[6][7]

Materials:

  • Pinacol (or Pinacol hexahydrate)

  • Concentrated Sulfuric Acid

  • Deionized Water

  • Saturated Sodium Chloride solution

  • Anhydrous Sodium Sulfate

Procedure:

  • In a round-bottom flask, combine pinacol and deionized water.

  • Slowly add concentrated sulfuric acid while cooling the flask in an ice bath.

  • Set up for simple distillation and heat the mixture to distill the pinacolone as it forms.

  • Collect the distillate, which will separate into two layers.

  • Separate the organic layer (pinacolone) from the aqueous layer.

  • Wash the organic layer with saturated sodium chloride solution.

  • Dry the pinacolone over anhydrous sodium sulfate.

  • Purify the product by fractional distillation and calculate the yield.

Experimental Workflow

The general workflow for a typical pinacol rearrangement experiment, from setup to product analysis, is outlined below.

Experimental_Workflow Start Start Setup Reaction Setup: - Add 1,2-diol and solvent - Add acid catalyst Start->Setup Reaction Heating and Reaction Monitoring (e.g., TLC, GC) Setup->Reaction Workup Reaction Workup: - Quenching - Extraction - Washing Reaction->Workup Purification Product Purification: - Crystallization or Distillation Workup->Purification Analysis Product Characterization: - NMR, IR, Mass Spec - Melting Point Purification->Analysis End End Analysis->End

Caption: A generalized workflow for a pinacol rearrangement experiment.

Conclusion

The pinacol rearrangement is a versatile and powerful tool in organic synthesis. As demonstrated, the rearrangement of benzopinacol to this compound proceeds with high efficiency, benefiting from the high migratory aptitude of the phenyl group. In comparison, the rearrangement of aliphatic diols such as pinacol can result in lower yields due to competing elimination reactions. The choice of substrate and the careful control of reaction conditions are paramount in achieving the desired product in high yield and selectivity. This guide provides a foundational understanding and practical data to aid researchers in the application of this important transformation.

References

Validating the Structure of Benzopinacolone: A Spectral Data Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The acid-catalyzed rearrangement of benzopinacol (B1666686) to benzopinacolone, a classic example of a pinacol (B44631) rearrangement, offers a compelling case study in the structural validation of organic compounds through spectral data. This guide provides a comprehensive comparison of the spectral characteristics of the reactant, benzopinacol, and the product, this compound, supported by experimental protocols and data visualization to aid in the unequivocal confirmation of this molecular transformation.

Executive Summary

The conversion of benzopinacol, a vicinal diol, to this compound, a ketone, involves a fundamental change in functional groups. This transformation is readily observable and verifiable through a suite of standard spectroscopic techniques, including Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C), and Mass Spectrometry (MS). The disappearance of the hydroxyl (-OH) signal and the appearance of a carbonyl (C=O) signal are the hallmark indicators of a successful rearrangement. This guide presents the key spectral data in a comparative format to highlight these critical differences.

Comparative Spectral Data

The structural changes occurring during the pinacol rearrangement are distinctly reflected in the spectral data of benzopinacol and this compound. The following tables summarize the key quantitative data for easy comparison.

Table 1: Infrared (IR) Spectroscopy Data

Functional GroupBenzopinacol (Reactant)This compound (Product)
Hydroxyl (-OH)Strong, broad absorption at ~3400-3600 cm⁻¹Absent
Carbonyl (C=O)AbsentStrong, sharp absorption at ~1680 cm⁻¹
C-O Stretch~1060 cm⁻¹Absent
Aromatic C-H~3020-3080 cm⁻¹ (stretch), ~690-900 cm⁻¹ (bend)~3020-3080 cm⁻¹ (stretch), ~690-900 cm⁻¹ (bend)

Table 2: ¹H NMR Spectroscopy Data (in CDCl₃)

Proton EnvironmentBenzopinacol (Reactant)This compound (Product)
Hydroxyl (-OH)Singlet, ~2.9 ppmAbsent
Aromatic (Ar-H)Multiplet, ~7.0-7.3 ppmMultiplet, ~7.1-7.7 ppm

Table 3: ¹³C NMR Spectroscopy Data (in CDCl₃)

Carbon EnvironmentBenzopinacol (Reactant)This compound (Product)
Carbonyl (C=O)Absent~200 ppm
Quaternary Carbon (C-OH)~83 ppmAbsent
Quaternary Carbon (C-Ph₃)Absent~65 ppm
Aromatic Carbons~125-145 ppm~127-143 ppm

Table 4: Mass Spectrometry Data (Electron Ionization)

ParameterBenzopinacol (Reactant)This compound (Product)
Molecular FormulaC₂₆H₂₂O₂C₂₆H₂₀O
Molecular Weight366.45 g/mol 348.44 g/mol
Molecular Ion Peak (M⁺)m/z = 366m/z = 348
Key Fragmentation Peaksm/z = 183 [(Ph)₂C=OH]⁺, 105 [PhCO]⁺, 77 [Ph]⁺m/z = 165 [Ph₃C]⁺, 105 [PhCO]⁺, 77 [Ph]⁺

Experimental Protocols

Synthesis of this compound via Pinacol Rearrangement

This protocol describes the acid-catalyzed rearrangement of benzopinacol to this compound.[1][2][3][4]

Materials:

  • Benzopinacol

  • Glacial acetic acid

  • Iodine crystals

  • Ethanol (B145695) (95%)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Büchner funnel and filter flask

  • Filter paper

Procedure:

  • In a 100 mL round-bottom flask, combine 5.0 g of benzopinacol, 25 mL of glacial acetic acid, and a few small crystals of iodine.

  • Attach a reflux condenser to the flask.

  • Heat the mixture to boiling using a heating mantle. Continue to reflux for approximately 5-10 minutes after all the benzopinacol has dissolved.

  • Allow the solution to cool to room temperature. This compound will precipitate out of the solution.

  • Cool the mixture further in an ice bath to maximize crystal formation.

  • Collect the crystalline product by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of cold 95% ethanol to remove any residual iodine and acetic acid.

  • Allow the product to air dry completely.

  • Determine the yield and characterize the product using the spectroscopic methods outlined below.

Spectroscopic Analysis

1. Infrared (IR) Spectroscopy: [5][6]

  • Sample Preparation: A small amount of the dry solid sample is finely ground with dry potassium bromide (KBr) and pressed into a thin, transparent pellet. Alternatively, a Nujol mull can be prepared by grinding the solid with a drop of Nujol (mineral oil) and placing the paste between two salt plates (e.g., NaCl or KBr).

  • Data Acquisition: The prepared sample is placed in the IR spectrometer, and the spectrum is recorded, typically in the range of 4000-400 cm⁻¹.

2. Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C):

  • Sample Preparation: Approximately 10-20 mg of the sample is dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in an NMR tube. A small amount of tetramethylsilane (B1202638) (TMS) may be added as an internal standard (0 ppm).

  • Data Acquisition: The NMR tube is placed in the NMR spectrometer. For ¹H NMR, the spectrum is typically acquired over a range of 0-12 ppm. For ¹³C NMR, the range is typically 0-220 ppm.

3. Mass Spectrometry (MS): [7][8]

  • Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, often via a direct insertion probe for solid samples or after being separated by gas chromatography for volatile samples.

  • Ionization: In Electron Ionization (EI) mass spectrometry, the sample molecules are bombarded with a high-energy electron beam, causing them to ionize and fragment.

  • Data Acquisition: The resulting ions are separated based on their mass-to-charge ratio (m/z), and a mass spectrum is generated, plotting the relative abundance of each ion.

Visualization of Spectral Validation Workflow

The following diagram illustrates the logical workflow for validating the structure of this compound by comparing its spectral data with that of its precursor, benzopinacol.

Spectral_Validation Start Benzopinacol (Reactant) IR_Reactant IR Spectrum: - Broad -OH stretch (~3500 cm⁻¹) - No C=O stretch Start->IR_Reactant Analyze NMR_Reactant ¹H & ¹³C NMR Spectra: - -OH proton signal (~2.9 ppm) - C-OH carbon signal (~83 ppm) - No C=O carbon signal Start->NMR_Reactant Analyze MS_Reactant Mass Spectrum: - Molecular Ion (M⁺) at m/z = 366 Start->MS_Reactant Analyze IR_Product IR Spectrum: - Absence of -OH stretch - Strong C=O stretch (~1680 cm⁻¹) IR_Reactant->IR_Product Key Change: -OH disappears, C=O appears NMR_Product ¹H & ¹³C NMR Spectra: - Absence of -OH proton signal - Absence of C-OH carbon signal - C=O carbon signal (~200 ppm) NMR_Reactant->NMR_Product Key Change: -OH signals disappear, C=O signal appears MS_Product Mass Spectrum: - Molecular Ion (M⁺) at m/z = 348 MS_Reactant->MS_Product Key Change: Mass loss of 18 amu (H₂O) Product This compound (Product) Product->IR_Product Analyze Product->NMR_Product Analyze Product->MS_Product Analyze Conclusion Structure Validated: This compound IR_Product->Conclusion NMR_Product->Conclusion MS_Product->Conclusion

Caption: Workflow for spectral validation of this compound.

References

A Mechanistic Showdown: Dissecting the Subtleties of Pinacol Rearrangements

Author: BenchChem Technical Support Team. Date: December 2025

For the discerning eyes of researchers, scientists, and drug development professionals, this guide offers an objective, data-driven comparison of various Pinacol rearrangement reactions. Delving into the mechanistic nuances, this document provides a comprehensive overview to aid in the strategic application of this powerful carbon skeleton reorganization in complex molecule synthesis.

The Pinacol rearrangement, a classic acid-catalyzed conversion of a 1,2-diol to a carbonyl compound, has evolved into a versatile toolkit for synthetic chemists.[1][2][3][4] This guide dissects the mechanistic underpinnings of the classical Pinacol rearrangement and its prominent variants, offering a comparative analysis of their performance based on experimental data.

The Classical Pinacol Rearrangement: The Archetype

The archetypal Pinacol rearrangement proceeds via the protonation of a hydroxyl group, followed by the loss of water to generate a carbocation. A subsequent 1,2-migration of an adjacent substituent furnishes a more stable, resonance-stabilized oxonium ion, which upon deprotonation yields the final ketone or aldehyde product.[1][3][5][6] The regioselectivity of this rearrangement is dictated by two key factors: the relative stability of the initially formed carbocation and the intrinsic migratory aptitude of the neighboring groups.

General Mechanism of the Classical Pinacol Rearrangement:

pinacol_mechanism diol 1,2-Diol protonated_diol Protonated Diol diol->protonated_diol + H+ carbocation Carbocation Intermediate protonated_diol->carbocation - H2O oxonium Resonance-Stabilized Oxonium Ion carbocation->oxonium 1,2-shift product Ketone/Aldehyde oxonium->product - H+

Caption: General mechanism of the acid-catalyzed Pinacol rearrangement.

Migratory Aptitude

The migratory aptitude of a substituent is its relative ability to undergo the 1,2-shift. While not definitively established across all systems, a general trend has been observed: aryl groups generally exhibit a higher migratory aptitude than alkyl groups.[5] For aryl groups, electron-donating substituents enhance the migratory aptitude.[1] For alkyl groups, the trend is generally considered to be hydride > tert-alkyl > sec-alkyl > methyl.[7] However, the migratory aptitude is not the sole determinant of the product distribution; the stability of the carbocation intermediate plays a crucial role. In unsymmetrical diols, the hydroxyl group that leaves is the one that forms the more stable carbocation.[3][5]

Stereochemistry

The Pinacol rearrangement can proceed with a high degree of stereoselectivity, particularly in cyclic systems. The migrating group's configuration is typically retained during the 1,2-shift.[1] In cyclic diols, the stereochemical outcome is often governed by the anti-periplanar relationship between the migrating group and the leaving group. This conformational requirement can dictate whether a ring expansion or contraction occurs.[1]

Comparative Analysis of Pinacol Rearrangement Variants

The classical Pinacol rearrangement has inspired the development of several variants that offer enhanced selectivity and broader substrate scope. This section compares the classical rearrangement with its key congeners: the semi-pinacol, Tiffeneau-Demjanov, and photochemical rearrangements.

Rearrangement TypeSubstrateCatalyst/ConditionsKey Mechanistic FeatureAdvantagesDisadvantages
Classical Pinacol 1,2-DiolBrønsted or Lewis AcidFormation of a carbocation intermediate from a diol.Readily available starting materials.Often leads to mixtures of products with unsymmetrical diols; harsh acidic conditions.
Semi-Pinacol 2-Heterosubstituted alcohol (e.g., halohydrin, epoxy alcohol)Lewis Acid, Brønsted Acid, or BaseCarbocation or electrophilic center is generated from a precursor other than a diol.Greater regioselectivity as the position of the initial carbocation is predetermined.Requires synthesis of specific precursors.
Tiffeneau-Demjanov 1-Aminomethyl-cycloalkanolNitrous AcidDiazotization of a primary amine to form a good leaving group (N2).Excellent method for one-carbon ring expansion of cyclic ketones.Limited to primary amines; potential for side reactions.
Photochemical Pinacol 1,2-DiolUV lightPhotoexcitation leads to C-O bond cleavage.Can proceed under neutral conditions; may exhibit different selectivity compared to the thermal reaction.Requires specialized equipment; potential for side reactions and byproducts.
Semi-Pinacol Rearrangement

The semi-pinacol rearrangement is a broad class of reactions that share a common feature: the generation of an electrophilic center adjacent to an oxygen-bearing carbon, which then triggers a 1,2-migration.[8] Unlike the classical Pinacol rearrangement, the starting material is not a 1,2-diol. Common substrates include α-hydroxy halides, α-hydroxy tosylates, and epoxides.[8][9]

A significant advantage of the semi-pinacol rearrangement is the enhanced regiochemical control. Since the leaving group is at a defined position, the site of carbocation formation is predetermined, leading to a more selective migration.[10]

Mechanism of a Type 1 Semi-Pinacol Rearrangement:

semipinacol_mechanism substrate 2-Heterosubstituted Alcohol (X = OTs, Br, etc.) carbocation Carbocation Intermediate substrate->carbocation - X- oxonium Resonance-Stabilized Oxonium Ion carbocation->oxonium 1,2-shift product Ketone/Aldehyde oxonium->product - H+

Caption: General mechanism of a Type 1 semi-pinacol rearrangement.

Tiffeneau-Demjanov Rearrangement

A notable example of the semi-pinacol rearrangement is the Tiffeneau-Demjanov rearrangement, which is a reliable method for the one-carbon ring expansion of cyclic ketones.[11][12][13] The reaction involves the treatment of a 1-aminomethyl-cycloalkanol with nitrous acid.[11] The diazotization of the primary amine generates a highly reactive diazonium ion, which readily departs as nitrogen gas, leading to the formation of a primary carbocation and subsequent ring expansion.[14]

The yields of the Tiffeneau-Demjanov rearrangement are generally good for the expansion of five- and six-membered rings, but tend to decrease with increasing ring size.[11]

Experimental Workflow for Tiffeneau-Demjanov Rearrangement:

tiffeneau_workflow start Cyclic Ketone cyanohydrin Cyanohydrin Formation (e.g., KCN, H+) start->cyanohydrin amino_alcohol Reduction of Nitrile (e.g., LiAlH4) cyanohydrin->amino_alcohol rearrangement Diazotization and Rearrangement (NaNO2, H+) amino_alcohol->rearrangement product Ring-Expanded Ketone rearrangement->product

References

Kinetic vs. Thermodynamic Control in Pinacol Rearrangements: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pinacol (B44631) rearrangement, a classic acid-catalyzed conversion of a 1,2-diol to a ketone or aldehyde, offers a compelling platform to explore the principles of kinetic and thermodynamic control in organic synthesis. The reaction pathway and, consequently, the major product can be directed by careful selection of reaction conditions. This guide provides an objective comparison of the factors governing kinetic and thermodynamic product formation in pinacol rearrangements, supported by experimental data and detailed protocols.

Core Concepts: Kinetic vs. Thermodynamic Pathways

In a chemical reaction where multiple products can be formed, the product distribution can be governed by either kinetics or thermodynamics.

  • Kinetic Control: At lower temperatures and shorter reaction times, the reaction is under kinetic control. The major product is the one that is formed the fastest, meaning it has the lowest activation energy. This product is not necessarily the most stable. These reactions are often irreversible under the applied conditions.

  • Thermodynamic Control: At higher temperatures and longer reaction times, the system can reach equilibrium. Under these conditions, the product distribution is governed by the thermodynamic stability of the products. The most stable product, which has the lowest Gibbs free energy, will be the major product, even if it is formed more slowly. These reactions are reversible, allowing the initially formed kinetic product to convert to the more stable thermodynamic product.

The pinacol rearrangement proceeds via a carbocation intermediate. The stability of this intermediate and the migratory aptitude of the adjacent groups play a crucial role in determining the reaction pathway. The interplay of these factors, influenced by reaction conditions, dictates whether the kinetic or thermodynamic product is favored.

Experimental Comparison: Rearrangement of 1,2-diphenyl-1,2-ethanediol and Cyclopentylcyclohexane-1,1'-diol

To illustrate the principles of kinetic versus thermodynamic control, we will examine two examples: the rearrangement of 1,2-diphenyl-1,2-ethanediol and a computational and experimental study on cyclopentylcyclohexane-1,1'-diol.

Case Study 1: 1,2-diphenyl-1,2-ethanediol Rearrangement

The acid-catalyzed rearrangement of 1,2-diphenyl-1,2-ethanediol can yield two different products: an aldehyde via a 1,2-hydride shift or a ketone via a phenyl shift. Under mild acid treatment, the reaction favors the kinetic product, the aldehyde.[1] More vigorous conditions, however, lead to the formation of the more stable thermodynamic product, the phenyl ketone, where the phenyl group is conjugated with the carbonyl group.[1]

Data Presentation

Starting MaterialConditionsMajor ProductProduct Type
1,2-diphenyl-1,2-ethanediolMild acidAldehydeKinetic
1,2-diphenyl-1,2-ethanediolVigorous acidPhenyl KetoneThermodynamic
Case Study 2: Rearrangement of Cyclopentylcyclohexane-1,1'-diol

A study involving both computational analysis and experimental work on the pinacol rearrangement of cyclopentylcyclohexane-1,1'-diol provides a clear example of kinetic versus thermodynamic control. The reaction can lead to two different spiroketones: a 5-7 spiroketone (spiro[4.7]dodecan-1-one) or a 6-6 spiroketone (spiro[5.6]dodecan-7-one).

Under kinetically controlled conditions (low temperature and short reaction time), the major product is the 5-7 spiroketone.[2] Conversely, under thermodynamically controlled conditions (room temperature and longer reaction time), the more stable 6-6 spiroketone is the favored product.[2]

Data Presentation

Starting MaterialConditionsMajor ProductProduct Type
Cyclopentylcyclohexane-1,1'-diolLow Temperature (0 °C), Short Reaction Time (30 min)5-7 SpiroketoneKinetic
Cyclopentylcyclohexane-1,1'-diolRoom Temperature, Long Reaction Time6-6 SpiroketoneThermodynamic

Experimental Protocols

General Procedure for Pinacol Rearrangement

The following are generalized experimental protocols for achieving kinetic and thermodynamic control in a pinacol rearrangement, based on the principles observed in the case studies.

Kinetic Control Protocol (Favoring the Less Stable, Faster-Forming Product)

  • Reactant Preparation: Dissolve the 1,2-diol in a suitable non-polar, aprotic solvent (e.g., dichloromethane (B109758) or diethyl ether) in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

  • Cooling: Cool the solution to 0 °C or lower using an ice-salt bath.

  • Acid Addition: Slowly add a Lewis acid (e.g., boron trifluoride etherate) or a mild protic acid dropwise to the cooled solution with vigorous stirring.

  • Reaction Monitoring: Monitor the reaction progress closely using thin-layer chromatography (TLC) or gas chromatography (GC). The reaction should be quenched as soon as the starting material is consumed to prevent isomerization to the thermodynamic product.

  • Work-up: Quench the reaction by adding a cold, saturated aqueous solution of sodium bicarbonate. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure and purify the crude product quickly, for example, by flash column chromatography at a low temperature.

Thermodynamic Control Protocol (Favoring the More Stable Product)

  • Reactant Preparation: Dissolve the 1,2-diol in a suitable high-boiling point solvent (e.g., toluene (B28343) or xylene) or a protic solvent like acetic acid in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • Acid Addition: Add a strong protic acid (e.g., sulfuric acid or p-toluenesulfonic acid) to the solution.

  • Heating: Heat the reaction mixture to reflux and maintain the temperature for an extended period (several hours to overnight) to allow the reaction to reach equilibrium.

  • Reaction Monitoring: Monitor the product distribution by GC or NMR to ensure that the ratio of the thermodynamic to the kinetic product is maximized.

  • Work-up: Cool the reaction mixture to room temperature and pour it into a separatory funnel containing water and a suitable organic solvent for extraction (e.g., ethyl acetate). Neutralize the aqueous layer with a base (e.g., sodium carbonate) before separating the layers. Wash the organic layer with brine and dry over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure and purify the product by column chromatography or distillation.

Visualizing the Reaction Pathways

The choice between the kinetic and thermodynamic pathways can be visualized using reaction coordinate diagrams and logical flowcharts.

G Kinetic vs. Thermodynamic Control Pathway Start 1,2-Diol + Acid Carbocation Carbocation Intermediate Start->Carbocation Kinetic_TS Lower Energy Transition State Carbocation->Kinetic_TS Lower Ea Thermodynamic_TS Higher Energy Transition State Carbocation->Thermodynamic_TS Higher Ea Kinetic_Product Kinetic Product (Faster Formation) Kinetic_TS->Kinetic_Product Thermodynamic_Product Thermodynamic Product (More Stable) Thermodynamic_TS->Thermodynamic_Product Equilibrium Equilibration (Higher Temp, Longer Time) Kinetic_Product->Equilibrium Equilibrium->Thermodynamic_Product

Caption: A logical diagram illustrating the divergence to kinetic and thermodynamic products.

ReactionCoordinate cluster_0 Reactants Reactants TS_Kinetic TS_Kinetic Reactants->TS_Kinetic TS_Thermo TS_Thermo Reactants->TS_Thermo Kinetic Product Kinetic Product TS_Kinetic->Kinetic Product Thermodynamic Product Thermodynamic Product TS_Thermo->Thermodynamic Product Energy Energy Reaction Coordinate Reaction Coordinate -1.2,0 -1.2,0 5,0 5,0 -1.2,0->5,0 Kinetic_Product_line Thermodynamic_Product_line

Caption: Energy profile for a reaction with kinetic and thermodynamic products.

Conclusion

The pinacol rearrangement serves as an excellent model for understanding and applying the principles of kinetic and thermodynamic control in chemical synthesis. By carefully manipulating reaction conditions such as temperature, reaction time, and the nature of the acidic catalyst, chemists can selectively favor the formation of either the kinetically or thermodynamically preferred product. This level of control is paramount in the fields of drug development and materials science, where the specific isomer of a molecule can have drastically different biological or material properties. The ability to predictably synthesize the desired product is a cornerstone of efficient and effective chemical research and development.

References

Unraveling the Benzopinacolone Rearrangement: A Computational Chemistry Perspective

Author: BenchChem Technical Support Team. Date: December 2025

The acid-catalyzed transformation of benzopinacol (B1666686) to benzopinacolone, a classic example of a pinacol (B44631) rearrangement, has long been a subject of mechanistic inquiry. Computational chemistry has emerged as a powerful tool to elucidate the intricate details of this molecular dance, offering insights into reaction pathways, transition states, and the energetic landscape of the rearrangement. This guide provides a comparative overview of computational studies on the this compound rearrangement mechanism, tailored for researchers, scientists, and professionals in drug development.

At a Glance: Comparing Computational Approaches

Computational investigations into the pinacol and this compound rearrangements have employed a variety of theoretical methods. The choice of method influences the accuracy of the calculated energetic and structural parameters. Below is a summary of key findings from different computational approaches.

Computational MethodKey Findings on the Pinacol Rearrangement MechanismCalculated Parameters
Ab initio Self-Consistent Field (SCF) Molecular Orbital (MO) methods In the gas phase, the reaction is suggested to proceed through a concerted mechanism rather than a stepwise pathway involving a distinct carbocation intermediate. The migratory aptitude of various substituent groups is a key factor in determining the reaction pathway.[1]Relative activation energies, transition state geometries.
Density Functional Theory (DFT) - B3LYP functional Used in mechanistic studies of related rearrangements, this method helps in elucidating reaction pathways and transition state structures. For a carbene rearrangement with a calculated transition state barrier of 10.9 kcal/mol, DFT calculations provided insight into the reaction's facility.Transition state energy barriers, free energies of reaction components.
Density Functional Theory (DFT) - M06-2X functional This functional has been employed to study the mechanism and stereoselectivity of chiral phosphoric acid-catalyzed asymmetric pinacol rearrangements. It has been instrumental in identifying key non-bonding interactions, such as hydrogen bonds, that influence the stereochemical outcome. The energy difference between transition states leading to major and minor products can be quantified.[2][3]Single point energies, transition state structures, energy differences between stereoisomeric pathways.

Delving into the Mechanism: A Step-by-Step Computational Workflow

The generally accepted mechanism for the acid-catalyzed this compound rearrangement involves several key steps. Computational studies aim to model each of these stages to understand the energetic and structural changes occurring.

The following diagram illustrates a typical computational workflow for investigating the this compound rearrangement.

Benzopinacolone_Rearrangement_Workflow cluster_start Initial Reactants cluster_end Final Products Benzopinacol Benzopinacol Protonation Protonation of a Hydroxyl Group Benzopinacol->Protonation H_plus H+ (Acid Catalyst) H_plus->Protonation Water_Loss Loss of Water to form Carbocation Intermediate Protonation->Water_Loss Formation of a good leaving group Phenyl_Migration 1,2-Phenyl Shift (Rearrangement) Water_Loss->Phenyl_Migration Formation of a more stable carbocation Deprotonation Deprotonation Phenyl_Migration->Deprotonation This compound This compound Deprotonation->this compound H_plus_regen H+ (Catalyst Regenerated) Deprotonation->H_plus_regen

Caption: Computational workflow for the this compound rearrangement.

Experimental and Computational Protocols

To provide a framework for understanding and replicating computational studies on this topic, detailed methodologies from relevant research are outlined below.

Ab initio SCF MO Calculations

This approach, as described in early theoretical studies of the pinacol rearrangement, laid the groundwork for understanding the fundamental mechanism.[1]

  • Software: Gaussian series of programs (e.g., Gaussian 82).

  • Method: Ab initio Self-Consistent Field (SCF) Molecular Orbital (MO) method.

  • Basis Set: Geometries are typically optimized at the RHF/6-31G level. Single-point energy calculations are then performed with a larger basis set, such as 6-31G*, to improve the accuracy of the energy calculations.

  • Procedure:

    • The geometries of the reactant (protonated diol), transition states for both concerted and stepwise pathways, and products are fully optimized.

    • Harmonic frequency calculations are performed to confirm the nature of the stationary points (minima for reactants and products, first-order saddle point for transition states).

    • The relative activation energies for the different pathways are calculated to determine the most likely reaction mechanism.

Density Functional Theory (DFT) Calculations

More modern computational studies often employ DFT methods, which offer a good balance between computational cost and accuracy. The study of a chiral phosphoric acid-catalyzed asymmetric pinacol rearrangement provides a representative example of this approach.[2][3]

  • Software: Gaussian 09 or later versions.

  • Functionals: A hybrid meta-GGA functional such as M06-2X is often used for its broad applicability in chemistry. The B3LYP functional is also a common choice.

  • Basis Set: Geometries are often optimized with a basis set like 6-31G*. For higher accuracy, single-point energies are then calculated with a larger, more flexible basis set such as def2-TZVPP.

  • Solvent Model: To simulate the reaction in solution, a solvent model like the SMD (Solvation Model based on Density) is employed.

  • Procedure:

    • A conformational search is performed for the reactants and transition states to locate the lowest energy structures.

    • The geometries of the lowest energy conformers are optimized using the chosen DFT functional and basis set.

    • Single-point energy calculations are performed with a larger basis set and a solvent model to obtain more accurate energies in the condensed phase.

    • The free energy barrier for the reaction is calculated from the difference in free energies between the transition state and the reactant.

    • For catalyzed reactions, the interactions between the substrate and the catalyst in the transition state are analyzed to understand the origin of catalysis and selectivity.

The Migratory Aptitude: A Key Computational Insight

A central question in the this compound rearrangement is why the phenyl group migrates in preference to other potential migrating groups. Computational studies have shed light on the concept of "migratory aptitude". The general consensus from both experimental and theoretical work is that groups that can better stabilize a positive charge are more likely to migrate. The migratory aptitude in pinacol-type rearrangements generally follows the order: Aryl > Hydride > Alkyl.[4]

Computational models can quantify this preference by calculating the activation energies for the migration of different groups. For the this compound rearrangement, the migration of a phenyl group leads to a resonance-stabilized carbocation, which is a key driving force for the reaction.

Conclusion

Computational studies have significantly advanced our understanding of the this compound rearrangement mechanism. While early ab initio methods provided foundational insights into the possibility of a concerted pathway, modern DFT calculations allow for a more nuanced investigation, including the effects of catalysts and solvents. These theoretical approaches, when coupled with experimental data, provide a comprehensive picture of this classic organic transformation, enabling researchers to predict reactivity and design new synthetic methodologies.

References

Unraveling the Pinacole Rearrangement: A Guide to Isotopic Labeling Studies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding reaction mechanisms is paramount. The pinacol (B44631) rearrangement, a classic acid-catalyzed conversion of a 1,2-diol to a carbonyl compound, has been a subject of extensive mechanistic investigation. Isotopic labeling studies have been instrumental in elucidating the intricate details of this rearrangement, providing invaluable insights into the formation of key intermediates and the nature of the migratory shifts. This guide compares the application of different isotopic labeling techniques—deuterium, oxygen-18, and carbon-14—in the study of the pinacol rearrangement, supported by experimental data and detailed protocols.

Mechanistic Insights from Isotopic Labeling

The generally accepted mechanism of the pinacol rearrangement involves the protonation of a hydroxyl group, followed by the loss of water to form a carbocation intermediate. This carbocation then undergoes a 1,2-alkyl or -aryl shift to yield a more stable, resonance-stabilized oxonium ion, which upon deprotonation gives the final ketone or aldehyde product. Isotopic labeling has been pivotal in dissecting this pathway, offering evidence for the reversibility of certain steps and clarifying the nature of the rate-determining step.

Comparison of Isotopic Labeling Strategies

Isotopic LabelInformation GainedKey Findings
Deuterium (²H or D) Kinetic Isotope Effect (KIE) to determine the rate-determining step.A significant KIE of 1.232 for the migration of a methyl group (CH₃ vs. CD₃) indicates that the C-C bond migration is the rate-determining step.[1]
Oxygen-18 (¹⁸O) Reversibility of the initial protonation and water loss steps.Exchange of ¹⁸O between the solvent (H₂¹⁸O) and the recovered diol confirms that the formation of the carbocation is a reversible process.[2][3]
Carbon-14 (¹⁴C) Tracing the carbon skeleton to understand the migration pattern and probe for intermediates.Scrambling of a ¹⁴C label within the carbon skeleton suggests the involvement of symmetrical intermediates, such as epoxides, and demonstrates the potential for reversible rearrangements.[2][3]

Key Experiments and Methodologies

Deuterium Kinetic Isotope Effect (KIE) Studies

These studies compare the rate of rearrangement of a substrate with that of its deuterium-labeled counterpart. A significant difference in reaction rates (a KIE greater than 1) suggests that the bond to the isotope is broken in the rate-determining step.

Experimental Protocol: Determination of the KIE for Methyl Migration

  • Substrate Synthesis: Synthesize two versions of a suitable pinacol substrate: one with unlabeled methyl groups and another where one of the migrating methyl groups is perdeuterated (CD₃).

  • Reaction Setup: In separate, parallel reactions, treat each isotopically labeled substrate with an acid catalyst (e.g., sulfuric acid) under identical conditions (temperature, concentration, solvent).

  • Reaction Monitoring: Monitor the progress of each reaction over time by a suitable analytical method, such as gas chromatography (GC) or high-performance liquid chromatography (HPLC), to determine the rate of disappearance of the starting material or the rate of formation of the product.

  • Data Analysis: Calculate the rate constants (kH for the unlabeled substrate and kD for the deuterated substrate) from the kinetic data. The KIE is then calculated as the ratio kH/kD.

KIE_Workflow

Caption: Reversibility shown by ¹⁸O labeling.

Carbon-14 (¹⁴C) Labeling Studies

By introducing a ¹⁴C atom at a specific position in the pinacol skeleton, researchers can trace the fate of that carbon atom throughout the rearrangement. This provides direct evidence for the migration of specific alkyl or aryl groups and can reveal the formation of symmetrical intermediates.

Experimental Protocol: ¹⁴C Tracer Study

  • Labeled Substrate Synthesis: Synthesize the pinacol substrate with a ¹⁴C label at a specific carbon atom. For example, in 3,3-dimethyl-2-butanone-1-¹⁴C, the label is on one of the methyl carbons.

  • Rearrangement Reaction: Subject the ¹⁴C-labeled pinacol to the rearrangement conditions.

  • Product Isolation and Degradation: Isolate the rearranged product (pinacolone). To determine the position of the ¹⁴C label in the product, it is often necessary to perform chemical degradation to break the molecule into smaller, identifiable fragments.

  • Radioactivity Measurement: Measure the radioactivity of the isolated product and its degradation fragments to determine the distribution of the ¹⁴C label. An equal distribution of the label among multiple positions can indicate a reversible process or the formation of a symmetrical intermediate. [3] Experimental Workflow for ¹⁴C Labeling

C14_Workflow Start Synthesize ¹⁴C-labeled Pinacol React Perform Pinacol Rearrangement Start->React Isolate Isolate Rearranged Product React->Isolate Degrade Chemical Degradation of Product Isolate->Degrade Analyze Measure Radioactivity of Fragments Degrade->Analyze Conclusion Determine ¹⁴C Distribution Analyze->Conclusion

References

Unveiling the Enigmatic Reactivity of Benzopinacolone: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in the fields of organic synthesis and drug development, understanding the nuanced reactivity of carbonyl compounds is paramount. Benzopinacolone, a sterically hindered ketone, presents a fascinating case of anomalous reactivity with certain nucleophiles, deviating from the well-established patterns of nucleophilic addition. This guide provides a comprehensive comparison of this compound's reactivity with that of other ketones, supported by experimental data and detailed protocols, to illuminate its unique chemical behavior.

Executive Summary

Standard ketones readily undergo nucleophilic addition, a cornerstone of carbon-carbon bond formation. However, the bulky nature of this compound introduces significant steric hindrance, leading to a dramatic shift in its reactivity profile. While it is largely unreactive towards common, strong nucleophiles under standard conditions, it exhibits an unusual acylating behavior with specific nucleophiles, a reaction pathway that involves the cleavage of a carbon-carbon bond. This guide will delve into these contrasting reactivities, offering a clear comparison with less hindered and other sterically encumbered ketones.

The Dichotomy of Reactivity: Nucleophilic Addition vs. C-C Bond Cleavage

The expected reaction of a ketone with a nucleophile is the 1,2-addition to the carbonyl carbon. This is exemplified by the reaction of benzophenone (B1666685) with phenylmagnesium bromide, which proceeds smoothly to form triphenylmethanol. In stark contrast, the extreme steric hindrance in di-tert-butyl ketone renders it largely unreactive to similar nucleophiles. This compound, with its triphenylmethyl and phenyl substituents, occupies a unique position. While it resists typical nucleophilic addition, it has been observed to react as an acylating agent with 4-phenylthiosemicarbazide (B147422), leading to the formation of 1-benzoyl-4-phenylthiosemicarbazide (B1215627) and the expulsion of a trityl anion. This anomalous pathway highlights the delicate interplay of sterics and electronics in dictating reaction outcomes.

Comparative Reactivity with Nucleophiles
KetoneNucleophileProduct(s)Observations & Yield
Benzophenone Phenylmagnesium BromideTriphenylmethanolStandard 1,2-nucleophilic addition. High yields (typically >70%).[1][2][3][4]
Di-tert-butyl ketone Phenylmagnesium BromideNo reaction / ReductionHighly resistant to nucleophilic addition due to extreme steric hindrance. Reduction of the carbonyl can be a side reaction.[5]
This compound Phenylmagnesium BromideNo significant reactionExpected to be largely unreactive towards 1,2-addition due to severe steric hindrance.
This compound 4-Phenylthiosemicarbazide1-Benzoyl-4-phenylthiosemicarbazide, TriphenylmethaneAnomalous reactivity; acts as an acylating agent via C-C bond cleavage.

Experimental Protocols

Standard Nucleophilic Addition: Synthesis of Triphenylmethanol

This protocol details the reaction of a Grignard reagent with a moderately hindered ketone, benzophenone, representing the expected reactivity pathway.

Materials:

  • Benzophenone

  • Magnesium turnings

  • Bromobenzene (B47551)

  • Anhydrous diethyl ether

  • Hydrochloric acid (aqueous solution)

Procedure:

  • Preparation of Phenylmagnesium Bromide (Grignard Reagent): In a flame-dried, two-necked round-bottom flask equipped with a reflux condenser and a dropping funnel, magnesium turnings are placed. A solution of bromobenzene in anhydrous diethyl ether is added dropwise to initiate the reaction. The mixture is refluxed until the magnesium is consumed.[1][6]

  • Reaction with Benzophenone: A solution of benzophenone in anhydrous diethyl ether is added dropwise to the freshly prepared Grignard reagent at room temperature. The reaction mixture is stirred and then refluxed for a short period.[2][4]

  • Work-up: The reaction is quenched by the slow addition of aqueous hydrochloric acid. The organic layer is separated, washed, dried, and the solvent is evaporated to yield crude triphenylmethanol.[3]

  • Purification: The crude product can be purified by recrystallization.

Anomalous Acylation: Reaction of this compound with 4-Phenylthiosemicarbazide

This protocol outlines the procedure that leads to the unexpected acylating behavior of this compound.

Materials:

  • This compound

  • 4-Phenylthiosemicarbazide

  • n-Propanol

  • Formic acid (catalyst)

Procedure:

  • A mixture of this compound and 4-phenylthiosemicarbazide in n-propanol is prepared.

  • A catalytic amount of formic acid is added to the suspension.

  • The reaction mixture is refluxed for an extended period (e.g., 24 hours).

  • Upon cooling, the product, 1-benzoyl-4-phenylthiosemicarbazide, crystallizes and can be isolated by filtration.

Visualizing the Reaction Pathways

To better understand the divergent reactivity, the following diagrams illustrate the key mechanistic steps.

nucleophilic_addition cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product Benzophenone Benzophenone Tetrahedral_Intermediate Tetrahedral Intermediate Benzophenone->Tetrahedral_Intermediate Nucleophilic Attack Grignard PhMgBr Grignard->Tetrahedral_Intermediate Triphenylmethanol Triphenylmethanol Tetrahedral_Intermediate->Triphenylmethanol Protonation

Caption: Standard 1,2-nucleophilic addition pathway.

anomalous_reaction cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products This compound This compound Adduct Tetrahedral Adduct This compound->Adduct Addition Nucleophile 4-Phenyl- thiosemicarbazide Nucleophile->Adduct Acyl_Product 1-Benzoyl-4-phenyl- thiosemicarbazide Adduct->Acyl_Product C-C Bond Cleavage Leaving_Group Trityl Anion Adduct->Leaving_Group

Caption: Anomalous acylation pathway of this compound.

Experimental Workflow Comparison

The workflows for these two distinct reactions also differ significantly in their execution and work-up procedures.

experimental_workflows cluster_grignard Standard Nucleophilic Addition cluster_anomalous Anomalous Acylation Grignard_Prep Grignard Reagent Preparation Anhydrous Conditions Grignard_Reaction Reaction with Ketone Anhydrous Ether Grignard_Prep->Grignard_Reaction Grignard_Workup Aqueous Acidic Work-up Extraction Grignard_Reaction->Grignard_Workup Grignard_Purification Recrystallization Grignard_Workup->Grignard_Purification Anomalous_Setup Mix Reactants & Catalyst Protic Solvent (n-Propanol) Anomalous_Reaction Reflux Extended Reaction Time Anomalous_Setup->Anomalous_Reaction Anomalous_Isolation Crystallization upon Cooling Filtration Anomalous_Reaction->Anomalous_Isolation

Caption: Comparison of experimental workflows.

Conclusion

The reactivity of this compound serves as a compelling example of how extreme steric hindrance can override conventional reaction pathways. While its inertness to common strong nucleophiles aligns with expectations for a highly congested ketone, its ability to act as an acylating agent with specific nucleophiles is a remarkable and synthetically intriguing anomaly. For researchers in drug discovery and organic synthesis, understanding these subtleties is crucial for predicting reaction outcomes and designing novel synthetic strategies. The comparative data and protocols presented in this guide offer a foundational understanding for further exploration of the unique chemical landscape of sterically hindered ketones.

References

Safety Operating Guide

Proper Disposal of Benzopinacolone: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical waste is a critical component of laboratory operations. This guide provides essential information and step-by-step procedures for the proper disposal of benzopinacolone (also known as 2,2,2-Triphenylacetophenone or Phenyl Trityl Ketone), emphasizing safety and regulatory adherence.

I. This compound: Key Chemical Properties

Understanding the basic properties of this compound is the first step in handling it safely. While specific quantitative data on disposal is not extensively available, the following table summarizes its key chemical characteristics.

PropertyValue
CAS Number 466-37-5[1][2][3][4]
Molecular Formula C₂₆H₂₀O[1][3][4]
Appearance White to off-white crystalline powder or solid[3][5][6]
Melting Point 175.00 - 184.00 °C (347 - 363.2 °F)[2][3]
Stability Stable under normal conditions[1][3]
Incompatible Materials Strong oxidizing agents[3]

II. Pre-Disposal and Handling Procedures

Prior to disposal, proper handling and storage are paramount to minimize risks.

Personal Protective Equipment (PPE):

  • Eye Protection: Wear appropriate protective eyeglasses or chemical safety goggles.[3]

  • Hand Protection: Use impervious gloves suitable for the task.[1][4]

  • Skin and Body Protection: Wear long-sleeved clothing to prevent skin exposure.[1][3]

  • Respiratory Protection: Under normal use conditions with adequate ventilation, no respiratory protection is typically needed. If dust is generated, a NIOSH/MSHA-approved respirator is recommended.[3][5][7]

Handling and Storage:

  • Avoid contact with skin, eyes, and clothing.[3][4]

  • Prevent dust formation and inhalation.[3][4]

  • Work in a well-ventilated area or under a chemical fume hood.[4]

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[3][4]

III. Step-by-Step Disposal Protocol

While this compound is not generally classified as a hazardous material for transport, it is imperative to follow local, state, and federal regulations for chemical waste disposal.[1][3]

Step 1: Waste Identification and Classification

  • Chemical waste generators must determine if the discarded chemical is classified as hazardous waste in their specific jurisdiction.[1][3] This involves consulting local, regional, and national hazardous waste regulations to ensure complete and accurate classification.[1]

Step 2: Segregation of Waste

  • Do not mix this compound waste with other waste streams.[8]

  • Keep the waste in its original or a clearly labeled, compatible container.[8]

Step 3: On-Site Neutralization (If Applicable and Permissible)

  • Currently, there are no standard, widely documented protocols for the on-site chemical neutralization of this compound for disposal purposes. The recommended approach is to manage it as chemical waste.

Step 4: Professional Waste Disposal

  • The primary and most crucial step is to contact a licensed professional waste disposal service.[4]

  • One recommended disposal method is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[7] This should only be performed by a licensed facility.

  • Observe all environmental regulations during disposal.[7]

Step 5: Container Decontamination and Disposal

  • Empty containers should be handled as the product itself.[8]

  • Do not reuse empty containers.[1] Dispose of them in accordance with local regulations.[1]

IV. Spill Management

In the event of a spill:

  • Ensure adequate ventilation and wear appropriate PPE.[3]

  • Avoid generating dust.[3]

  • Sweep up the spilled solid material and place it into a suitable, labeled container for disposal.[3]

  • Clean the spill site after material pickup is complete.[4]

V. This compound Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

BenzopinacoloneDisposal start Start: this compound Waste Generated ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe assess Assess Waste Is it contaminated with hazardous material? segregate Segregate Waste in a Labeled, Closed Container ppe->segregate consult Consult Local, State, and Federal Regulations segregate->consult hazardous Classified as Hazardous? consult->hazardous contact_pro Contact Licensed Professional Waste Disposal Service hazardous->contact_pro Yes hazardous->contact_pro No (Best Practice) transport Arrange for Professional Transport and Disposal contact_pro->transport incinerate Incineration at a Licensed Facility (Recommended Method) transport->incinerate document Document Disposal (Maintain Records) incinerate->document end End: Proper Disposal Complete document->end

Caption: Workflow for the proper disposal of this compound.

References

Essential Safety and Logistics for Handling Benzopinacolone

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of chemical compounds is paramount. This document provides essential, immediate safety and logistical information for handling Benzopinacolone, including personal protective equipment (PPE) guidelines, operational procedures, and disposal plans.

Personal Protective Equipment (PPE)

When handling this compound, a thorough risk assessment should be conducted to determine the appropriate level of personal protective equipment. The following table summarizes the recommended PPE based on safety data sheets.

Body PartPersonal Protective EquipmentStandard/Specification
Eyes/Face Safety glasses with side-shields or chemical safety goggles. A face shield may be appropriate in some workplaces.European Standard EN166 or OSHA 29 CFR 1910.133.[1][2]
Hands Protective, chemical-resistant gloves. Inspect gloves before use and refer to the manufacturer's instructions for permeability and breakthrough time.Ensure gloves are suitable for the task based on chemical compatibility and dexterity.[1][2][3][4]
Body Long-sleeved clothing or a lab coat. Protective clothing must be selected based on the hazards present.Wear appropriate protective clothing to minimize skin contact.[1][2][3]
Respiratory A NIOSH-approved respirator is required when dusts are generated or if irritation is experienced. Use in a well-ventilated area or under a chemical fume hood.A respiratory protection program that meets OSHA's 29 CFR 1910.134 and ANSI Z88.2 requirements or European Standard EN 149 must be followed.[4][5][6]

Quantitative Safety Data

Occupational exposure limits for this compound have not been established.[1][7] The toxicological properties of this chemical have not been thoroughly investigated.[2][4][5]

ParameterValue
Acute Toxicity (Oral) No data available[1]
Acute Toxicity (Dermal) No data available[1]
Acute Toxicity (Inhalation) No data available[1]
Occupational Exposure Limits Not established

Handling and Storage Protocol

Engineering Controls:

  • Work in a well-ventilated area.[2][3]

  • Use a chemical fume hood, especially when generating dust or vapors.[5]

  • Facilities should be equipped with an eyewash station and a safety shower.[2]

Procedural Steps for Handling:

  • Preparation: Before handling, ensure all necessary PPE is donned correctly. Inspect gloves for any signs of degradation.

  • Dispensing:

    • Minimize dust generation and accumulation when handling the solid powder.[2][3]

    • Avoid breathing dust, fumes, gas, mist, or vapors.[3][5]

    • Avoid contact with eyes, skin, and clothing.[2][3]

  • Post-Handling:

    • Wash hands thoroughly after handling.[1][2][3]

    • Remove and wash contaminated clothing before reuse.[1][2]

Storage:

  • Store in a tightly closed container.[1][2][3]

  • Keep the container in a cool, dry, and well-ventilated place.[1][2][7]

  • Store away from incompatible materials and sources of ignition.[5]

Spill and Disposal Plan

Spill Response:

  • Evacuate and Ventilate: Ensure adequate ventilation and remove all sources of ignition.[3]

  • Containment: Wear appropriate PPE, including respiratory protection.[4]

  • Clean-up:

    • For solid spills, vacuum or sweep up the material and place it into a suitable, labeled disposal container.[2][3]

    • Avoid generating dusty conditions.[2]

    • After the material has been collected, ventilate the area and wash the spill site.[4][5]

Disposal:

  • Chemical waste generators must determine if a discarded chemical is classified as hazardous waste.[2]

  • Dispose of waste material in accordance with federal, state, and local environmental regulations.[5]

  • One recommended method of disposal is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[4]

  • Do not mix with other waste. Leave chemicals in their original containers.

  • Handle uncleaned containers as you would the product itself.

This compound Handling Workflow

Benzopinacolone_Handling_Workflow This compound Handling Workflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Spill & Waste Disposal A Assess Risks B Select & Don PPE (Goggles, Gloves, Lab Coat) A->B C Prepare Well-Ventilated Workspace (Fume Hood) B->C D Weigh/Transfer this compound (Minimize Dust) C->D E Perform Experiment D->E I Spill Occurs D->I Accident F Clean Equipment E->F E->I Accident G Remove & Store PPE Correctly F->G K Collect Waste in Labeled Container F->K H Wash Hands Thoroughly G->H J Follow Spill Response Protocol I->J J->K L Dispose via Approved Methods K->L

Caption: Logical workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Benzopinacolone
Reactant of Route 2
Reactant of Route 2
Benzopinacolone

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.